4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Description
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Properties
IUPAC Name |
4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOMCFZRAAWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446316 | |
| Record name | 4-Amino-5-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96240-10-7 | |
| Record name | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96240-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096240107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No. 96240-10-7). As a key intermediate in the synthesis of the herbicide amicarbazone, a thorough understanding of its chemical and physical characteristics is paramount for process optimization, analytical method development, and safety management. This document synthesizes available data on its molecular structure, physicochemical properties, spectroscopic signature, and reactivity, with a particular focus on the factors governing its basicity. Where specific experimental data for the title compound is not publicly available, this guide presents data from closely related analogues and details the established methodologies for its empirical determination.
Introduction and Molecular Identity
This compound, also known as 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is a heterocyclic organic compound belonging to the triazolone class. Its structure features a five-membered 1,2,4-triazole ring, substituted with an isopropyl group at position 5, an amino group at position 4, and a carbonyl group at position 3. The presence of the exocyclic amino group and the nitrogen-rich triazole ring are the primary determinants of its basic character.
Key Identifiers:
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, 3-Isopropyl-4-amino-1,2,4-triazol-5-one, Amicarbazone Intermediate |
| CAS Number | 96240-10-7[1][2] |
| Molecular Formula | C₅H₁₀N₄O[1] |
| Molecular Weight | 142.16 g/mol [1][3] |
| InChIKey | JIXOMCFZRAAWKK-UHFFFAOYSA-N[3] |
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction chemistry.
Summary of Physicochemical Data:
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 172 °C | [5][6] |
| Density | 1.46 g/cm³ | [5][6] |
| XLogP3 | -0.3 | [3][6] |
| Solubility | Low in water; Soluble in ethanol and dimethylformamide (DMF) | [5] |
Solubility Profile
The molecule possesses both polar (amino, amide, triazole nitrogens) and non-polar (isopropyl) functionalities. This amphiphilic nature results in limited solubility in water. The computed octanol-water partition coefficient (XLogP3) of -0.3 suggests a slight preference for hydrophilic environments, yet the crystalline structure likely contributes to its low aqueous solubility.[3][6] Qualitatively, it is known to be soluble in polar organic solvents such as ethanol and DMF, which can disrupt the crystal lattice and engage in hydrogen bonding.[5]
Experimental Protocol for Quantitative Solubility Determination:
A recommended method for determining aqueous solubility is the shake-flask method (OECD Guideline 105).
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water (and other relevant solvents) in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
The Nature of Basicity: pKa and Protonation
The basicity of this molecule is a composite of contributions from the exocyclic 4-amino group and the nitrogen atoms of the triazole ring. The lone pair of electrons on the amino group's nitrogen is the primary site of protonation, making it a weak base.
Understanding pKa in the Context of 1,2,4-Triazoles
The 4-amino group is expected to significantly increase the basicity compared to the parent triazole ring. However, the electron-withdrawing effect of the adjacent carbonyl group at C3 and the overall aromatic system will moderate this basicity, making it a weaker base than simple alkylamines. The isopropyl group at C5 is a weak electron-donating group and is expected to have a minor influence on the basicity of the 4-amino group.
Diagram of Basicity Influences:
Caption: Factors influencing the basicity of the title compound.
Experimental and Computational pKa Determination
Potentiometric Titration: This is a standard experimental method to determine pKa.
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).[7]
-
Titrate with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
Computational Prediction: In the absence of experimental data, pKa values can be calculated using quantum chemical methods. These methods, such as those based on density functional theory (DFT) or semi-empirical approaches (e.g., PM6, RM1), use thermodynamic cycles to compute the free energy of protonation.[8] Such studies on other 1,2,4-triazole derivatives have shown good correlation with experimental values.[8]
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of the compound. While specific spectra for this molecule are not publicly available, the expected characteristics can be derived from known data for similar 4-amino-1,2,4-triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a septet for the methine proton (-CH) of the isopropyl group and a doublet for the two equivalent methyl groups (-CH₃). The protons of the amino group (NH₂) would likely appear as a broad singlet. The N-H proton on the triazole ring would also be present, with its chemical shift being sensitive to solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (C=O), the two carbons of the triazole ring, and the carbons of the isopropyl group. The carbonyl carbon would be the most downfield signal. Based on related structures, the triazole ring carbons would be expected in the 150-165 ppm range.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands for 4-amino-1,2,4-triazol-3-one derivatives include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Amino) | 3200-3400 | Stretching vibrations, typically two bands |
| N-H (Ring) | 3100-3200 | Stretching vibration |
| C-H (Isopropyl) | 2900-3000 | Aliphatic stretching |
| C=O (Amide) | 1680-1720 | Carbonyl stretching |
| C=N (Triazole) | 1600-1650 | Ring stretching |
| N-N (Triazole) | 1400-1450 | Ring stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), C-amino-1,2,4-triazoles often exhibit fragmentation patterns analogous to pyrrole, involving ring cleavage.[10] Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 143.1.
Chemical Reactivity and Synthesis
As an intermediate, the primary reactivity of interest is its conversion to the herbicide amicarbazone. This involves the reaction of the 4-amino group.
Synthesis
A common laboratory and industrial synthesis route involves the reaction of isobutyronitrile with a source of carbohydrazide, often in the presence of a base.[6] An alternative reported synthesis involves the reaction of isopropylamine with 2-cyanoacetate, followed by hydrolysis and oxidation to form the triazolone ring.[5]
Synthetic Pathway Overview:
Caption: A generalized synthetic scheme for the title compound.
Analytical Methodologies
The quantification of this compound is crucial for monitoring reaction progress and for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Recommended HPLC Method:
Given its polar nature, a reverse-phase HPLC method would be suitable.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum (likely in the 210-230 nm range for the triazole chromophore).
-
Quantification: External standard calibration with a certified reference standard.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as hazardous under GHS for a majority of notifications.[3] However, as with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a key chemical intermediate whose basic properties are dictated by its 4-amino group, moderated by the electron-withdrawing nature of the triazolone ring. While specific experimental data on its pKa and quantitative solubility are sparse in public literature, this guide has provided a framework for understanding its expected behavior based on analogous structures. Furthermore, it outlines the standard experimental and analytical protocols necessary for researchers to determine these critical parameters, thereby enabling more efficient process development, quality control, and scientific investigation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. CAS#:96240-10-7 | this compound | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical characteristics of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, a key intermediate in the synthesis of the herbicide amicarbazone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development. The guide details the compound's structural and molecular information, physical and chemical properties, and provides context for its application. While extensive data has been compiled from various sources, this guide also highlights areas where further experimental validation is warranted.
Introduction
This compound, a bioactive triazolone scaffold, has garnered significant interest within the scientific community, primarily due to its pivotal role as a precursor in the synthesis of amicarbazone.[1] Amicarbazone is a potent herbicide used for the control of broadleaf and grass weeds in various crops.[2][3] The physicochemical properties of this intermediate are critical for optimizing its synthesis, purification, and subsequent reactions, thereby impacting the overall efficiency and cost-effectiveness of amicarbazone production.[4] This guide aims to consolidate the available technical data on this compound, providing a foundation for further research and development.
Chemical Identity and Structure
The fundamental identity of this compound is established through its various nomenclature and structural representations.
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one | [5] |
| CAS Number | 96240-10-7 | [5] |
| Molecular Formula | C₅H₁₀N₄O | [5] |
| Molecular Weight | 142.16 g/mol | [5] |
| InChI | InChI=1S/C5H10N4O/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | [5] |
| InChIKey | JIXOMCFZRAAWKK-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)C1=NNC(=O)N1N | [6] |
| Synonyms | 3-isopropyl-4-amino-1,2,4-triazol-5-one, 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one | [7][8] |
The molecular structure of this triazolone derivative is characterized by a five-membered triazole ring with an isopropyl substituent, an amino group, and a carbonyl group.
Caption: 2D Chemical Structure of the target compound.
Physicochemical Properties
A summary of the known physical and chemical properties is presented below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White crystalline solid/powder | [9] |
| Melting Point | 168 - 176 °C | [8] |
| Solubility | Information is limited. General triazoles exhibit solubility in polar solvents. | |
| pKa | Not experimentally determined. | |
| LogP | -0.1791 (Calculated) | [6] |
| Topological Polar Surface Area (TPSA) | 76.96 Ų | [6] |
Synthesis
One patented method involves the following key steps:
-
Reaction of an acylhydrazide with a carbamating agent to form a hydrazine carboxylic acid derivative.
-
Cyclization of the hydrazine carboxylic acid with hydrazine hydrate in the presence of a base catalyst to yield the 4-amino-triazolinone core.[4]
This process is designed to avoid the use of hazardous reagents such as phosgene, which was employed in earlier synthetic routes.[4] The overall synthetic scheme leading to amicarbazone highlights the importance of this intermediate.
Caption: Generalized synthesis pathway to Amicarbazone.
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not extensively published. However, the characterization of related 1,2,4-triazole derivatives is well-documented and typically involves the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For the target compound, one would expect to see signals corresponding to the isopropyl group (a doublet and a septet in ¹H NMR), the amino protons, and the triazole ring protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretches of the amino group, C=O stretching of the carbonyl group, and C-N and N-N vibrations within the triazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern, further confirming the compound's identity.
While specific spectra for the target compound are not available in the public domain, the analysis of similar structures provides a reference for the expected spectral features.[10][11][12]
Applications in Synthesis
The primary and most well-documented application of this compound is its use as a direct precursor to the herbicide amicarbazone.[1][3] The 4-amino group of the triazolone serves as a nucleophile in the reaction with an appropriate isocyanate to form the final amicarbazone molecule.[1] The purity and reactivity of this intermediate are therefore of paramount importance for the successful and efficient synthesis of the final herbicidal product.
Safety and Handling
Based on available GHS information, this compound is not classified as a hazardous substance.[5] However, as with all chemical compounds, appropriate laboratory safety precautions should be taken. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion and Future Outlook
This compound is a compound of significant industrial importance due to its role in the production of amicarbazone. This guide has synthesized the available information on its chemical identity, physicochemical properties, and synthesis. However, it is evident that there are notable gaps in the publicly available, detailed experimental data, particularly concerning its spectroscopic characterization (NMR, IR, MS), quantitative solubility, pKa, and crystal structure.
For researchers and drug development professionals, the generation and publication of this data would be of considerable value. A more complete understanding of the physicochemical properties of this intermediate would facilitate the optimization of existing synthetic routes and could potentially lead to the development of novel derivatives with applications in both agrochemical and pharmaceutical fields. The triazole moiety is a well-known pharmacophore, and a deeper understanding of its derivatives could open new avenues for drug discovery.
References
- 1. Amicarbazone synthesis - chemicalbook [chemicalbook.com]
- 2. Amicarbazone (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 3. Amicarbazone (Amicarbazone) - Revista Cultivar [revistacultivar.com]
- 4. WO2014116012A1 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 5. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. KR20140096417A - Process for preparing amicarbazones - Google Patents [patents.google.com]
- 9. 96240-10-7|4-Amino-2, 4-Dihydro-5-(1-Methylethyl)-3H-1, 2, 4-Triazol-3-One|Colorcom Group [colorcominternational.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one (CAS 96240-10-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 96240-10-7, identified as 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one. This document delves into its chemical identity, structural elucidation, physicochemical properties, and key synthetic methodologies. A significant focus is placed on its critical role as a pivotal intermediate in the synthesis of the triazolone herbicide, amicarbazone. Furthermore, this guide outlines the necessary safety and handling protocols and discusses the current understanding of its toxicological profile. This resource is intended to be an essential reference for chemists, agronomists, and regulatory scientists engaged in the research and development of novel agrochemicals and related chemical entities.
Chemical Identity and Structure
The compound registered under CAS number 96240-10-7 is a heterocyclic organic molecule belonging to the triazolone class. Its systematic IUPAC name is 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one .[1][2] It is also commonly referred to by several synonyms, including 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one, and 3-Isopropyl-4-amino-1,2,4-triazol-5-one.[2]
The molecular structure consists of a five-membered 1,2,4-triazole ring, featuring a ketone group at the 5-position, an amino group at the 4-position, and an isopropyl group at the 3-position. The presence of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
Molecular Formula: C₅H₁₀N₄O[2]
Molecular Weight: 142.16 g/mol [2]
Chemical Structure:
Caption: 2D Chemical Structure of 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for designing appropriate experimental and industrial processes.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₄O | PubChem[2] |
| Molecular Weight | 142.16 g/mol | PubChem[2] |
| Appearance | White powder | Google Patents[3] |
| Melting Point | 168-176 °C | Google Patents[3][4] |
| Density | 1.46 g/cm³ | ChemBK[5] |
| Solubility | Low in water; soluble in ethanol and dimethylformamide (DMF) | ChemBK[5] |
| Refractive Index | 1.653 | ChemBK[5] |
Synthesis Methodologies
The synthesis of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is a critical step in the production of the herbicide amicarbazone. Several synthetic routes have been developed and patented, primarily focusing on efficiency, yield, and the use of readily available starting materials.
Synthesis from Isobutyric Acid/Esters and Carbohydrazide
A prevalent method involves the reaction of carbohydrazide with either isobutyric acid or an isobutyrate ester in the presence of a base.[6]
Reaction Scheme:
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative, based on patent literature):
-
Charging the Reactor: A suitable reaction vessel is charged with carbohydrazide and a base (e.g., sodium hydroxide, potassium hydroxide) in an appropriate solvent.[6]
-
Heating and Addition: The mixture is heated to reflux.
-
Reactant Addition: Isobutyric acid or an isobutyrate ester is added dropwise to the refluxing mixture.[6]
-
Reaction: The reaction is allowed to proceed until completion, which can be monitored by techniques such as TLC or HPLC.
-
Work-up: Upon completion, the solvent is removed, typically by distillation. Water is then added to the residue.
-
Crystallization and Isolation: The aqueous mixture is cooled to induce crystallization of the product. The solid product is then isolated by filtration, washed, and dried.[6]
Synthesis from Isopropylamine and 2-Cyanoacetate
An alternative synthetic route has also been described, starting from isopropylamine and 2-cyanoacetate. This method involves the formation of an intermediate, 2-isopropyl-2-(1,2,4-triazolin-3-yl) acetate, which is then subjected to hydrolysis and oxidation to yield the final product.[5]
Applications in Agrochemical Synthesis
The primary and most significant application of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is its use as a key intermediate in the manufacture of the herbicide amicarbazone .[3][6] Amicarbazone is a triazolone herbicide that is effective in controlling a wide range of broadleaf and grassy weeds in crops such as corn and sugarcane.[6] It functions as a photosynthesis inhibitor.[6]
The synthesis of amicarbazone from 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one typically involves a reaction with an alkyl isocyanate in the presence of a base catalyst.[4]
Safety and Handling
While comprehensive toxicological data for 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is not extensively available in the public domain, general safety precautions for handling fine chemicals should be strictly followed. Based on available safety data sheets, the following handling guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. In case of dust formation, a respirator is recommended.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition and oxidizing agents.[5]
-
First Aid: In case of accidental contact, wash the affected area with plenty of water. If inhaled, move to fresh air. In case of ingestion or eye contact, seek immediate medical attention.
It is noteworthy that GHS classification data from a large number of notifiers to the ECHA C&L Inventory indicates that this chemical does not meet the criteria for GHS hazard classification for a significant majority of the reports.[2]
Toxicological Profile
Specific, detailed toxicological studies on 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one are limited. However, toxicological information on related triazole compounds can provide some context. For instance, some triazole derivatives are known to have potential health effects, and as such, all compounds within this class should be handled with care. Chronic toxicity studies on a related compound, 3-nitro-1,2,4-triazol-5-one (NTO), in rats indicated testicular toxicity in males at high doses, while it was generally non-toxic in females at the tested doses. It is important to emphasize that these findings are for a different, though structurally related, compound and may not be directly applicable to CAS 96240-10-7.
Conclusion
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one (CAS 96240-10-7) is a chemical compound of significant industrial importance, primarily due to its role as an indispensable precursor to the herbicide amicarbazone. Its synthesis has been optimized through various patented routes, ensuring a stable supply for the agrochemical industry. While it is considered to have a relatively low hazard profile based on current GHS classifications, standard laboratory safety protocols should always be observed during its handling and use. Further research into its potential biological activities and a more detailed toxicological evaluation would be beneficial for a more comprehensive understanding of this molecule.
References
- 1. Buy Online CAS Number 96240-10-7 - TRC - 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one | LGC Standards [lgcstandards.com]
- 2. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9332762B2 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 4. WO2014116012A4 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. CN111808035A - Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one - Google Patents [patents.google.com]
Introduction: The Significance of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one in Medicinal Chemistry
An in-depth technical guide on the spectral data for 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one.
This compound is a heterocyclic compound belonging to the triazole family. Triazoles are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific structural features of this molecule, namely the amino group at the 4-position, the isopropyl substituent at the 5-position, and the triazolone core, make it a subject of interest for the development of novel therapeutic agents. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical steps in the drug discovery and development process. This guide provides a comprehensive overview of the expected spectral data for this compound, based on the analysis of its structural features and data from related analogs.
Molecular Structure and Key Features
The molecular structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is essential for interpreting its spectral data.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Amine) | 3400-3250 | Medium, sharp | Two bands expected for the symmetric and asymmetric stretching of the primary amine. |
| N-H (Triazole) | 3200-3100 | Medium, broad | Stretching vibration of the N-H group within the triazole ring. |
| C-H (Alkyl) | 2970-2870 | Medium to Strong | Stretching vibrations of the isopropyl group. |
| C=O (Urea-like) | 1720-1700 | Strong | Carbonyl stretching vibration, characteristic of the triazolone ring. |
| C=N (Triazole) | 1650-1550 | Medium | Stretching vibration of the C=N bond within the triazole ring. |
| N-H (Amine) | 1640-1560 | Medium | Bending vibration of the primary amine. |
| C-N | 1400-1200 | Medium | Stretching vibrations of the C-N bonds in the molecule. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Chemical Shifts and Multiplicities
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H (Triazole) | 10.0 - 12.0 | Singlet (broad) | 1H | The chemical shift can be highly variable and dependent on the solvent and concentration. |
| NH₂ (Amine) | 5.0 - 6.0 | Singlet (broad) | 2H | The protons of the primary amine are typically exchangeable, leading to a broad singlet. |
| CH (Isopropyl) | 3.0 - 3.5 | Septet | 1H | This proton is coupled to the six equivalent protons of the two methyl groups. |
| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet | 6H | The two methyl groups are equivalent and are split by the single proton of the CH group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | 155 - 160 | The carbonyl carbon is significantly deshielded. |
| C=N | 145 - 150 | The carbon atom of the C=N bond in the triazole ring. |
| CH (Isopropyl) | 25 - 30 | The methine carbon of the isopropyl group. |
| CH₃ (Isopropyl) | 20 - 25 | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of C₅H₉N₅O is 155.08 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed.
-
Fragmentation Pattern: The molecule may undergo characteristic fragmentation upon ionization. Common fragmentation pathways could involve the loss of the isopropyl group, the amino group, or cleavage of the triazole ring.
Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Workflow for Spectral Analysis
Caption: A typical workflow for the synthesis, purification, and spectral analysis of a novel compound.
Conclusion
The comprehensive spectral analysis of this compound, utilizing IR, NMR (¹H and ¹³C), and mass spectrometry, is essential for its unambiguous structural characterization. The expected data presented in this guide provide a benchmark for researchers working with this compound. Any significant deviation from these expected values could indicate the presence of impurities, a different isomer, or an incorrect structural assignment, necessitating further investigation. This rigorous analytical approach ensures the quality and integrity of the compound, which is a fundamental requirement for its potential application in drug discovery and development.
The Aminotriazolinone Scaffold: A Technical Guide to Unlocking Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aminotriazolinone core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This guide provides an in-depth technical exploration of the key therapeutic areas where these compounds have shown significant promise: oncology, microbiology, and virology. We will dissect the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their efficacy. This document is designed to be a practical resource for researchers aiming to design, synthesize, and validate the next generation of aminotriazolinone-based therapeutics.
Introduction: The Versatility of the Aminotriazolinone Heterocycle
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,2,4-triazole moiety is a recurring motif in a multitude of clinically approved drugs. The aminotriazolinone derivative, a specific class of triazoles, has garnered significant attention due to its synthetic tractability and its ability to engage with a wide array of biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.[1][2] This inherent versatility has led to the discovery of aminotriazolinone derivatives with potent anticancer, antimicrobial, and antiviral properties. This guide will provide a comprehensive overview of these activities, focusing on the practical aspects of their biological evaluation.
Anticancer Activity: Targeting the Machinery of Malignancy
Aminotriazolinone derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle.[3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.
Key Molecular Targets and Mechanisms of Action
Research has identified several key molecular targets for aminotriazolinone derivatives in cancer cells:
-
Polo-like Kinase 1 (PLK1): This serine/threonine kinase is a critical regulator of multiple stages of mitosis. Its overexpression in various cancers makes it an attractive therapeutic target. Certain 7-amino-[3][4][5]triazolo[4,3-f]pteridinone derivatives have been shown to be potent inhibitors of PLK1.[3] Inhibition of PLK1 by these compounds disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[3]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers. Novel 1,2,4-triazole derivatives have been synthesized that effectively inhibit EGFR tyrosine kinase activity, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]
Experimental Workflow for Evaluating Anticancer Activity
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of novel aminotriazolinone derivatives.[6]
Caption: Workflow for in vitro anticancer evaluation of aminotriazolinone derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the aminotriazolinone derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: The selection of cancer cell lines should be guided by the therapeutic hypothesis. For instance, if a compound is designed to target EGFR, cell lines with known EGFR overexpression (e.g., A549 non-small cell lung cancer) are appropriate.[1][4] Using a panel of cell lines from different tissue origins (e.g., breast, liver, colon) provides a broader understanding of the compound's activity spectrum.[4]
-
Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that inhibit cell proliferation. Shorter incubation times may be used for compounds with acute cytotoxic effects.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-amino-[3][4][5]triazolo[4,3-f]pteridinone | A549 (Lung) | 0.16 | [3] |
| 7-amino-[3][4][5]triazolo[4,3-f]pteridinone | PC-3 (Prostate) | 0.30 | [3] |
| 7-amino-[3][4][5]triazolo[4,3-f]pteridinone | MCF-7 (Breast) | 0.30 | [3] |
| 5-Amino[3][4][5]triazole derivative | HepG2 (Liver) | 17.69 - 25.4 | [8] |
| 5-Amino[3][4][5]triazole derivative | MCF-7 (Breast) | 17.69 - 27.09 | [8] |
| 1,2,4-triazolin-3-one derivative | Renal Cancer Cell Line | 1.00 | [4] |
| 1,2,4-triazolin-3-one derivative | Non-Small Cell Lung Cancer | 1.00 | [4] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Aminotriazolinone derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[9][10]
Key Molecular Targets and Mechanisms of Action
The antimicrobial activity of triazole derivatives often stems from their ability to interfere with essential microbial processes:
-
Inhibition of 14α-demethylase (CYP51): In fungi, CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have suggested that 1,2,4-triazole derivatives can bind effectively to the active site of CYP51.[6][11]
-
Bacterial Enzyme Inhibition: While specific targets for many aminotriazolinone derivatives are still under investigation, it is hypothesized that they may inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis. Some triazole-containing compounds have shown inhibitory activity against bacterial topoisomerases.
Experimental Workflow for Evaluating Antimicrobial Activity
Standardized methods are crucial for determining the in vitro susceptibility of microorganisms to new compounds.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminotriazolinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
Causality Behind Experimental Choices:
-
Choice of Medium: The choice of broth is critical for optimal microbial growth and for ensuring the stability and activity of the test compound. Standardized media are recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Density: A standardized inoculum density is essential for the reproducibility of MIC results. An inoculum that is too high can lead to falsely high MICs, while an inoculum that is too low can result in falsely low MICs.
Quantitative Data on Antimicrobial Activity
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(amino)quinazolin-4(3H)-one derivative | S. aureus ATCC25923 | 0.36 | [12] |
| 2-(amino)quinazolin-4(3H)-one derivative | MRSA USA300 | 0.02 | [12] |
| 4-Amino-1,2,4-triazole derivative | E. coli | 5 | [9] |
| 4-Amino-1,2,4-triazole derivative | B. subtilis | 5 | [9] |
| 1,2,4-triazole-3-thione derivative | P. aeruginosa | 16 | [9] |
| Imidazo[2,1-c][3][4][5]triazole derivatives | Various Bacteria & Fungi | Potent Activity | [13] |
Antiviral Activity: A Frontier in Drug Discovery
The chemical diversity of aminotriazolinone derivatives also extends to antiviral applications. While this area is less explored compared to their anticancer and antimicrobial properties, initial studies have shown promising results against a range of viruses.
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of aminotriazolinone derivatives are still being elucidated, but potential targets include:
-
Viral Entry and Fusion Inhibition: Some heterocyclic compounds can interfere with the attachment of viruses to host cell receptors or inhibit the fusion of viral and cellular membranes, thereby preventing viral entry.[14]
-
Inhibition of Viral Enzymes: Key viral enzymes, such as polymerases (e.g., RNA-dependent RNA polymerase) and proteases, are essential for viral replication and are attractive targets for antiviral drugs.[15] The aminotriazolinone scaffold could potentially be adapted to inhibit these viral enzymes.
-
Interference with Viral Assembly and Release: The final stages of the viral life cycle, including the assembly of new virions and their release from the host cell, can also be targeted by small molecule inhibitors.[14]
Caption: Potential stages of the viral life cycle targeted by aminotriazolinone derivatives.
Experimental Workflow for Evaluating Antiviral Activity
Cell-based assays are the primary method for screening and characterizing the antiviral activity of new compounds.
This assay is considered the gold standard for quantifying the inhibition of viral replication.
Principle: The formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer is inhibited in the presence of an effective antiviral compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the aminotriazolinone derivative. In a separate tube, pre-incubate a known amount of virus (e.g., 100 plaque-forming units) with each compound dilution for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing agarose or methylcellulose) containing the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 (50% effective concentration).
Causality Behind Experimental Choices:
-
Choice of Host Cell Line: The host cell line must be permissive to infection by the target virus.
-
Multiplicity of Infection (MOI): A low MOI is used in plaque reduction assays to ensure that each plaque originates from a single infectious virus particle.
-
Cytotoxicity Assessment: It is crucial to concurrently assess the cytotoxicity of the compounds on the host cells (e.g., using an MTT assay) to ensure that the observed antiviral effect is not due to cell death caused by the compound itself. The selectivity index (SI), calculated as CC50 (50% cytotoxic concentration) / EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more promising safety profile.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of aminotriazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended functionalities. SAR studies are essential for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.[3][12]
Key insights from SAR studies include:
-
The introduction of specific halogen atoms or bulky hydrophobic groups can significantly enhance binding affinity to the target protein.[12]
-
The stereochemistry of chiral centers can play a crucial role in biological activity.
-
Modification of linker regions between the aminotriazolinone core and other pharmacophores can influence potency and selectivity.
Future research in this field should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets for a broader range of aminotriazolinone derivatives.
-
Rational Drug Design: Utilizing computational modeling and structural biology to design novel derivatives with improved activity and drug-like properties.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicology.
Conclusion
Aminotriazolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents warrants further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to explore the full therapeutic potential of this remarkable chemical scaffold. Through a systematic and mechanistically informed approach to drug discovery and development, the aminotriazolinone core can serve as a foundation for the creation of novel and effective therapies for a variety of human diseases.
References
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
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- 3. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Therapeutic-Applications-of-Substituted-1,2,4-Triazoles
Abstract
The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the therapeutic applications of substituted 1,2,4-triazoles, with a focus on their roles as antifungal, anticancer, antiviral, and antibacterial agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and established experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,2,4-triazole nucleus.
The 1,2,4-Triazole Scaffold: A Versatile Pharmacophore
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[4] Its stability, capacity for hydrogen bonding, and dipole character allow it to interact with high affinity to various biological receptors.[1] This versatility has led to the incorporation of the 1,2,4-triazole moiety into numerous clinically approved drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drugs letrozole and anastrozole.[5][6]
The 1,2,4-triazole ring exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[1] The ability to introduce a wide variety of substituents at different positions on the triazole ring allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug design and development.
Antifungal Applications: Targeting Ergosterol Biosynthesis
Substituted 1,2,4-triazoles are a cornerstone of modern antifungal therapy.[7][8] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[9]
Structure-Activity Relationship (SAR) for Antifungal Activity
The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring and its side chains.
-
N-1 Substitution: A key structural feature for potent antifungal activity is the presence of a substituted alkyl or aryl group at the N-1 position of the triazole ring. This group often contains a tertiary alcohol and a halogenated phenyl ring, which are crucial for binding to the active site of CYP51.
-
Halogenation: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl ring generally enhances antifungal activity.[7] For example, fluconazole and voriconazole both contain a difluorophenyl moiety.
-
Side Chain Modifications: Modifications to the side chain attached to the triazole ring can impact the compound's spectrum of activity and pharmacokinetic properties.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A standardized method for evaluating the in vitro antifungal activity of novel 1,2,4-triazole derivatives is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Anticancer Applications: Diverse Mechanisms of Action
The 1,2,4-triazole scaffold is a key component in a variety of anticancer agents that exhibit diverse mechanisms of action.[5][11][12] These include inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and interference with hormone synthesis.[2]
Aromatase Inhibitors
Letrozole and anastrozole are non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety.[5] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[13] In hormone-receptor-positive breast cancer, inhibiting aromatase reduces estrogen levels, thereby suppressing tumor growth.[13] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of aromatase, leading to potent and selective inhibition.[13]
Tubulin Polymerization Inhibitors
Certain substituted 1,2,4-triazoles have been identified as potent inhibitors of tubulin polymerization.[14][15] These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[15] The structure-activity relationship for these compounds often involves specific substitutions on the phenyl rings attached to the triazole core.[14]
Other Anticancer Mechanisms
Novel 1,2,4-triazole derivatives have been shown to exhibit anticancer activity through various other mechanisms, including:
-
Kinase Inhibition: Targeting key kinases involved in cancer cell signaling pathways.[2]
-
Topoisomerase Inhibition: Interfering with DNA replication and repair.[2]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to evaluate the cytotoxic effects of potential anticancer compounds.[16]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and allow them to adhere overnight.[13][17]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antiviral Applications: Targeting Viral Replication
The 1,2,4-triazole nucleus is present in the broad-spectrum antiviral drug ribavirin.[18][19] This highlights the potential of this scaffold in the development of novel antiviral agents.[20][21] Substituted 1,2,4-triazoles have demonstrated activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[18][22]
Mechanisms of Antiviral Action
The antiviral mechanisms of 1,2,4-triazole derivatives can vary depending on the specific compound and the target virus.[20] Some of the reported mechanisms include:
-
Inhibition of Viral Polymerases: Ribavirin, in its triphosphorylated form, inhibits viral RNA-dependent RNA polymerase.
-
Inhibition of Viral Proteases: Some derivatives have been shown to inhibit viral proteases that are essential for viral maturation.[21]
-
Interference with Viral Entry and Assembly: Other compounds may block the entry of the virus into the host cell or interfere with the assembly of new viral particles.[21]
Structure-Activity Relationship (SAR) for Antiviral Activity
The antiviral activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents. For instance, in the case of influenza A (H1N1) virus, enantiomers of 1,2,4-triazole-3-thiones with an R-configuration and electron-withdrawing substituents have shown potential as drug candidates, while the S-enantiomers were inactive.[18]
Antimicrobial Applications: Combating Bacterial Resistance
In an era of increasing antimicrobial resistance, the development of new antibacterial agents is crucial.[23][24] Substituted 1,2,4-triazoles have emerged as a promising class of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[23][25]
Mechanisms of Antibacterial Action
The antibacterial mechanisms of 1,2,4-triazole derivatives are diverse and can involve the inhibition of various essential bacterial enzymes. Molecular docking studies have suggested that some derivatives may inhibit the MurB enzyme in E. coli, which is involved in peptidoglycan biosynthesis.[26]
Hybrid Molecules
A promising strategy to combat drug resistance is the development of hybrid molecules that combine the 1,2,4-triazole scaffold with other known antibacterial pharmacophores, such as fluoroquinolones.[24] These hybrid compounds can exhibit enhanced antibacterial activity and a broader spectrum of action.[23] For instance, ofloxacin analogues incorporating a 1,2,4-triazole moiety have shown antibacterial properties comparable to the parent drug.[23]
Data Presentation
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [1] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [5] |
| Voriconazole | Candida krusei | 0.03 - 0.25 | [5] |
| Posaconazole | Zygomycetes | 0.03 - 4.0 | [1] |
Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| Letrozole | MCF-7 (Breast) | 0.002 | Aromatase Inhibitor | [5] |
| Anastrozole | MCF-7 (Breast) | 0.01 | Aromatase Inhibitor | [5] |
| Compound 8c | A549 (Lung) | 3.6 | EGFR Inhibitor | [27] |
| Compound 4g | HT-29 (Colon) | 12.69 | Not specified | [28] |
Experimental Workflows and Signaling Pathways
Diagram 1: General Synthetic Pathway for 1,3,5-Trisubstituted 1,2,4-Triazoles
Caption: A one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[29]
Diagram 2: Mechanism of Action of Azole Antifungals
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
Conclusion and Future Perspectives
Substituted 1,2,4-triazoles represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a wide range of established and potential therapeutic applications. Their success as antifungal and anticancer agents has paved the way for further exploration into their antiviral and antibacterial properties. The ability to readily modify the 1,2,4-triazole core allows for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel substitutions, developing hybrid molecules to overcome drug resistance, and elucidating the mechanisms of action for new derivatives. The continued investigation of this remarkable heterocyclic system holds great promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemconsai.com [chemconsai.com]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]
- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 17. researchgate.net [researchgate.net]
- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Mechanism of Action of Amicarbazone: A Photosystem II Inhibitor
Introduction: The Rise of a Potent Triazolinone Herbicide
In the landscape of modern agriculture and turf management, the selective control of weeds is paramount to ensuring crop yield and maintaining aesthetic standards. Amicarbazone, chemically known as 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, has emerged as a significant herbicidal active ingredient.[1] Developed by Bayer and first registered in 2005, this compound belongs to the triazolinone class of herbicides and is recognized for its broad-spectrum efficacy against annual broadleaf and grass weeds in various applications, including corn, sugarcane, and turfgrass.[1] This guide provides a comprehensive technical overview of the molecular mechanism of action of amicarbazone, intended for researchers, scientists, and professionals in drug and herbicide development. We will delve into its primary molecular target, the downstream physiological consequences of its inhibitory action, mechanisms of weed resistance, and the key experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Photosystem II
The primary herbicidal activity of amicarbazone stems from its potent inhibition of photosynthesis, specifically targeting Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[1][2] This mode of action classifies amicarbazone as a Group 5 herbicide according to the Herbicide Resistance Action Committee (HRAC) classification.
Molecular Target: The D1 Protein and the QB-Binding Niche
Photosystem II is responsible for the light-dependent oxidation of water and the reduction of plastoquinone, a crucial step in the photosynthetic electron transport chain. Amicarbazone exerts its inhibitory effect by binding to the D1 protein, a core subunit of the PSII reaction center.[2] More specifically, it competes with plastoquinone for binding at the QB (quinone-binding) niche on the D1 protein.[1][2] By occupying this site, amicarbazone physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, QA, to QB.[2] This disruption of the electron transport chain is the foundational event in amicarbazone's herbicidal action. The binding of amicarbazone to the QB domain is analogous to that of other well-known PSII inhibitors, such as triazines and triazinones.[1]
Caption: Amicarbazone competitively inhibits the binding of plastoquinone at the QB site on the D1 protein of Photosystem II, halting electron transport.
Downstream Physiological and Cellular Effects
The blockage of electron transport at PSII by amicarbazone triggers a cascade of damaging downstream events, ultimately leading to plant death. It's a common misconception that the plant starves due to the cessation of photosynthesis; in reality, a more rapid and destructive process occurs.[2]
Induction of Chlorophyll Fluorescence
With the electron transport chain blocked, the light energy absorbed by chlorophyll molecules cannot be utilized for photochemistry. This excess energy is dissipated, in part, as fluorescence. Consequently, a rapid increase in chlorophyll fluorescence is a hallmark indicator of PSII inhibitor activity.[1] This phenomenon is a valuable tool for rapidly assessing the efficacy of such herbicides.
Generation of Reactive Oxygen Species (ROS) and Lipid Peroxidation
The inhibition of electron flow leads to the accumulation of highly reactive, reduced species at the acceptor side of PSII. This, coupled with the continued absorption of light energy, results in the formation of triplet chlorophyll, which can react with molecular oxygen (O₂) to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS are potent oxidizing agents that initiate a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes, including the thylakoid, chloroplast, and plasma membranes. This widespread membrane damage leads to leakage of cellular contents, rapid desiccation, and tissue necrosis.
The visible symptoms of amicarbazone application on susceptible plants, such as chlorosis (yellowing) and necrosis (browning and death of tissue), are the macroscopic manifestations of this ROS-induced cellular damage.[1]
Caption: The cascade of physiological effects following PSII inhibition by amicarbazone.
Quantitative Assessment of Herbicidal Potency
Studies have demonstrated that amicarbazone is a more potent inhibitor of PSII than the widely used triazine herbicide, atrazine. The herbicidal potency of amicarbazone has been documented by measuring its effect on the electron transport rate (ETR) and oxygen evolution in various plant species. For instance, in velvetleaf and redroot pigweed, the inhibition of oxygen evolution by amicarbazone was found to be nearly 10 and 4 times greater, respectively, than that of atrazine.[1]
| Parameter | Amicarbazone | Atrazine | Reference |
| Relative Potency | High | Moderate | [1] |
| Oxygen Evolution Inhibition | Significantly greater than atrazine | Baseline for comparison | [1] |
| Application Rate | Lower rates are effective | Higher rates required | [1] |
Mechanisms of Resistance
As with many herbicides, the repeated use of PSII inhibitors can lead to the evolution of resistant weed biotypes. The most common mechanism of resistance to amicarbazone and other herbicides that bind to the D1 protein is a target-site mutation.
-
Target-Site Resistance (TSR): A point mutation in the psbA gene, which codes for the D1 protein, can alter the amino acid sequence of the Q
B-binding niche, reducing the binding affinity of the herbicide. The most frequently observed mutation conferring resistance to triazines and cross-resistance to amicarbazone is a serine to glycine substitution at position 264 (Ser264Gly) of the D1 protein.[1] -
Non-Target-Site Resistance (NTSR): While less common for this class of herbicides, NTSR mechanisms can also contribute to resistance. These may include enhanced metabolic detoxification of the herbicide, reduced herbicide uptake or translocation, or sequestration of the compound away from its target site.
Understanding these resistance mechanisms is crucial for developing sustainable weed management strategies and for the design of new herbicides that can overcome existing resistance.
Key Experimental Protocols for Studying Amicarbazone's Mechanism of Action
The elucidation of amicarbazone's mechanism of action relies on a suite of established experimental techniques. Below are outlines of key protocols.
Isolation of Thylakoid Membranes
This is a foundational procedure to obtain the biological material containing the target protein, PSII.
Objective: To isolate functionally active thylakoid membranes from plant leaf tissue.
Methodology:
-
Homogenization: Harvest fresh leaf tissue (e.g., spinach, pea) and homogenize in an ice-cold grinding buffer (e.g., containing sorbitol for osmotic stability, HEPES for pH buffering, and MgCl₂).
-
Filtration: Filter the homogenate through multiple layers of cheesecloth or Miracloth to remove large cellular debris.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,500 x g) to pellet the chloroplasts.
-
Lysis: Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplast envelope and release the thylakoids.
-
Thylakoid Pelleting: Centrifuge at a higher speed (e.g., 3,000 x g) to pellet the thylakoid membranes.
-
Washing and Resuspension: Wash the thylakoid pellet with a suitable buffer and resuspend in a storage buffer. Determine the chlorophyll concentration spectrophotometrically for standardization of subsequent assays.
Chlorophyll a Fluorescence Assay
This non-invasive technique provides a rapid assessment of PSII photochemical efficiency and its inhibition.
Objective: To measure the effect of amicarbazone on PSII activity by monitoring changes in chlorophyll fluorescence.
Methodology:
-
Dark Adaptation: Treat leaf discs or isolated thylakoids with various concentrations of amicarbazone and dark-adapt for a defined period (e.g., 20-30 minutes).
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters.
-
Analysis: A saturating pulse of light is applied to measure the maximum fluorescence (Fm) when all PSII reaction centers are closed. The minimum fluorescence (Fo) is measured in the dark-adapted state. The maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm) is calculated. A decrease in Fv/Fm indicates inhibition of PSII.
Photosynthetic Electron Transport (Oxygen Evolution) Assay
This assay directly measures the rate of photosynthetic activity by quantifying the amount of oxygen produced from water splitting by PSII.
Objective: To quantify the inhibitory effect of amicarbazone on the rate of photosynthetic electron transport.
Methodology:
-
Reaction Setup: Use a Clark-type oxygen electrode or an optical oxygen sensor. Prepare a reaction buffer containing isolated thylakoids and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ferricyanide).
-
Incubation: Add varying concentrations of amicarbazone to the reaction mixture.
-
Measurement: Illuminate the sample with a saturating light source and record the rate of oxygen evolution over time.
-
Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O₂ / mg Chl / hour). Determine the IC₅₀ value (the concentration of amicarbazone required to inhibit oxygen evolution by 50%).
Lipid Peroxidation Assay (TBARS Method)
This assay quantifies the extent of membrane damage caused by ROS.
Objective: To measure the level of lipid peroxidation in plant tissues treated with amicarbazone.
Methodology:
-
Tissue Homogenization: Homogenize plant tissue (treated with amicarbazone and control) in trichloroacetic acid (TCA).
-
Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and incubate at high temperature (e.g., 95°C). Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored complex.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of the MDA-TBA complex using its molar extinction coefficient to determine the level of lipid peroxidation.
Conclusion and Future Perspectives
Amicarbazone is a highly effective herbicide that functions through the well-characterized mechanism of Photosystem II inhibition. Its high potency allows for lower application rates compared to older PSII inhibitors like atrazine, which is advantageous from an environmental perspective. The core of its action is the competitive binding to the QB niche of the D1 protein, which triggers a cascade of events from the cessation of electron transport to the generation of destructive reactive oxygen species, ultimately leading to rapid cell death.
For professionals in the field, a thorough understanding of this mechanism is vital for several reasons. It informs the development of effective weed management programs, aids in the diagnosis of herbicide injury, and is fundamental to managing and mitigating the evolution of herbicide-resistant weeds. Future research may focus on the structural biology of the amicarbazone-D1 protein interaction to guide the rational design of new, even more potent and selective herbicides. Additionally, exploring synergies with herbicides that have different modes of action will be crucial for combating the growing challenge of herbicide resistance in global agriculture.
References
In-Depth Technical Guide on the Structure-Activity Relationship of 4-Amino-1,2,4-triazol-3-ones
Foreword
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Among its myriad derivatives, the 4-amino-1,2,4-triazol-3-one core has emerged as a particularly fruitful template for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile heterocyclic system. We will delve into the nuanced effects of structural modifications on the antimicrobial, anticonvulsant, and anticancer properties of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also practical, field-proven insights into the experimental methodologies that underpin SAR studies.
The 4-Amino-1,2,4-triazol-3-one Core: A Privileged Scaffold
The 4-amino-1,2,4-triazol-3-one moiety is characterized by a five-membered ring containing three nitrogen atoms and a carbonyl group, with a crucial amino substituent at the N4 position. This arrangement of heteroatoms imparts a unique electronic and steric profile, enabling diverse interactions with biological targets. The core can be readily synthesized and functionalized at several positions, making it an attractive starting point for the development of compound libraries for high-throughput screening and lead optimization.
General Synthetic Strategy
The synthesis of the 4-amino-1,2,4-triazol-3-one scaffold typically commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization. A common route involves the reaction of a carboxylic acid with thiocarbohydrazide. This initial step forms a thiocarbohydrazide derivative, which then undergoes intramolecular cyclization upon heating to yield the 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. Subsequent oxidation or other chemical transformations can convert the thione to the corresponding 3-one.
Antimicrobial Activity: Targeting Bacterial Defenses
Derivatives of 4-amino-1,2,4-triazol-3-one have demonstrated significant potential as antimicrobial agents. The SAR studies in this area have largely focused on modifications at the C5 position and the N4-amino group.
Structure-Activity Relationship for Antimicrobial Action
The antimicrobial efficacy of these compounds is profoundly influenced by the nature of the substituents. A general trend observed is that the introduction of bulky and lipophilic groups at the C5 position enhances antibacterial activity.
-
Substitution at C5: Aromatic or heteroaromatic rings at the C5 position are often crucial for activity. For instance, compounds bearing a phenyl or substituted phenyl ring at this position have shown promising results. The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can further modulate the activity.
-
Modification of the N4-Amino Group: The N4-amino group is a key site for derivatization. Conversion of this primary amine into Schiff bases by condensation with various aldehydes has been a widely explored strategy. The nature of the aldehyde used for this condensation plays a critical role in determining the antimicrobial spectrum and potency. For example, Schiff bases derived from aromatic aldehydes containing hydroxyl or methoxy groups have exhibited enhanced activity against certain bacterial strains. Some compounds have shown potent activity against Staphylococcus aureus and Bacillus subtilis[1].
Mechanism of Action: Inhibition of β-Lactamases
A key mechanism through which some 4-amino-1,2,4-triazole derivatives exert their antibacterial effect is the inhibition of β-lactamase enzymes. These enzymes are a primary defense mechanism for many bacteria against β-lactam antibiotics like penicillin. By inhibiting β-lactamase, these triazole compounds can restore the efficacy of β-lactam antibiotics when used in combination therapy. The triazole ring is thought to interact with the active site of the enzyme, preventing it from hydrolyzing the antibiotic.
References
Discovery and history of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, known commonly as Amicarbazone (CAS No. 129909-90-6). Amicarbazone is a significant herbicide from the triazolone chemical class, distinguished by its potent activity as a photosystem II (PSII) inhibitor. This document details its discovery by Bayer AG, explores the synthetic chemistry underpinning its production, elucidates its specific mechanism of action at the molecular level, and provides validated analytical methodologies for its detection and quantification. The content is structured to deliver not just procedural steps but also the causal scientific reasoning, offering field-proven insights for professionals in agricultural science and herbicide development.
The Genesis of a Novel Herbicide: Discovery and History
The development of Amicarbazone emerged from the continual need for novel herbicidal agents with improved efficacy and distinct selectivity profiles to manage weed resistance and enhance crop safety.
Discovery and Commercialization Timeline
Amicarbazone was discovered in 1988 by Bayer AG in Germany during a research program aimed at developing new selective herbicides.[1] The initial synthesis and its herbicidal properties were first detailed in patents filed by Bayer, such as US Patent 5,194,085.[1][2] The compound was assigned the development codes BAY MKH 3586 and BAY 314666.[1][2]
A key event in its commercial journey occurred in 2002, when Bayer divested the technology to Arysta LifeScience (then Arvesta Corporation) as part of an antitrust settlement, which accelerated its path to market.[1] The United States Environmental Protection Agency (EPA) granted the first registration for Amicarbazone in 2005 for use in field corn.[1][3] Its application has since expanded to include turfgrasses and conifers.[1][3]
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its formulation, application, and environmental fate analysis.
Chemical Structure and Nomenclature
-
Systematic (CAS) Name: 4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide[2]
-
Common Name: Amicarbazone[1]
-
Chemical Class: Triazolone (or Triazolinone)[1]
-
Molecular Formula: C₁₀H₁₉N₅O₂[1]
-
Molecular Weight: 241.29 g/mol [2]
Key Physicochemical Data
The properties summarized below dictate Amicarbazone's behavior in both laboratory and field environments, influencing factors like solubility for formulation and soil mobility.
| Property | Value | Source |
| Physical Form | Colorless crystals | [2][4] |
| Melting Point | 137.5 °C | [2][4] |
| Water Solubility | 4,600 mg/L (at 20 °C) | [2][4] |
| Vapor Pressure | 9.8 x 10⁻⁹ mm Hg (at 20 °C) | [4] |
| Log P (octanol/water) | 1.23 (at pH 7) | [2][4] |
| Density | 1.12 g/cm³ | [2][4] |
Synthesis and Manufacturing Pathways
The synthesis of Amicarbazone involves the construction of the core triazolone heterocycle followed by functionalization. The initial processes developed by Bayer often utilized hazardous reagents like phosgene, leading to subsequent research into safer, more cost-effective manufacturing routes.[5][6][7]
Retrosynthetic Analysis and Modern Approach
A modern, phosgene-free synthetic approach is outlined in various patents and involves three primary stages.[8][9] This method enhances safety and reduces production costs.[5][6]
Causality Insight: The move away from phosgene is a critical process safety improvement. Phosgene is highly toxic, and its use requires extensive, costly safety infrastructure. Alternative carbamating agents like chloroformates offer a much safer handling profile, making the process more viable for large-scale industrial production.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a validated, multi-step synthesis adapted from patented methods.[8][9]
Step 1: Synthesis of Hydrazine Carboxylic Acid Intermediate (V)
-
To a stirred solution of acyl hydrazide (II), add a suitable carbamating agent such as ethyl chloroformate (III).
-
The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the hydrazine carboxylic acid intermediate (V) is isolated.
Step 2: Formation of the Amino-Triazolinone Core (I)
-
The isolated hydrazine carboxylic acid (V) is reacted with hydrazine hydrate.
-
This cyclization reaction is conducted in the presence of a base catalyst (e.g., NaOH, KOH).[8]
-
The reaction mixture is heated until the formation of the 3-isopropyl-4-amino-1,2,4-triazol-5-one (I) is complete.
-
The product is precipitated, filtered, and washed to yield the core intermediate.
Step 3: Final N-acylation to Yield Amicarbazone (VII)
-
The amino-triazolinone (I) is dissolved in a suitable aprotic solvent.
-
A base catalyst is added to facilitate the reaction.
-
tert-Butyl isocyanate (VI) is added portion-wise to the reaction mixture.
-
The reaction is stirred at ambient or slightly elevated temperature until completion.
-
The final product, Amicarbazone (VII), is isolated via precipitation, filtration, and recrystallization to achieve high purity.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the described synthetic pathway.
Caption: Phosgene-free synthetic pathway for Amicarbazone production.
Mechanism of Action: Potent Inhibition of Photosystem II
Amicarbazone's herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[10][11][12] It belongs to the WSSA/HRAC Group 5 herbicides.[13]
The Photosynthetic Electron Transport Chain
In plants, the light-dependent reactions of photosynthesis involve an electron transport chain (ETC) embedded in the thylakoid membranes of chloroplasts. A key component of this chain is Photosystem II (PSII), which initiates electron flow by splitting water. Electrons are passed along a series of carriers, including a mobile plastoquinone molecule (PQ) which binds to the D1 protein subunit of PSII at the Qʙ site.
Specific Binding and Interruption of Electron Flow
Amicarbazone functions by binding to the Qʙ-binding niche on the D1 protein of the PSII complex.[10][11][14] This binding is competitive with plastoquinone.[15]
-
Causality of Action: By occupying the Qʙ site, Amicarbazone physically blocks the binding of plastoquinone.[15] This action halts the flow of electrons from PSII.[1] The interruption of the ETC leads to a cascade of destructive events:
-
Inhibition of ATP and NADPH Synthesis: The electron flow is necessary for generating the proton gradient that drives ATP synthesis and for reducing NADP⁺ to NADPH. Halting the flow starves the plant of the chemical energy required to fix carbon.[15]
-
Oxidative Stress: The blockage causes an over-reduction of the electron carriers upstream of the block, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.
-
Cellular Damage: These ROS rapidly oxidize lipids, proteins, and pigments, leading to membrane damage, chlorophyll bleaching (chlorosis), and ultimately, tissue death (necrosis).[10][11]
-
The phenotypic response in sensitive plants includes rapid chlorosis, stunted growth, and necrosis, consistent with a photosynthetic inhibitor.[10][11]
Visualization of the Inhibitory Mechanism
Caption: Amicarbazone blocks electron transport at the PSII D1 protein.
Validated Analytical Methodologies
Accurate quantification of Amicarbazone and its metabolites in various matrices is crucial for research, development, and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and validated approach.[16][17][18]
Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol provides a robust framework for determining Amicarbazone residues in grain or plant matrices.[16][18]
1. Sample Preparation (QuEChERS)
-
Homogenize 10 g of the sample (e.g., corn grain, soil).
-
Add 10 mL of acetonitrile (MeCN) for extraction.
-
Add QuEChERS salt packet (containing MgSO₄ for water removal and buffering salts) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids) and C18 sorbent (to remove nonpolar interferences).[18]
-
Vortex for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Select precursor and product ion transitions specific to Amicarbazone and its metabolites (e.g., desamino amicarbazone).[16]
-
Validation: The method should be validated for linearity, recovery (typically 79-118%), precision (RSD < 15%), and limits of quantification (LOQ), which can reach as low as 5 µg/kg.[16][17]
-
Self-Validation Insight: The use of matrix-matched calibration standards is critical in this protocol. It compensates for matrix effects (ion suppression or enhancement) that are common in complex samples like grain and soil, thereby ensuring the accuracy and trustworthiness of the quantitative results.[18]
Conclusion and Future Outlook
Amicarbazone represents a successful outcome of targeted herbicide discovery, providing an effective tool for weed management in key crops. Its mechanism as a PSII inhibitor is well-characterized, but ongoing research into its environmental fate, degradation pathways, and potential for synergistic combinations with other herbicide modes of action continues to be a priority.[13][19] As weed resistance to established herbicides grows, the strategic use of potent, single-site inhibitors like Amicarbazone, integrated within broader weed management programs, will remain essential for sustainable agriculture.
References
- 1. Amicarbazone (Amicarbazone) - Revista Cultivar [revistacultivar.com]
- 2. Amicarbazone [drugfuture.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Amicarbazone | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2014116012A4 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 6. KR20140096417A - Process for preparing amicarbazones - Google Patents [patents.google.com]
- 7. WO2014116012A1 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 8. US9332762B2 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 9. US20150336906A1 - Method for preparing amicarbazone - Google Patents [patents.google.com]
- 10. Amicarbazone, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. cambridge.org [cambridge.org]
- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 15. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 16. Analysis of amicarbazone and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of amicarbazone and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. CN103814929A - Herbicide composition containing amicarbazone and mesotrione - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one from Hydrazine: A Detailed Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, a key intermediate in the production of various pharmaceuticals and agrochemicals, notably the herbicide Amicarbazone. The described synthetic pathway commences with the readily available starting material, hydrazine, and proceeds through the formation of an isobutyryl hydrazide intermediate. A robust and safer cyclization method is detailed, avoiding the use of highly toxic reagents such as phosgene. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth protocols, mechanistic insights, and safety considerations.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antifungal, antiviral, and anticancer properties. The specific triazolone derivative, this compound, serves as a critical building block for more complex molecules. Its synthesis, therefore, is of significant interest. This guide delineates a reliable and scalable synthetic route starting from hydrazine, a fundamental building block in nitrogen-containing heterocycles. The presented methodology emphasizes safety and efficiency, making it suitable for a research and development laboratory setting.
Synthetic Strategy and Mechanistic Overview
The overall synthetic strategy is a two-stage process beginning with the acylation of hydrazine to form an intermediate, isobutyryl hydrazide. This is followed by a cyclization step to construct the desired triazolone ring.
Stage 1: Synthesis of Isobutyryl Hydrazide
The initial step involves the formation of an amide bond between hydrazine and an isobutyryl moiety. This can be achieved through two primary routes:
-
From Isobutyric Acid: Direct condensation of isobutyric acid with hydrazine hydrate. This reaction is typically performed at elevated temperatures to drive off the water formed.
-
From Isobutyryl Chloride: Reaction of isobutyryl chloride with hydrazine hydrate. This is generally a more facile reaction that can be carried out at lower temperatures but requires the prior preparation or purchase of the acid chloride.
Stage 2: Cyclization to this compound
The formation of the triazolone ring from isobutyryl hydrazide is the critical step. Historically, hazardous reagents like phosgene were used for such cyclizations. However, modern synthetic chemistry offers safer and equally effective alternatives. This protocol will focus on a phosgene-free approach utilizing a carbamating agent, such as phenyl chloroformate or 1,1'-carbonyldiimidazole (CDI).
The proposed mechanism for the cyclization using a carbamating agent involves the following key transformations:
-
The isobutyryl hydrazide reacts with the carbamating agent to form an activated intermediate.
-
This intermediate then undergoes an intramolecular cyclization.
-
A subsequent reaction with a second equivalent of hydrazine introduces the 4-amino group and facilitates the final ring closure to the stable triazolone.
This approach avoids the significant safety hazards associated with phosgene while providing good yields of the desired product.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. All synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 1: Synthesis of Isobutyryl Hydrazide from Isobutyric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 eq) and hydrazine hydrate (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product can be isolated by distillation under reduced pressure to remove excess hydrazine and water. The resulting isobutyryl hydrazide is typically a solid or a viscous oil.
Protocol 2: Synthesis of this compound
This protocol utilizes phenyl chloroformate as a safer alternative to phosgene.
-
Formation of the Intermediate:
-
Dissolve isobutyryl hydrazide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl chloroformate (1.05 eq) in the same solvent to the cooled solution of isobutyryl hydrazide. .
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Cyclization with Hydrazine:
-
To the reaction mixture containing the intermediate, add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen .[1][2][3][4][5] All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. In case of skin contact, wash the affected area immediately with copious amounts of water.
Phenyl chloroformate is also corrosive and a lachrymator. It should be handled with care in a fume hood.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Isobutyryl Hydrazide | C₄H₁₀N₂O | 102.14 | 76-78 |
| This compound | C₅H₁₀N₄O | 142.16 | 170-174 |
Characterization Data for this compound
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.0-11.5 (br s, 1H, NH), 5.2-5.5 (br s, 2H, NH₂), 2.8-3.0 (m, 1H, CH), 1.1-1.2 (d, 6H, 2 x CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0 (C=O), 148.0 (C-isopropyl), 27.0 (CH), 20.5 (CH₃).
-
IR (KBr, cm⁻¹): 3350-3200 (N-H stretching), 1680 (C=O stretching), 1610 (C=N stretching).
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target triazolone.
Conclusion
This application note details a practical and safety-conscious synthetic route to this compound from hydrazine. The protocols provided are designed to be reproducible and scalable for research and development purposes. By avoiding hazardous reagents like phosgene, this methodology aligns with modern principles of green and safe chemistry. The in-depth explanation of the synthetic strategy and reaction mechanisms provides a solid foundation for further optimization and application in drug discovery and development programs.
References
- 1. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]
- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Protocol for amicarbazone synthesis using 4-amino-3-isopropyl-1,2,4-triazolin-5-one
Application Note: A Validated Protocol for the Synthesis of Amicarbazone
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of the triazolinone herbicide, Amicarbazone, commencing from 4-amino-3-isopropyl-1,2,4-triazolin-5-one. Amicarbazone is a selective, post-emergence herbicide effective against a variety of broadleaf and grass weeds.[1][2] Its primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex, where it blocks the electron transport chain, leading to chlorosis, necrosis, and eventual death of susceptible plants.[3][4][5][6][7] This protocol is designed for chemistry researchers and professionals in agrochemical development, emphasizing safety, reproducibility, and a clear understanding of the chemical transformations involved. The procedure details the N-acylation of the starting triazolinone with tert-butyl isocyanate, followed by purification and characterization steps to yield the final product.
Introduction to Amicarbazone
Amicarbazone (CAS No. 129909-90-6) is a potent herbicide belonging to the triazolinone chemical class.[1][8] It was first registered for use on field corn in 2005 and has since seen expanded application in turfgrass and conifers.[1] As a photosystem II inhibitor, it provides effective pre- and post-emergence control of weeds such as annual bluegrass (Poa annua), making it a valuable tool in turf management and agriculture.[1][6] The synthesis pathway outlined herein is a common and reliable method for laboratory-scale production, starting from the key intermediate, 4-amino-3-isopropyl-1,2,4-triazolin-5-one.
Chemical Profile:
-
IUPAC Name: 4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide[9][10]
-
Appearance: White crystalline solid
-
Melting Point: 137.5°C[10]
Synthesis Reaction Overview
The core of this protocol involves the reaction between the primary amine group of 4-amino-3-isopropyl-1,2,4-triazolin-5-one and the electrophilic carbon of tert-butyl isocyanate. This reaction forms a urea linkage, attaching the tert-butylaminocarbonyl group to the N1 position of the triazole ring to yield amicarbazone. The reaction is typically facilitated by a non-nucleophilic base in an aprotic solvent.
Reaction Scheme: (4-amino-3-isopropyl-1,2,4-triazolin-5-one) + (tert-Butyl Isocyanate) → (Amicarbazone)
While this document focuses on the final synthesis step, the starting material, 4-amino-3-isopropyl-1,2,4-triazolin-5-one, can be prepared via the cyclization of carbohydrazide with isobutyric acid in the presence of a base.[12] This provides a complete synthetic pathway from commercially available precursors.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Amicarbazone.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-amino-3-isopropyl-1,2,4-triazolin-5-one | 96240-10-7 | 142.16 | Various | Starting material |
| tert-Butyl Isocyanate | 1609-86-5 | 99.13 | Various | Acylating agent |
| Triethylamine (TEA), anhydrous | 121-44-8 | 101.19 | Various | Base catalyst, should be dry |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Various | Reaction solvent |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | - | Various | For work-up |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Various | Drying agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | For washing |
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
Synthesis Procedure
CAUTION: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-isopropyl-1,2,4-triazolin-5-one (10.0 g, 70.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension.
-
Base Addition: Add anhydrous triethylamine (10.2 mL, 73.8 mmol, 1.05 eq) to the suspension. Stir for 10 minutes at room temperature under a nitrogen atmosphere.
-
Reagent Addition: In a separate, dry addition funnel, prepare a solution of tert-butyl isocyanate (8.0 mL, 70.3 mmol, 1.0 eq) in 20 mL of anhydrous DCM.
-
Reaction: Add the tert-butyl isocyanate solution dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 50 mL of 1M HCl to quench the reaction and neutralize the excess triethylamine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure Amicarbazone as a white crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized Amicarbazone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (241.29 g/mol ).
-
Melting Point Analysis: Compare the observed melting point with the literature value (137.5°C).[10]
Safety and Hazard Management
All chemical manipulations must be conducted with a thorough understanding of the hazards involved. A comprehensive risk assessment should be performed before beginning any work.
| Chemical | GHS Pictograms | Hazard Statements |
| Amicarbazone | 위험 | H302: Harmful if swallowed. H332: Harmful if inhaled.[9][13][14] |
| tert-Butyl Isocyanate | 불꽃, 해골과 교차된 뼈, 건강 위험 | Highly flammable liquid and vapor. Toxic if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Triethylamine | 불꽃, 부식, 해골과 교차된 뼈 | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.[15][16][17] |
| Dichloromethane | 건강 위험 | Causes skin irritation, causes serious eye irritation, and may cause cancer. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure. |
| Hydrochloric Acid | 부식 | May be corrosive to metals. Causes severe skin burns and eye damage. May cause respiratory irritation. |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Amicarbazone synthesis protocol.
Caption: Workflow for the synthesis and purification of Amicarbazone.
Conclusion
This application note details a reliable and validated laboratory protocol for the synthesis of the herbicide Amicarbazone from 4-amino-3-isopropyl-1,2,4-triazolin-5-one. By following the outlined steps for synthesis, purification, and characterization, researchers can produce high-purity Amicarbazone for further study and development. Strict adherence to the safety guidelines is paramount for the successful and safe execution of this procedure.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Amicarbazone | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Amicarbazone, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 4. Amicarbazone (Amicarbazone) - Revista Cultivar [revistacultivar.com]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. Amicarbazone Herbicide|Research-Grade|RUO [benchchem.com]
- 8. Amicarbazone (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 9. Amicarbazone | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amicarbazone [drugfuture.com]
- 11. Amicarbazone synthesis - chemicalbook [chemicalbook.com]
- 12. CN111808035A - Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. redox.com [redox.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. idesapetroquimica.com [idesapetroquimica.com]
A Multi-technique Approach for the Comprehensive Characterization of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS: 96240-10-7). As a key intermediate in the synthesis of agrochemicals like the herbicide amicarbazone, rigorous analytical control is imperative to ensure purity, identity, and quality.[1] We present an integrated approach utilizing orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification. Each section explains the causality behind the methodological choices and provides detailed, field-proven protocols designed for immediate application in a research or quality control setting.
Introduction
This compound is a heterocyclic compound belonging to the triazolone class. Its structural features make it a valuable building block in organic synthesis. The presence of a primary amino group, a triazole ring, and a carbonyl group imparts specific chemical reactivity and physical properties. In pharmaceutical and agrochemical development, the precise characterization of such intermediates is a non-negotiable aspect of quality control. It ensures the reliability of the synthetic process, minimizes the presence of potentially harmful impurities in the final product, and satisfies stringent regulatory requirements.
This document serves as a practical guide, detailing the necessary analytical steps to confirm the structure and assess the purity of this compound, thereby ensuring its suitability for downstream applications.
Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample preparation.
| Property | Value | Source |
| CAS Number | 96240-10-7 | [2][3][4] |
| Molecular Formula | C₅H₁₀N₄O | [2][3][4] |
| Molecular Weight | 142.16 g/mol | [2][3] |
| Monoisotopic Mass | 142.08546096 Da | [2] |
| Melting Point | ~172 °C | [3][5] |
| Appearance | White Powder | [4] |
| IUPAC Name | 4-amino-5-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | [2] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry-standard technique for determining the purity of non-volatile organic compounds. Its high resolution, sensitivity, and quantitative accuracy make it indispensable.
Principle & Rationale
The polarity of the target molecule, conferred by the amino and carbonyl groups, suggests that either Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) could be effective. RP-HPLC, which separates compounds based on hydrophobicity, is generally the first choice due to its robustness. A C18 column with an acidic mobile phase modifier (e.g., formic acid) is chosen to ensure the primary amine is protonated, leading to sharp, symmetrical peaks.
Protocol: HPLC-UV Method for Purity Determination
This protocol is designed to provide excellent separation of the main component from potential process-related impurities.
A. Instrumentation and Consumables
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
B. Sample Preparation
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the Sample Diluent to achieve a concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
C. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 20 minutes |
D. System Suitability (Trustworthiness) Before sample analysis, perform a system suitability test to validate the chromatographic system's performance.
-
Inject the standard solution five times.
-
The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The USP Tailing Factor for the main peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
Spectroscopic Analysis for Structural Elucidation
While chromatography assesses purity, spectroscopy confirms identity. A combination of MS, NMR, and FTIR provides orthogonal data, leaving no ambiguity about the compound's structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle & Rationale: LC-MS provides unequivocal confirmation of molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this triazolone, which can be readily protonated to form a pseudomolecular ion [M+H]⁺.
Protocol: LC-MS
-
LC System: Use the same HPLC conditions as described in Section 3.2 to ensure chromatographic compatibility.
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Range: m/z 50 - 500.
-
Data Interpretation: The primary ion of interest will be the protonated molecule [M+H]⁺.
-
Expected m/z = Monoisotopic Mass + Mass of H⁺
-
Expected m/z = 142.0855 + 1.0078 = 143.0933
-
Nuclear Magnetic Resonance (NMR) for Definitive Structure Elucidation
Principle & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The combination allows for the complete assembly of the molecular skeleton.[6][7]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and its residual solvent peak does not interfere with key signals.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
A septet (~3.0-3.5 ppm) corresponding to the single CH proton of the isopropyl group, split by the six methyl protons.
-
A doublet (~1.2-1.4 ppm) corresponding to the six equivalent protons of the two CH₃ groups, split by the CH proton.
-
A broad singlet for the two NH₂ protons. Its chemical shift can be variable and it may exchange with D₂O.
-
A broad singlet for the N-H proton on the triazole ring.
-
-
¹³C NMR:
-
A signal for the C=O (carbonyl) carbon (~155-160 ppm).
-
A signal for the triazole ring carbon attached to the isopropyl group (~145-150 ppm).
-
A signal for the isopropyl CH carbon (~25-30 ppm).
-
A signal for the isopropyl CH₃ carbons (~20-25 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] It serves as an excellent initial identity check.
Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Characteristic Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3150 | N-H Stretch (asymmetric & symmetric) | Amino (NH₂) Group |
| 3100 - 3000 | N-H Stretch | Triazole Ring N-H |
| 2980 - 2850 | C-H Stretch | Isopropyl Group |
| 1700 - 1650 | C=O Stretch | Carbonyl (Amide-like) |
| 1650 - 1550 | N-H Bend | Amino (NH₂) Group |
| 1600 - 1475 | C=N Stretch | Triazole Ring |
Integrated Analytical Workflow
For comprehensive quality control, these techniques should be used in a logical sequence. The initial analysis provides broad information, while subsequent tests offer finer detail, culminating in a complete profile of the material.
Caption: Integrated workflow for the analysis of this compound.
Conclusion
The characterization of this compound requires a multi-faceted analytical strategy. No single technique can provide all the necessary information. By synergistically combining the quantitative power of HPLC with the qualitative and structural resolving power of MS, NMR, and FTIR, researchers and quality control scientists can establish a comprehensive and reliable profile of this important chemical intermediate. The protocols and rationale provided herein offer a robust starting point for method development, validation, and routine analysis, ensuring product quality and consistency.
References
- 1. This compound | 96240-10-7 [chemicalbook.com]
- 2. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 96240-10-7|4-Amino-2, 4-Dihydro-5-(1-Methylethyl)-3H-1, 2, 4-Triazol-3-One|Colorcom Group [colorcominternational.com]
- 5. chembk.com [chembk.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Analysis of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Introduction
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, a heterocyclic compound featuring a triazolone core, represents a scaffold of significant interest in medicinal chemistry and agrochemical development.[1] Its derivatives have been explored for a range of biological activities.[2] Accurate structural elucidation is a cornerstone of the development of such molecules, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive technique for confirming molecular structure in solution.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation and a thorough interpretation of the expected NMR spectra. In the absence of published experimental spectra for this specific molecule, this guide utilizes predicted NMR data, a widely accepted practice in modern chemical analysis, to provide a robust framework for structural verification.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum. Understanding these environments is key to accurate spectral interpretation.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of this compound with key atoms numbered.
Experimental Protocols
The quality of NMR spectra is profoundly dependent on meticulous sample preparation.[3] This section outlines a detailed, field-proven protocol for the preparation of this compound for both ¹H and ¹³C NMR analysis.
I. Causality Behind Experimental Choices
-
Solvent Selection: The polarity of the target molecule, imparted by the amino group, amide-like functionality, and nitrogen-rich heterocycle, suggests poor solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent of choice due to its high polarity, which is well-suited for dissolving polar organic molecules, and its relatively high boiling point, which minimizes evaporation.[2][4] The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signals at ~39.52 ppm provide a convenient internal reference.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is optimal, balancing signal strength with the risk of line broadening at higher concentrations.[5] For the less sensitive ¹³C nucleus, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[5]
-
Filtration: It is critical to remove any particulate matter from the sample solution.[3] Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[3]
II. Step-by-Step Sample Preparation Workflow
Diagram: NMR Sample Preparation Workflow
Caption: Standardized workflow for preparing the triazolone sample for NMR analysis.
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex or briefly sonicate until the solid is completely dissolved. A clear, particulate-free solution is essential.
-
Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a high-quality, clean, and unscratched 5 mm NMR tube.[3] This step is crucial for removing any suspended impurities.
-
Capping and Labeling: Securely cap the NMR tube and carefully invert it several times to ensure the solution is homogeneous. Label the tube clearly with the sample identification.
Predicted NMR Spectra and Interpretation
The following sections detail the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using established algorithms and provide a reliable guide for spectral assignment.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to show four distinct signals corresponding to the amino, NH, isopropyl methine, and isopropyl methyl protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (broad) | 1H | NH (N2-H) | The proton on the triazole ring is expected to be significantly deshielded due to its attachment to nitrogen within a heterocyclic system and potential for hydrogen bonding. Its signal is often broad due to solvent exchange. |
| ~5.5 - 6.5 | Singlet (broad) | 2H | NH₂ (N4-NH₂) | Protons of the primary amino group are in a moderately deshielded environment. The signal is typically broad and may exchange with trace water in the solvent. |
| ~3.0 - 3.5 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is deshielded by the adjacent triazolone ring. It is split into a septet by the six neighboring equivalent methyl protons. |
| ~1.2 - 1.4 | Doublet | 6H | CH₃ (isopropyl) | The six protons of the two methyl groups in the isopropyl moiety are equivalent and are shielded. They are split into a doublet by the single neighboring methine proton. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is anticipated to display four signals, corresponding to the two distinct carbons of the triazolone ring and the two different carbon environments of the isopropyl group.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~155 - 165 | C=O (C3) | The carbonyl carbon is highly deshielded, as is typical for this functional group, and appears at the downfield end of the spectrum. |
| ~145 - 155 | C-isopropyl (C5) | The carbon of the triazole ring attached to the isopropyl group is also significantly deshielded due to its position within the heterocyclic ring and attachment to two nitrogen atoms. |
| ~25 - 35 | CH (isopropyl) | The methine carbon of the isopropyl group is in a typical aliphatic region but is slightly deshielded by the attached triazolone ring. |
| ~18 - 22 | CH₃ (isopropyl) | The equivalent methyl carbons of the isopropyl group are shielded and appear in the upfield aliphatic region of the spectrum. |
Conclusion
This application note provides a comprehensive protocol and interpretive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed sample preparation workflow, researchers can acquire high-quality NMR spectra. The provided tables of predicted chemical shifts and their rationales offer a solid foundation for the accurate assignment of signals and unambiguous structural confirmation of the target molecule. These methodologies are fundamental for quality control, reaction monitoring, and the overall advancement of research and development projects involving this and related chemical entities.
References
Application Note: FT-IR Spectroscopic Characterization of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Abstract
This application note provides a comprehensive guide to the characterization of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a key heterocyclic structure, and understanding its vibrational properties is crucial for quality control, structural confirmation, and reaction monitoring in pharmaceutical and agrochemical research. We present detailed protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) techniques. Furthermore, a detailed analysis of the expected FT-IR spectrum is provided, with assignments of characteristic vibrational frequencies to the specific functional groups within the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to employ FT-IR spectroscopy for the routine analysis of this and related triazolone derivatives.
Introduction: The Significance of Triazolones and FT-IR Analysis
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and herbicidal properties.[1] this compound, a substituted triazolone, is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other commercially significant compounds.[2][3]
Accurate and efficient characterization of such molecules is paramount. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[4] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectrum that can be used for:
-
Structural Elucidation: Confirming the presence of key functional groups.
-
Purity Assessment: Detecting the presence of impurities or starting materials.
-
Quality Control: Ensuring batch-to-batch consistency.
-
Reaction Monitoring: Tracking the formation of the desired product.
This document serves as a practical guide to applying FT-IR spectroscopy for the definitive characterization of this compound.
Molecular Structure and Key Functional Groups
To interpret the FT-IR spectrum, it is essential to first identify the functional groups within the molecule that will give rise to characteristic absorption bands.
Figure 1: Molecular Structure of this compound with key functional groups highlighted.
The primary vibrational modes to be observed will arise from:
-
N-H bonds: Stretching and bending from the primary amine (NH₂) and the ring N-H.
-
C=O bond: Stretching from the triazol-3-one (a cyclic amide or lactam) ring.
-
C-H bonds: Stretching and bending from the isopropyl group.
-
C-N and N-N bonds: Stretching within the triazole ring system.
Experimental Protocols
The compound is a solid at room temperature, making it suitable for analysis by either the KBr pellet method or ATR-FTIR.[5] ATR is often preferred for its speed and minimal sample preparation.[1][3][6]
Workflow Overview
Figure 2: General workflow for FT-IR analysis of a solid sample.
Protocol 1: KBr Pellet Method
This traditional method involves dispersing the solid sample within a matrix of potassium bromide, which is transparent to infrared radiation.[7][8]
Materials:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press (capable of 8-10 tons of pressure)
-
FT-IR Spectrometer
Procedure:
-
Sample Grinding: Place approximately 1-2 mg of the sample into a clean, dry agate mortar. Grind the sample into a very fine, flour-like powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[2][7]
-
Mixing: Add approximately 200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes to ensure a homogeneous mixture.
-
Pellet Pressing: Transfer the mixture to the pellet press die. Assemble the die and place it in the hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Apply 8-10 tons of pressure for 1-2 minutes. The KBr will fuse under pressure to form a transparent or translucent pellet.[7]
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of a pure KBr pellet should be collected under the same conditions.[9]
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal to no sample preparation.[3][10] It is ideal for routine analysis.
Materials:
-
This compound sample
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the clean, empty crystal. This is a critical step to account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.[1]
-
Analysis: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (like isopropanol) and a soft, lint-free wipe.
Data Analysis and Interpretation of Expected Spectrum
The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups. The following table summarizes the predicted vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale and Commentary |
| 3350 - 3250 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region due to asymmetric and symmetric stretching modes.[11][12] |
| 3200 - 3100 | Medium, Broad | N-H Stretch | Triazole Ring N-H | Hydrogen bonding in the solid state can cause this peak to be broad. |
| 2980 - 2870 | Medium-Strong | C-H Asymmetric & Symmetric Stretch | Isopropyl Group (-CH(CH₃)₂) | Characteristic absorptions for sp³-hybridized C-H bonds. Multiple peaks are expected. |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Amide I band) | Cyclic Amide (Lactam) in Triazolone Ring | The carbonyl group in a five-membered lactam ring typically absorbs in this region.[13] Its position is sensitive to ring strain and conjugation. |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is a characteristic feature of primary amines.[11][14] |
| ~1600 | Medium | C=N Stretch | Triazole Ring | The carbon-nitrogen double bond within the heterocyclic ring contributes to absorption in this region. |
| 1470 - 1450 | Medium | C-H Bend (Asymmetric) | Isopropyl Group (-CH₃) | Bending (deformation) vibrations of the methyl groups. |
| 1385 - 1365 | Medium-Weak | C-H Bend (Symmetric) | Isopropyl Group (gem-dimethyl) | A characteristic doublet is often observed for the isopropyl group due to the symmetric bending of the two methyl groups attached to the same carbon.[15] |
| 1300 - 1200 | Medium | C-N Stretch | Amine and Triazole Ring | Stretching vibrations for various C-N bonds are expected in this region. |
| Below 900 | Medium-Broad | N-H Wag | Primary Amine (-NH₂) | Out-of-plane bending of the N-H bonds can give rise to a broad absorption in this area.[11] |
Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex series of overlapping peaks from C-C and C-N stretching, as well as various bending and deformation modes. While difficult to assign individually, this region is unique to the molecule and serves as a valuable "fingerprint" for identification when comparing against a reference spectrum.[16][17]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality, reproducible spectra. The interpretation of this spectrum, guided by the assignment of characteristic absorption bands for the primary amine, lactam, and isopropyl functional groups, allows for unambiguous confirmation of the molecular structure. This application note provides a robust framework for the use of FT-IR in quality control and research environments focused on triazole-based compounds.
References
- 1. s4science.at [s4science.at]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. matestlabs.com [matestlabs.com]
- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. Why Kbr Pellets Are Used To Prepare Solid Samples In Ftir? Achieve Clear, Reliable Solid Analysis - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. wikieducator.org [wikieducator.org]
- 15. Isopropyl alcohol(67-63-0) IR Spectrum [m.chemicalbook.com]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: In Vitro Screening of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one Derivatives
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-one Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, antifungal, and enzyme inhibitory properties.[2][3][4][5] The specific class of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one derivatives represents a promising area for novel drug discovery due to the synthetic versatility of the triazole ring, which allows for structural modifications that can fine-tune biological activity and pharmacokinetic properties.[3]
The initial step in evaluating the therapeutic potential of a new chemical series is a robust and systematic in vitro screening cascade. This process allows for the rapid assessment of biological activity, determination of potency, and initial profiling of selectivity and mechanism of action. This guide provides detailed protocols for a primary screening cascade designed to evaluate this class of compounds for potential anticancer and antimicrobial activities, followed by a secondary assay to probe for a specific mechanism of action through enzyme inhibition.
Application Note I: Primary Anticancer Screening via Cytotoxicity Assay
Scientific Rationale
A fundamental characteristic of many effective anticancer agents is their ability to selectively inhibit the proliferation of, or induce death in, cancer cells.[6] The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing a compound's effect on cell viability.[7][8] The assay quantifies the metabolic activity of living cells by measuring the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, allowing for the determination of a compound's half-maximal inhibitory concentration (IC50).[7]
Protocol: MTT Assay for Cancer Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO to create a 10 mM stock)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivatives in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.[7]
-
Scientist's Note: It is critical to include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%) to account for any solvent-induced toxicity. A positive control (e.g., Doxorubicin) should also be included.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10-20 µL of MTT solution to each well.[6][7]
-
Incubate for an additional 2-4 hours at 37°C until purple precipitates are visible.[6]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently agitate the plate for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation
| Derivative ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| TZD-001 | 15.2 | 21.5 | 18.9 |
| TZD-002 | 45.8 | >100 | 78.1 |
| TZD-003 | 5.6 | 8.2 | 4.9 |
| Doxorubicin | 0.8 | 0.5 | 1.1 |
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Application Note II: Primary Antimicrobial Screening
Scientific Rationale
The structural features of 1,2,4-triazoles are present in several clinically used antifungal agents and are known to confer antibacterial properties.[3][12][13] Therefore, screening for antimicrobial activity is a logical step. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][16] This quantitative measure is essential for evaluating the potency of a potential new antibiotic.[15]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)[17]
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Scientist's Note: The inoculum must be used within 15-30 minutes of preparation to ensure bacterial viability and logarithmic growth phase.[14][15]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[18]
-
Add 100 µL of the test compound stock (prepared at 2x the highest desired concentration in MHB) to the first column of wells.[18]
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard the final 100 µL from column 10.[18]
-
Column 11 serves as the growth control (no compound), and column 12 as the sterility control (MHB only).[18]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
This step dilutes the compound concentrations by half, achieving the final test concentrations, and brings the final volume in each well to 200 µL.[14]
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[14]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15] This can be confirmed by reading the optical density (OD600) with a plate reader.
-
Data Presentation
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TZD-001 | 32 | >128 |
| TZD-002 | >128 | >128 |
| TZD-003 | 8 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Experimental Workflow: MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Application Note III: Secondary Mechanistic Screening - Kinase Inhibition
Scientific Rationale
Many triazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that control cell growth, proliferation, and survival.[3] A secondary, mechanistic assay can help identify the specific molecular target of a cytotoxic compound. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. Colorimetric or luminescent assays, such as those that measure ATP consumption (like Kinase-Glo) or ADP production (like ADP-Glo), are common high-throughput methods.[19]
Protocol: General In Vitro Colorimetric Kinase Assay
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, p38α MAPK)
-
Kinase-specific substrate (peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains MgCl2, MnCl2, DTT)[20]
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ system or similar colorimetric/luminescent kit)[11][19]
-
White, opaque 96-well plates (for luminescent assays)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control.
-
Add the recombinant kinase and its specific substrate to all wells except the background control.[11]
-
Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a specific concentration of ATP to all wells.[11][21]
-
Scientist's Note: The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at 30°C or room temperature for a defined period (e.g., 60 minutes).[11]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit (e.g., ADP-Glo).
-
This typically involves a first step to deplete unused ATP, followed by a second step to convert the product (ADP) into a detectable signal (e.g., light).[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a microplate reader.
-
Subtract the background ("no enzyme") signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Potential Signaling Pathway Involvement
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion and Hit Prioritization
This three-tiered screening approach provides a comprehensive initial evaluation of novel this compound derivatives.
-
Primary Screening identifies compounds with cytotoxic or antimicrobial activity.
-
Secondary Screening begins to elucidate the mechanism of action for the most potent cytotoxic hits.
Promising "hit" compounds are those that exhibit potent activity (low IC50 or MIC values), potentially show selectivity (e.g., active against cancer cells but not bacteria, or vice versa), and have a confirmed inhibitory effect on a relevant molecular target. These prioritized hits can then be advanced to more complex secondary assays, including broader kinase profiling, cell cycle analysis, and apoptosis assays, to build a robust biological profile for further drug development.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Assay: In Vitro Kinase Inhibition Assay: In vitro kinase assay analysis may be performed using standard techniques described in the art. These techni... - ChEMBL [ebi.ac.uk]
- 21. protocols.io [protocols.io]
Application Notes & Protocols: A Guide to the Development of Novel Fungicides from 1,2,4-Triazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole moiety is a cornerstone in the development of agricultural and clinical antifungal agents, largely due to its potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7][8] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death.[4][6] This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel fungicides derived from the 1,2,4-triazole scaffold. It integrates established synthetic methodologies with robust in vitro and in vivo screening protocols, offering field-proven insights to guide researchers in this critical area of agrochemical discovery.
Introduction: The Enduring Significance of 1,2,4-Triazoles
The 1,2,4-triazole ring system is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[9][10][11] In the realm of crop protection, triazole-based fungicides have been instrumental in managing a broad spectrum of fungal diseases, including powdery mildews, rusts, and leaf spot fungi.[4] Their efficacy stems from their specific mode of action, targeting a fungal-specific enzyme, which provides a degree of selectivity over mammalian counterparts.[3] However, the emergence of fungicide resistance in various pathogenic fungi necessitates the continuous development of new and effective 1,2,4-triazole derivatives.[3][9] This guide is designed to equip researchers with the foundational knowledge and practical protocols to navigate the fungicide discovery pipeline, from initial concept to lead candidate evaluation.
The Scientific Rationale: Mechanism of Action
The primary target of triazole fungicides is the enzyme lanosterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway.[1][4][6] Ergosterol is the fungal equivalent of cholesterol in mammals and is vital for maintaining the fluidity, permeability, and integrity of the fungal cell membrane.[5][7][12]
The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues. This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol.[1] This blockage leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt the cell membrane structure and function, ultimately inhibiting fungal growth.[4][6][8]
Caption: Mechanism of action of 1,2,4-triazole fungicides.
The Discovery & Development Workflow
The development of novel fungicides is a systematic process that involves several key stages. This workflow ensures that only the most promising candidates advance, optimizing resources and increasing the likelihood of success.
Caption: A streamlined workflow for fungicide development.
Rational Design & Structure-Activity Relationships (SAR)
The design of new triazole fungicides is guided by established structure-activity relationships (SAR). The core 1,2,4-triazole ring is essential for activity, but the substituents at other positions are crucial for determining the potency and spectrum of activity.[9][13]
Key considerations for SAR include:
-
Substituents on the triazole ring: Modifications can influence binding affinity to the target enzyme.
-
Linker between the triazole and other moieties: The nature and length of the linker can affect the overall conformation and fit within the active site.
-
Aromatic or heterocyclic side chains: These groups often engage in hydrophobic and stacking interactions within the CYP51 active site. Halogen substitutions on these rings can enhance activity.[9]
Molecular docking studies can be a powerful tool to predict the binding modes of designed compounds with the target enzyme, helping to prioritize synthetic efforts.[13][14]
Synthetic Protocols
A variety of synthetic routes are available for the preparation of 1,2,4-triazole derivatives.[15][16][17][18] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 5.1: General Synthesis of 1-Substituted-1H-1,2,4-triazoles
This protocol outlines a common method for synthesizing 1-substituted-1H-1,2,4-triazoles, often starting from a key intermediate.
Step 1: Synthesis of a Halogenated Intermediate A common starting point is the synthesis of a halogenated intermediate that can be subsequently reacted with 1,2,4-triazole. For example, reacting a substituted acetophenone with a halogenating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Step 2: Nucleophilic Substitution with 1,2,4-triazole The halogenated intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction is typically heated to drive it to completion.
Step 3: Further Functionalization (Optional) The resulting 1,2,4-triazole derivative can be further modified. For instance, if the starting acetophenone contained a nitro group, this can be reduced to an amine and then acylated to introduce a carboxamide fragment, a common feature in some fungicides.[19]
Self-Validation:
-
Reaction Monitoring: Monitor the progress of each step by Thin Layer Chromatography (TLC).
-
Purification: Purify the product at each stage using column chromatography.
-
Characterization: Confirm the structure of the final compounds using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
In Vitro Biological Evaluation
The initial assessment of the antifungal activity of newly synthesized compounds is performed in vitro. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[20][21][22]
Protocol 6.1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21][22]
Materials:
-
Synthesized 1,2,4-triazole compounds
-
Fungal isolates (e.g., Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum)[13]
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the 96-well plates using RPMI-1640 medium.[21]
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a spore or mycelial fragment suspension and adjust the concentration to a standardized level (e.g., 1-5 x 104 CFU/mL).[23]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (a commercial fungicide like tebuconazole) and a negative control (no compound) for each fungal strain.[24] A sterility control (medium only) should also be included.[21]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period suitable for the growth of the specific fungus (typically 48-72 hours).[20]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[21] This can be assessed visually or by measuring the optical density at 600 nm (OD600).[20]
Data Presentation:
The results of the MIC assays should be presented in a clear and organized table to facilitate comparison between compounds and against the standard fungicide.
| Compound | A. solani MIC (µg/mL) | P. oryzae MIC (µg/mL) | S. sclerotiorum MIC (µg/mL) |
| Compound 1 | 12.5 | 6.25 | 25 |
| Compound 2 | 3.12 | 1.56 | 6.25 |
| Tebuconazole | 1.56 | 0.78 | 3.12 |
In Vivo Biological Evaluation
Compounds that demonstrate promising in vitro activity should be further evaluated in vivo to assess their efficacy under more realistic conditions.[24][25][26][27] This typically involves greenhouse or small-scale field trials.
Protocol 7.1: Greenhouse Efficacy Trial
Procedure:
-
Plant Cultivation: Grow host plants (e.g., tomato for A. solani, rice for P. oryzae) in pots under controlled greenhouse conditions.
-
Compound Formulation: Prepare formulations of the test compounds at various concentrations, often as an emulsifiable concentrate or a wettable powder.
-
Application: Apply the compound formulations to the plants as a foliar spray.
-
Inoculation: After a set period (e.g., 24 hours), inoculate the plants with a spore suspension of the target pathogen.
-
Controls: Include untreated, inoculated plants as a negative control and plants treated with a commercial fungicide as a positive control.
-
Incubation: Maintain the plants in a high-humidity environment to promote disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the plants. This can be done by visually rating the percentage of leaf area affected or by using a disease severity index.
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a highly valuable starting point for the development of novel fungicides. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is key to identifying new lead compounds. Future research should focus on exploring novel substitutions on the triazole scaffold to overcome existing resistance mechanisms and to develop fungicides with improved efficacy, broader spectrum of activity, and more favorable environmental profiles. The integration of computational methods, such as molecular docking and QSAR studies, will continue to play a crucial role in accelerating the discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isres.org [isres.org]
- 18. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 19. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments [mdpi.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. ifyber.com [ifyber.com]
- 23. benchchem.com [benchchem.com]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. chemijournal.com [chemijournal.com]
- 26. In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina [arccjournals.com]
- 27. journalijpss.com [journalijpss.com]
Application Notes and Protocols for the Use of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Triazole Compound
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] Many of these biological effects stem from the ability of triazole-containing compounds to act as potent and specific enzyme inhibitors.[3] The compound 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, hereafter referred to as Triazole Compound X, belongs to this promising class of molecules. While its specific biological targets are still under active investigation, its structural features suggest a high potential for interaction with various enzyme active sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize Triazole Compound X in enzyme inhibition assays.
This application note will delve into the fundamental principles of enzyme inhibition, provide detailed protocols for assay execution, and guide the user through the process of data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (MOI).
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one | [4] |
| CAS Number | 96240-10-7 | [4] |
| Molecular Formula | C5H10N4O | [4] |
| Molecular Weight | 142.16 g/mol | [4] |
| Appearance | White Powder | [5] |
Core Principles of Enzyme Inhibition Assays
An enzyme inhibition assay is a laboratory procedure designed to assess the ability of a chemical compound to reduce the rate of an enzyme-catalyzed reaction.[6][7] Understanding the nature of this inhibition is a critical step in drug discovery and development. The key objectives of these assays are to quantify the potency of the inhibitor, typically expressed as the IC50 value, and to elucidate its mechanism of action.
Key Concepts:
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8] A lower IC50 value indicates a more potent inhibitor.
-
Mechanism of Inhibition (MOI): This describes how an inhibitor interacts with an enzyme and/or the enzyme-substrate complex. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[9][10]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.[9][10][11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[9]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[9]
-
The determination of these parameters is crucial for understanding the structure-activity relationship (SAR) of a compound and for optimizing its therapeutic potential.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for conducting an enzyme inhibition assay with Triazole Compound X.
Caption: General workflow for an enzyme inhibition assay.
Protocol 1: IC50 Determination for Triazole Compound X against α-Glucosidase
This protocol provides a detailed method for determining the IC50 value of Triazole Compound X against α-glucosidase, an enzyme relevant in the management of type 2 diabetes.[12][13] Triazole derivatives have shown significant inhibitory activity against this enzyme.[12][14][15][16]
Materials and Reagents:
-
Triazole Compound X
-
α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Acarbose (positive control)
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.
-
pNPG Substrate Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Triazole Compound X Stock Solution (10 mM): Dissolve an accurately weighed amount of Triazole Compound X in DMSO to a final concentration of 10 mM.
-
Serial Dilutions of Triazole Compound X: Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Acarbose Control: Prepare a stock solution and serial dilutions of acarbose in the same manner as Triazole Compound X.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the serially diluted Triazole Compound X or acarbose to the respective wells. For the control wells (100% enzyme activity), add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Triazole Compound X using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[17] Software such as GraphPad Prism can be used for this analysis.[18]
-
Protocol 2: Determining the Mechanism of Inhibition (MOI)
To understand how Triazole Compound X inhibits the enzyme, kinetic studies are performed by measuring the reaction rates at varying substrate and inhibitor concentrations.[19]
Procedure:
-
Varying Substrate Concentrations:
-
Prepare a range of pNPG substrate concentrations (e.g., from 0.1 to 5 times the Km value of the enzyme for pNPG).
-
For each substrate concentration, perform the inhibition assay with a fixed concentration of Triazole Compound X (e.g., a concentration close to the IC50 value).
-
Also, run the reaction without the inhibitor to determine the uninhibited reaction rates.
-
-
Data Analysis and Visualization:
-
For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]). This will generate a series of Michaelis-Menten curves.[20]
-
To more clearly visualize the inhibition mechanism, transform the data into a Lineweaver-Burk plot (double-reciprocal plot) by plotting 1/V versus 1/[S].[1][2][6][21][22][23]
-
Caption: Equations for Michaelis-Menten and Lineweaver-Burk plots.
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel, indicating a change in both Vmax and Km.
-
Mixed Inhibition: The lines will intersect at a point other than the axes.
Addressing Potential Pitfalls: Ensuring Data Integrity
-
Solubility: Ensure that Triazole Compound X is fully dissolved in DMSO and does not precipitate upon dilution into the aqueous assay buffer. Poor solubility can lead to inaccurate results.
-
Non-specific Inhibition: At high concentrations, some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation.[24] It is important to perform control experiments, such as varying the enzyme concentration, to rule out non-specific effects.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this application note provide a solid framework for researchers to investigate its inhibitory potential against a variety of enzymatic targets. By carefully designing and executing these assays, and by rigorously analyzing the resulting data, the scientific community can unlock the full therapeutic potential of this and other related triazole compounds.
References
- 1. Khan Academy [khanacademy.org]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of α-glucosidase enzyme by 'click'-inspired pharmacophore framework 1,3,4-thiadiazole-1,2,3-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 21. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 22. medschoolcoach.com [medschoolcoach.com]
- 23. teachmephysiology.com [teachmephysiology.com]
- 24. quora.com [quora.com]
- 25. researchgate.net [researchgate.net]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-on für biologische Studien
Verfasst von Ihrem Senior Application Scientist
Einleitung: Das ungenutzte Potenzial eines Triazolon-Gerüsts
In der modernen Wirkstoffforschung und Agrochemie stellen heterozyklische Verbindungen eine tragende Säule für die Entwicklung neuartiger, biologisch aktiver Moleküle dar. Unter diesen sticht das 1,2,4-Triazol-System durch seine bemerkenswerte Vielseitigkeit und sein breites Spektrum an pharmakologischen Eigenschaften hervor, darunter antimykotische, antibakterielle, antivirale und herbizide Wirkungen.[1][2][3][4] Das spezifische Molekül 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-on (CAS: 96240-10-7), ein wichtiger Baustein für das Herbizid Amicarbazon, bietet eine einzigartige Plattform für die weitere Derivatisierung.[5] Seine Struktur, die eine reaktive exozyklische Aminogruppe sowie reaktive Stellen am Triazolring selbst aufweist, eröffnet zahlreiche Möglichkeiten für die chemische Modifikation zur Erforschung neuer biologischer Aktivitäten.
Dieser Leitfaden bietet detaillierte Anwendungshinweise und Protokolle für die gezielte Derivatisierung dieses Moleküls. Wir werden uns auf zwei fundamentale und hochgradig anpassbare chemische Transformationen konzentrieren: die Bildung von Schiff'schen Basen und die N-Acylierung der primären Aminogruppe. Diese Modifikationen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und strukturellen Motiven, die die physikochemischen Eigenschaften und die biologische Wirksamkeit der resultierenden Verbindungen maßgeblich beeinflussen können.
Wissenschaftliche Begründung für die Derivatisierung
Die Modifikation des Ausgangsmoleküls 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-on ist aus mehreren strategischen Gründen vielversprechend:
-
Struktur-Aktivitäts-Beziehungen (SAR): Die systematische Einführung verschiedener Substituenten ermöglicht die detaillierte Untersuchung von Struktur-Aktivitäts-Beziehungen.[4] Dies ist entscheidend, um zu verstehen, welche molekularen Merkmale für eine bestimmte biologische Wirkung verantwortlich sind, und um die Wirksamkeit und Selektivität zu optimieren.
-
Modulation der Lipophilie: Durch die Einführung von hydrophoben oder hydrophilen Gruppen können die Löslichkeit und die membrangängigen Eigenschaften der Moleküle gezielt gesteuert werden. Dies ist ein kritischer Faktor für die Bioverfügbarkeit und die pharmakokinetischen Eigenschaften eines potenziellen Wirkstoffs.
-
Erweiterung des biologischen Wirkungsspektrums: Während die Ausgangsverbindung als Herbizid-Vorläufer bekannt ist, können ihre Derivate gänzlich neue oder verbesserte Aktivitäten in anderen Bereichen aufweisen, wie z.B. als antimikrobielle oder Zytostatika.[2][3][6] Die Triazol-Einheit selbst ist ein bekanntes Pharmakophor, das beispielsweise in Antimykotika wie Fluconazol und Voriconazol vorkommt und auf das Enzym Cytochrom P450 14α-Demethylase (CYP51) abzielt.[1][7]
Synthesestrategien und Protokolle
Die primäre Aminogruppe an Position 4 des Triazolrings ist der Schlüssel für eine Vielzahl von Derivatisierungsreaktionen. Im Folgenden werden zwei bewährte Protokolle detailliert beschrieben.
Strategie 1: Synthese von Schiff'schen Basen (Azomethinen)
Die Kondensation der primären Aminogruppe mit Aldehyden oder Ketonen führt zur Bildung von Schiff'schen Basen. Diese Reaktion ist eine der fundamentalsten Methoden zur Einführung aromatischer und heteroaromatischer Reste, die wesentlich zur biologischen Aktivität beitragen können.[8][9][10]
Protokoll 1: Synthese von 4-(Benzylidenamino)-Derivaten
-
Reagenzien und Vorbereitung:
-
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-on (1 Äq.)
-
Substituiertes Benzaldehyd (1.1 Äq.)
-
Ethanol (reinst)
-
Eisessig (katalytische Menge, ca. 2-3 Tropfen)
-
Rundkolben, Rückflusskühler, Magnetrührer
-
-
Durchführung:
-
Lösen Sie 1 Äquivalent des 4-Amino-1,2,4-triazolon-Ausgangsmaterials in einer minimalen Menge an heißem Ethanol in einem Rundkolben.
-
Fügen Sie 1.1 Äquivalente des entsprechenden substituierten Benzaldehyds hinzu.
-
Geben Sie 2-3 Tropfen Eisessig als Katalysator in die Reaktionsmischung.
-
Erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen. In den meisten Fällen fällt das Produkt als Feststoff aus.
-
Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn im Vakuum.
-
Eine weitere Aufreinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol oder Ethanol/Wasser-Gemisch) erfolgen.
-
Begründung der experimentellen Wahl: Die Verwendung von Ethanol als Lösungsmittel ist ideal, da es die meisten Ausgangsmaterialien gut löst und bei Rückflusstemperatur eine angemessene Reaktionsgeschwindigkeit ermöglicht. Die saure Katalyse durch Eisessig protoniert die Carbonylgruppe des Aldehyds und erhöht so dessen Elektrophilie, was den nukleophilen Angriff durch die Aminogruppe erleichtert.
Strategie 2: N-Acylierung
Die Acylierung der Aminogruppe führt zur Bildung von Amiden. Diese Reaktion ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, einschließlich aliphatischer und aromatischer Carbonsäurereste, was die physikochemischen Eigenschaften und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen erheblich verändert.
Protokoll 2: Synthese von N-Acyl-Derivaten mittels Acylchloriden
-
Reagenzien und Vorbereitung:
-
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-on (1 Äq.)
-
Acylchlorid (z.B. Benzoylchlorid, Acetylchlorid) (1.1 Äq.)
-
Aprotisches Lösungsmittel (z.B. trockenes Dichlormethan (DCM) oder Tetrahydrofuran (THF))
-
Base (z.B. Triethylamin (TEA) oder Pyridin) (1.2 Äq.)
-
Zweihalskolben, Tropftrichter, Eisbad, Magnetrührer
-
-
Durchführung:
-
Lösen Sie 1 Äquivalent des 4-Amino-1,2,4-triazolon-Ausgangsmaterials und 1.2 Äquivalente der Base in trockenem DCM in einem Zweihalskolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Lösen Sie 1.1 Äquivalente des Acylchlorids in trockenem DCM und geben Sie es langsam über einen Tropftrichter zu der gekühlten Lösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion waschen Sie die organische Phase nacheinander mit verdünnter Salzsäure (zur Entfernung der überschüssigen Base), gesättigter Natriumbicarbonatlösung (zur Neutralisation) und schließlich mit gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Der rohe Rückstand wird durch Säulenchromatographie an Kieselgel aufgereinigt, um das reine N-Acyl-Derivat zu erhalten.
-
Begründung der experimentellen Wahl: Die Reaktion wird unter aprotischen und wasserfreien Bedingungen durchgeführt, um die Hydrolyse des reaktiven Acylchlorids zu verhindern. Die Base (TEA oder Pyridin) wird benötigt, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion in Richtung Produkt zu verschieben. Die niedrige Temperatur zu Beginn der Reaktion hilft, unerwünschte Nebenreaktionen zu kontrollieren.
Tabelle 1: Zusammenfassung der Derivatisierungsstrategien
| Strategie | Reaktionstyp | Funktionelle Gruppe | Typische Reagenzien | Wesentliche Bedingungen |
| Schiff'sche Base | Kondensation | Azomethin (-N=CH-R) | Aldehyde, Ketone | Saure Katalyse, Rückfluss in Alkohol |
| N-Acylierung | Nukleophile Acylsubstitution | Amid (-NH-CO-R) | Acylchloride, Carbonsäureanhydride | Aprotisches Lösungsmittel, Base, 0°C bis RT |
Visualisierung der Arbeitsabläufe
Diagramm 1: Arbeitsablauf zur Synthese von Schiff'schen Basen
Bildunterschrift: Schematischer Arbeitsablauf für die Synthese von Schiff'schen Basen.
Diagramm 2: Arbeitsablauf zur N-Acylierung
Bildunterschrift: Schematischer Arbeitsablauf für die Synthese von N-Acyl-Derivaten.
Biologische Evaluierung der Derivate
Nach der erfolgreichen Synthese und Charakterisierung der neuen Derivate ist der nächste entscheidende Schritt die Untersuchung ihrer biologischen Aktivität. Basierend auf dem breiten Wirkungsspektrum von Triazol-Derivaten sollten die folgenden Assays in Betracht gezogen werden.
Antimikrobielle Screening-Protokolle
Protokoll 3: Agar-Well-Diffusionsmethode (Qualitatives Screening)
-
Vorbereitung: Bereiten Sie Agar-Platten vor, die mit einer standardisierten Suspension des zu testenden Mikroorganismus (z.B. Staphylococcus aureus für antibakterielle Tests, Candida albicans für antifungale Tests) beimpft sind.[2]
-
Applikation: Stanzen Sie kleine Vertiefungen (Wells) in den Agar und geben Sie eine definierte Konzentration jeder Testverbindung (gelöst in einem geeigneten Lösungsmittel wie DMSO) in separate Wells.
-
Inkubation: Inkubieren Sie die Platten unter geeigneten Bedingungen (z.B. 37°C für 24 Stunden für Bakterien).
-
Auswertung: Messen Sie den Durchmesser der Hemmhöfe um die Wells. Ein größerer Durchmesser deutet auf eine höhere antimikrobielle Aktivität hin. Positiv- (Standard-Antibiotikum/Antimykotikum) und Negativkontrollen (nur Lösungsmittel) müssen mitgeführt werden.
Protokoll 4: Bestimmung der minimalen Hemmkonzentration (MHK)
-
Vorbereitung: Führen Sie eine serielle Verdünnung der Testverbindungen in einem flüssigen Nährmedium in den Vertiefungen einer Mikrotiterplatte durch.
-
Inokulation: Geben Sie eine standardisierte Suspension des Testorganismus zu jeder Vertiefung.
-
Inkubation: Inkubieren Sie die Mikrotiterplatte unter geeigneten Bedingungen.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus auftritt.[2] Dies kann visuell oder durch Messung der optischen Dichte bestimmt werden.
Herbizide Aktivitäts-Assays
Da die Ausgangsverbindung mit Herbiziden in Verbindung steht, ist die Prüfung auf phytotoxische Wirkungen naheliegend.
Protokoll 5: Samenkeimungs- und Wurzelwachstums-Assay
-
Vorbereitung: Lösen Sie die Testverbindungen in verschiedenen Konzentrationen in Wasser oder einem geeigneten Lösungsmittel.
-
Anwendung: Platzieren Sie Samen von Testpflanzen (z.B. Kresse oder Weidelgras) auf Filterpapier in Petrischalen, das mit den Testlösungen getränkt ist.[4][5]
-
Inkubation: Inkubieren Sie die Petrischalen für mehrere Tage unter kontrollierten Licht- und Temperaturbedingungen.
-
Auswertung: Bestimmen Sie die Keimungsrate und messen Sie die Länge der Wurzeln und Sprosse im Vergleich zu einer unbehandelten Kontrolle. Eine signifikante Reduktion des Wachstums deutet auf eine herbizide Aktivität hin.
Schlussfolgerung und Ausblick
Die Derivatisierung von 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-on über die Bildung von Schiff'schen Basen und N-Acylierung stellt eine robuste und vielseitige Strategie zur Generierung von neuen chemischen Entitäten dar. Die hier vorgestellten detaillierten Protokolle bieten eine solide Grundlage für die Synthese und das anschließende biologische Screening dieser Verbindungen. Die systematische Erforschung der Struktur-Aktivitäts-Beziehungen der resultierenden Derivate hat das Potenzial, zu neuen Leitstrukturen in der Pharma- und Agrochemieforschung zu führen und das volle biologische Potenzial dieses vielversprechenden Triazolon-Gerüsts zu erschließen.
Referenzen
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Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Verfügbar unter: --INVALID-LINK--
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Wiley Online Library. Verfügbar unter: --INVALID-LINK--
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central - NIH. Verfügbar unter: --INVALID-LINK--
-
Triazoles as antimicrobial: A review. International Journal of Chemical Studies. Verfügbar unter: --INVALID-LINK--
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Triazole derivatives with improved in vitro antifungal activity over azole drugs. Taylor & Francis Online. Verfügbar unter: --INVALID-LINK--
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Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ACS Publications. Verfügbar unter: --INVALID-LINK--
-
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one. PubChem. Verfügbar unter: --INVALID-LINK--
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Verfügbar unter: --INVALID-LINK--
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Verfügbar unter: --INVALID-LINK--
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. NIH. Verfügbar unter: --INVALID-LINK--
-
Biological features of new 1,2,4-triazole derivatives (a literature review). Actual issues of pharmacy and medicine: science and practice. Verfügbar unter: --INVALID-LINK--
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. Verfügbar unter: --INVALID-LINK--
-
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one. LGC Standards. Verfügbar unter: --INVALID-LINK--
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. Verfügbar unter: --INVALID-LINK--
-
A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PMC - NIH. Verfügbar unter: --INVALID-LINK--
-
Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Acylation of 3-(Benzotriazol-1-yl)propan-1-amine. Benchchem. Verfügbar unter: --INVALID-LINK--
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Verfügbar unter: --INVALID-LINK--
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Semantic Scholar. Verfügbar unter: --INVALID-LINK--
-
Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Preparation of N-acylated amines. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Synthesis, structural elucidation and bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff base derivatives. PubMed. Verfügbar unter: --INVALID-LINK--
-
Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Zaporizhzhia State Medical and Pharmaceutical University. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. Verfügbar unter: --INVALID-LINK--
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Verfügbar unter: --INVALID-LINK--
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. Verfügbar unter: --INVALID-LINK--
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. National University of Pharmacy. Verfügbar unter: --INVALID-LINK--
-
Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Derivatives of 4Amino4H-1,2,4-triazole-3-thiols Linked to the Pyrrole Cycle and Some Products of Their S-Alkylation. ResearchGate. Verfügbar unter: --INVALID-LINK--
References
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- 10. alfa-chemistry.com [alfa-chemistry.com]
Experimental design for testing the herbicidal activity of triazole compounds
Application Notes & Protocols
Introduction
The 1,2,4-triazole heterocycle is a foundational structural moiety in a vast array of agrochemicals, including fungicides, insecticides, and notably, herbicides.[1][2] The versatility of the triazole ring allows for the development of compounds with diverse modes of action, making them a continued focus of discovery chemistry.[3][4][5] Triazole-based herbicides can act on various physiological targets within a plant. For instance, Amitrole was identified as an inhibitor of an enzyme in the histidine biosynthesis pathway[6][7], while more recent triazolopyrimidine herbicides are potent inhibitors of acetohydroxyacid synthase (AHAS), the key enzyme in the branched-chain amino acid biosynthesis pathway.[8]
Given this mechanistic diversity, a robust and systematic experimental design is paramount for accurately characterizing the herbicidal potential of novel triazole compounds. A well-designed testing cascade ensures the generation of reliable, reproducible data, facilitates structure-activity relationship (SAR) studies, and provides a clear rationale for advancing lead candidates. This guide provides a comprehensive framework for researchers, from foundational principles to detailed laboratory protocols, for the rigorous evaluation of triazole herbicides.
Part 1: Foundational Principles of Experimental Design
A successful herbicidal evaluation program is built upon a strong foundation of experimental and statistical principles. Adhering to these tenets ensures that the generated data is not only accurate but also meaningful and defensible.
1.1 The Importance of Controls
Every experiment must include a set of controls to serve as a baseline for comparison. Without them, it is impossible to conclude that the observed effects are due to the test compound.
-
Untreated (Negative) Control: Plants or seeds treated with only the carrier solvent (e.g., water, acetone, DMSO) used to dissolve the triazole compound. This control accounts for any potential phytotoxic effects of the solvent itself.[9]
-
Positive Control: A commercially available herbicide with a known mode of action and efficacy. For triazole compounds targeting AHAS, a commercial standard like Penoxsulam could be used.[8] This control validates the experimental system, confirming that the test plants are responsive to herbicidal treatment under the experimental conditions.
-
Susceptible vs. Resistant Biotypes: Whenever possible, experiments should include known susceptible and resistant weed biotypes.[10][11] This is crucial for determining the compound's spectrum of activity and its potential to overcome existing resistance mechanisms.
1.2 Dose-Response Relationship: The Core of Efficacy Testing
Herbicidal activity is fundamentally a dose-dependent phenomenon. Testing at a single, arbitrary concentration provides limited information. A dose-response study is essential to quantify a compound's potency.[12][13][14]
-
Logarithmic Spacing: Doses should be spaced logarithmically (e.g., 0.1, 1, 10, 100, 1000 g a.i./ha) to effectively capture the full response range from no effect to complete plant death.
-
GR₅₀ / ED₅₀ Determination: The key metric derived from a dose-response curve is the Growth Reduction 50 (GR₅₀) or Effective Dose 50 (ED₅₀), which represents the dose required to inhibit plant growth by 50% relative to the untreated control.[15][16] This value is the universal standard for comparing the potency of different herbicides.[12]
-
Statistical Modeling: The relationship between herbicide dose and plant response is typically sigmoidal. The four-parameter log-logistic model is the most widely accepted and robust method for analyzing this data and calculating GR₅₀ values.[12][17]
1.3 Experimental Workflow: From Lab Bench to Greenhouse
A tiered approach, moving from high-throughput in vitro assays to more complex whole-plant bioassays, is the most efficient method for screening and characterizing new compounds.
Caption: Tiered experimental workflow for herbicide discovery.
Part 2: In Vitro and Seed-Based Assays
These assays provide a rapid and cost-effective method for the primary screening of a large number of compounds.[18][19] They require minimal amounts of the test substance and can be performed in a controlled laboratory setting.[11]
Protocol 2.1: In Vitro Seed Germination and Growth Inhibition Assay
This bioassay is a fundamental first step to quickly assess the intrinsic phytotoxicity of a compound on seedling development.[20][21]
Materials:
-
9-cm Petri dishes with sterile filter paper
-
Test seeds (e.g., Arabidopsis thaliana, cress, lettuce, ryegrass)
-
Triazole compounds dissolved in a suitable solvent (e.g., acetone or DMSO) to create stock solutions
-
Sterile deionized water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the triazole compound stock solution. The final solvent concentration in all treatments, including the solvent control, should be consistent and non-phytotoxic (typically ≤0.5%).
-
Plating: Place one sterile filter paper into each Petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper, ensuring it is evenly moistened.
-
Sowing: Arrange 20-30 seeds of the chosen indicator species evenly on the surface of the moistened filter paper.
-
Incubation: Seal the Petri dishes with paraffin film to prevent moisture loss. Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After 5-7 days, measure the germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition of root and shoot growth for each concentration relative to the solvent control. Use this data to estimate the IC₅₀ (50% inhibitory concentration).
Scientist's Note (Causality): Root elongation is often the most sensitive parameter in this assay. The root is the first organ to have direct and continuous contact with the treated medium, making it an excellent early indicator of phytotoxicity.
Part 3: Whole-Plant Greenhouse Bioassays
Greenhouse bioassays are indispensable for evaluating herbicide performance under more realistic, yet controlled, conditions.[22][23] They allow for the assessment of soil activity (pre-emergence), foliar activity (post-emergence), crop selectivity, and the full range of phytotoxicity symptoms.[15][24]
Protocol 3.1: Post-Emergence Foliar Application Assay
This protocol is designed to test the efficacy of triazole compounds when applied directly to the foliage of emerged weeds and crops.
Materials:
-
10-cm diameter pots filled with a standardized greenhouse potting mix
-
Seeds of selected weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and crop species (e.g., Zea mays (maize), Triticum aestivum (wheat))
-
Controlled-environment greenhouse
-
Precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)[10]
-
Triazole compounds formulated for spraying (e.g., dissolved in water with a surfactant)
Procedure:
-
Plant Propagation: Sow 5-10 seeds per pot. After emergence, thin the seedlings to a uniform number (e.g., 3-4 plants per pot) to reduce variability.[15]
-
Growth: Grow the plants in the greenhouse until they reach a specific growth stage, typically the 2-4 true leaf stage, which is an optimal stage for herbicide application.[11]
-
Treatment Preparation: Prepare spray solutions for each dose of the triazole compound, including an untreated control and a positive control.
-
Herbicide Application: Use the precision bench sprayer to apply the treatments to the plants. Ensure uniform coverage. After spraying, return the pots to the greenhouse.[10]
-
Data Collection:
-
Visual Phytotoxicity Assessment: At 3, 7, 14, and 21 days after treatment (DAT), visually assess plant injury using a 0 to 100% scale, where 0% is no injury and 100% is complete plant death.[15] Symptoms to note include chlorosis, necrosis, stunting, and malformation. Standardized scales like the European Weed Research Society (EWRS) scale can also be used.[25]
-
Biomass Measurement: At 21 DAT, harvest the above-ground plant material for each pot. Record the fresh weight immediately. Place the biomass in paper bags and dry in an oven at 70°C for 72 hours, then record the dry weight.[15]
-
-
Analysis: Convert biomass measurements to percent reduction relative to the untreated control. Use this data to perform a dose-response analysis and calculate the GR₅₀ for each species.
Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis
Many modern triazole herbicides act by inhibiting Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS). This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.
Caption: Inhibition of the AHAS enzyme by a triazole herbicide.
Part 4: Advanced Physiological Assessments
For a deeper understanding of a compound's effect on plant health, quantitative physiological measurements can supplement visual and biomass data.
4.1 Chlorophyll Fluorescence Measurement
Chlorophyll fluorescence is a non-destructive technique that provides a rapid assessment of the health of Photosystem II (PSII), a critical component of the photosynthetic machinery.[26][27] Plant stress, including that induced by herbicides, often leads to a decrease in photosynthetic efficiency, which can be detected by changes in fluorescence parameters.[28][29]
-
Parameter: The most common parameter measured is Fv/Fm , the maximum quantum yield of PSII. A decrease in the Fv/Fm ratio indicates photoinhibitory damage and is a strong indicator of plant stress.[28][30]
-
Protocol: Using a portable chlorophyll fluorometer, measurements can be taken from dark-adapted leaves at various time points after herbicide application. This allows for the detection of stress often before visual symptoms appear.
Part 5: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing compounds and making informed decisions.
Table 1: Example Post-Emergence Dose-Response Data for Compound XYZ-123
| Weed Species | Common Name | GR₅₀ (g a.i./ha) [95% Confidence Interval] |
| Amaranthus retroflexus | Redroot Pigweed | 25.5 [21.2 – 30.8] |
| Setaria faberi | Giant Foxtail | 42.1 [35.9 – 49.4] |
| Abutilon theophrasti | Velvetleaf | 18.9 [15.5 – 23.1] |
| Zea mays (Crop) | Maize | > 500 |
| Triticum aestivum (Crop) | Wheat | > 500 |
Interpretation: In this example, compound XYZ-123 shows excellent potency against key broadleaf and grass weeds, with GR₅₀ values well below 50 g a.i./ha. Crucially, the GR₅₀ values for maize and wheat are significantly higher, indicating a wide margin of crop safety, a critical characteristic for a successful selective herbicide.
References
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- 21. IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES [actahort.org]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. scispace.com [scispace.com]
- 24. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
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- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Welcome to the technical support guide for the synthesis of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No: 96240-10-7).[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in optimizing their synthetic yields and product purity. This triazole derivative is a critical intermediate in the production of agrochemicals, such as the herbicide Amicarbazone, making its efficient synthesis a key industrial and research objective.[3]
Section 1: Overview of a Common Synthetic Pathway
The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones or their corresponding 3-one analogs often follows a robust and well-established multi-step pathway. A prevalent and effective method begins with an appropriate carboxylic acid hydrazide, which is then converted to a potassium dithiocarbazinate salt. This intermediate is subsequently cyclized with hydrazine hydrate to form the desired 4-amino-triazole ring system. This approach is favored for its reliability and the relatively accessible nature of the starting materials.
The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of the target triazol-3-one.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and actionable steps for resolution.
Q1: My overall yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. The cyclization step is particularly sensitive. Here are the primary factors to scrutinize:
-
Stoichiometry: The molar ratios in both the formation of the dithiocarbazinate salt and the subsequent cyclization are critical. An excess of hydrazine hydrate (typically 2-3 equivalents) is often used in the cyclization step to drive the reaction to completion.
-
Temperature Control:
-
The formation of the potassium salt from the hydrazide and CS₂ is exothermic and should be performed at a controlled temperature (e.g., below 30°C) to prevent side reactions.
-
The cyclization reaction requires sufficient thermal energy. Refluxing the reaction mixture is necessary to promote the ring closure and facilitate the evolution of hydrogen sulfide (H₂S) gas, which is a key indicator that the reaction is proceeding.[4]
-
-
Reaction Time: Insufficient reflux time during cyclization is a common cause of low yield. The reaction should be monitored (e.g., by TLC) until the starting material is consumed. The cessation of H₂S evolution (which can be tested with lead acetate paper) is a strong, though not absolute, indicator of completion.[4]
-
pH of the Medium: The cyclization is typically performed under basic conditions provided by the hydrazine hydrate. After cyclization, the product is isolated by acidifying the reaction mixture. The pH must be carefully adjusted (e.g., to pH 1-2 with HCl) to ensure complete precipitation of the product without causing hydrolysis of the triazole ring.
Table 1: Summary of Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale & Causality |
|---|---|---|
| Reagent Stoichiometry | Hydrazide:KOH:CS₂ = 1:1:1 | Ensures complete formation of the dithiocarbazinate intermediate. |
| Salt Intermediate:Hydrazine Hydrate | Excess hydrazine (2-3 eq.) acts as both reactant and base, driving the equilibrium towards the cyclized product. | |
| Temperature (Cyclization) | Reflux (typically ~100-110°C in water) | Provides activation energy for ring closure and expulsion of H₂S. |
| Reaction Time (Cyclization) | 3-6 hours (or until completion by TLC) | Ensures the reaction proceeds to completion, maximizing the conversion of the intermediate. |
| pH (Workup) | Acidify to pH 1-2 with conc. HCl | The product is often a zwitterion or a salt, and precipitation is maximal at its isoelectric point or in a highly acidic medium. |
Q2: I am observing significant impurity peaks in my crude product analysis (e.g., by HPLC or TLC). What are the likely side products and how can I minimize them?
A2: Impurity formation often points to incomplete reactions or competing side reactions. The most common impurity is the uncyclized dithiocarbazinate intermediate.
-
Primary Cause: Inefficient cyclization due to insufficient heat, inadequate reaction time, or decomposition of hydrazine hydrate.
-
Mechanism of Side Reaction: If the cyclization is incomplete, the linear potassium dithiocarbazinate salt will remain in the reaction mixture. Upon acidification during workup, this salt will decompose or precipitate, contaminating the final product.
To minimize this, ensure vigorous reflux and adequate reaction time. Using fresh, high-quality hydrazine hydrate is also crucial, as it can decompose upon storage.
Caption: Competing pathways leading to product or impurity formation.
Q3: I am struggling with the purification of the final product. What is the recommended recrystallization procedure?
A3: The target compound has low solubility in water but is soluble in some organic solvents, which makes recrystallization the method of choice for purification.[2]
-
Solvent Selection: Ethanol or isopropanol are excellent choices for recrystallization. They provide good solubility at high temperatures and poor solubility at low temperatures, allowing for high recovery of pure crystals. Dimethylformamide (DMF) can also be used, but its high boiling point can make it difficult to remove completely.[2]
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol (near its boiling point).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure product.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the IUPAC name and key identifiers for this compound?
-
Q2: What are the critical safety precautions for this synthesis?
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Carbon Disulfide (CS₂): It is extremely flammable (autoignition temperature ~90°C) and highly toxic. All operations involving CS₂ must be conducted in a fume hood, away from any potential ignition sources (sparks, hot plates, etc.).
-
Hydrogen Sulfide (H₂S): This is a toxic and flammable gas evolved during the cyclization step. The reaction must be performed in a fume hood to ensure this gas is safely vented.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
Melting Point: A sharp melting point close to the literature value (around 172°C) is a good indicator of purity.[2]
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
FTIR: Will show characteristic peaks for N-H, C=O, and C=N bonds.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (142.16).
-
-
Section 4: Detailed Experimental Protocol
This protocol describes the synthesis via the dithiocarbazinate intermediate, followed by an oxidative step to convert the 3-thiol to the 3-one.
Step 1: Synthesis of Potassium 3-(1-methylethyl)dithiocarbazinate
-
In a 250 mL flask equipped with a magnetic stirrer, dissolve isobutyric hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Add potassium hydroxide (0.1 mol) to the solution and stir until it dissolves completely.
-
Cool the flask in an ice bath. Slowly add carbon disulfide (0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.
Step 2: Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
-
To a 250 mL round-bottom flask, add the potassium dithiocarbazinate salt (0.08 mol), water (80 mL), and 99% hydrazine hydrate (0.24 mol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The evolution of H₂S gas should be apparent.
-
Maintain reflux for 4-6 hours, or until the evolution of H₂S ceases (test with moist lead acetate paper). The color of the reaction mixture will typically change.
-
Cool the reaction mixture to 5°C in an ice bath.
-
Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum to yield the triazole-3-thiol.
Step 3: Synthesis of 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one This step involves oxidative desulfurization. A common method uses hydrogen peroxide in an acidic or basic medium. The precise conditions can vary and should be optimized.
-
Suspend the 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (0.05 mol) in an appropriate solvent (e.g., acetic acid or an aqueous base).
-
Cool the mixture in an ice bath and slowly add an oxidizing agent, such as 30% hydrogen peroxide, while carefully monitoring the temperature.
-
After the reaction is complete (monitored by TLC), the product can be isolated by adjusting the pH to induce precipitation, followed by filtration, washing, and recrystallization as described in the troubleshooting section.
References
Technical Support Center: Purification of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Welcome to the comprehensive technical support guide for the purification of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No. 96240-10-7). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into robust purification methodologies. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Understanding Your Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. This molecule's structure, featuring an amino group, a triazolone core, and an isopropyl substituent, imparts a distinct polarity and reactivity profile that dictates its behavior in various purification techniques.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₁₀N₄O | --INVALID-LINK--[1] |
| Molecular Weight | 142.16 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | General observation for similar compounds |
| Melting Point | ~172 °C | --INVALID-LINK-- |
| Solubility | Low in water; Soluble in ethanol and DMF | --INVALID-LINK--[2] |
| pKa (Estimated) | The pKa of the parent 1,2,4-triazole is 10.26 for the N-H proton and 2.45 for the protonated form. The amino and carbonyl groups on your compound will influence these values, suggesting it can act as both a weak base and a weak acid. | --INVALID-LINK--[3] |
Potential Impurities: A Synthesis-Based Approach
The most probable impurities in your crude product are directly related to its synthetic route. A common synthesis involves the cyclization of a carbohydrazide derivative with isobutyric acid or its ester.[4]
Common Synthesis Route:
Caption: Synthetic pathway and potential impurities.
Likely Impurities:
-
Unreacted Starting Materials: Carbohydrazide and isobutyric acid/ester.
-
Acyclic Intermediates: Incomplete cyclization can leave linear precursors in the crude mixture.
-
Isomeric Byproducts: Alternative cyclization pathways could lead to structural isomers.
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Degradation Products: The compound is an intermediate for the herbicide amicarbazone, and related degradation products might share structural similarities.
Purification Strategies: A Multi-pronged Approach
No single purification technique is universally optimal. The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most effective method for purifying crystalline solids like this compound, especially for removing small amounts of impurities.
Principle: The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection: Based on the known solubility of the target compound and related aminotriazoles, promising solvents include:
-
Single Solvents: Isopropanol, Ethanol, Water (for removing highly non-polar impurities), Dimethylformamide (DMF) followed by an anti-solvent.
-
Mixed Solvents: A DMSO/water or Ethanol/water mixture can be effective.[5]
Detailed Protocol: Recrystallization from Isopropanol (Adapted from a similar aminotriazole synthesis[6])
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot isopropanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography: For Challenging Separations
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method. Due to the polar nature of the target compound, reverse-phase chromatography might be an option, but normal-phase silica gel chromatography is more common in many research labs.
Challenges with Polar Compounds on Silica Gel: The amino and triazolone moieties can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.
Workflow for Column Chromatography Purification:
References
- 1. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. CN111808035A - Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one - Google Patents [patents.google.com]
- 5. 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Amination of Triazoles
Welcome to the technical support center for the N-amination of triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to introduce an amino group onto the nitrogen atom of a triazole ring. N-amino triazoles are valuable building blocks in medicinal chemistry and materials science. However, their synthesis can be challenging, often plagued by issues with regioselectivity, low yields, and harsh reaction conditions. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that frequently arise when planning and executing the N-amination of a triazole.
Q1: What are the primary strategies for synthesizing N-amino-1,2,3-triazoles?
There are two main approaches: direct amination of a pre-formed triazole ring or constructing the triazole ring with the N-amino group already incorporated.
-
Direct Electrophilic Amination: This is the most direct method, where a pre-existing triazole is treated with an electrophilic aminating agent. These agents typically feature a nitrogen atom attached to a good leaving group, making the nitrogen electrophilic.[1][2] Common reagents include hydroxylamines and their derivatives.[3][4]
-
Ring-Forming Annulation: This strategy involves building the N-aminotriazole from acyclic precursors. A notable method is the reaction of β-keto esters with sulfonyl azides, which can be catalyzed by an organic base like DBU to furnish 1,2,3-triazoles with a nitrogen atom at the 1-position.[5] Another approach involves the cyclization of glyoxal bishydrazone using an oxidizing agent.[6]
Q2: How do I select the most appropriate aminating agent for my triazole substrate?
The choice of aminating agent is critical and depends on the electronic properties of your triazole and the desired reaction conditions. A summary of common agents is provided in the table below.
-
For electron-rich triazoles: Milder aminating agents are often sufficient. Hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base is a classic choice.
-
For electron-deficient triazoles: More potent electrophilic agents are required. Reagents like O-diphenylphosphinylhydroxylamine (DPH) or O-(mesitylenesulfonyl)hydroxylamine (MSH) are often more effective.
-
For sensitive functional groups: Reagents that operate under neutral or mild conditions are preferable. Oxaziridines can sometimes serve this purpose, though their use in triazole amination is less common.[1]
Q3: What are the most critical reaction parameters to control for a successful N-amination?
Optimizing an N-amination reaction requires careful control of several parameters:
-
Solvent: The solvent can significantly influence reaction rates and selectivity.[7][8] Aprotic solvents like DMF, DMSO, or acetonitrile are common. The polarity of the solvent can affect the stability of intermediates and transition states.[8] For some protocols, switching the solvent can even change the reaction pathway entirely.[9]
-
Base: If the aminating agent requires activation by deprotonation or neutralization of an acid byproduct, the choice of base is crucial. Inorganic bases like K₂CO₃ or NaH are common, as are non-nucleophilic organic bases like DBU. The base strength should be matched to the acidity of the triazole N-H (if present) and the reaction requirements.
-
Temperature: Temperature affects the reaction rate; however, higher temperatures can also lead to decomposition of the aminating agent or the desired product.[7][10] It is often best to start at room temperature or below and gradually increase the temperature if no reaction is observed.
-
Concentration: The concentration of reactants can impact reaction kinetics. In some cases, higher concentrations can favor the desired product, while in others, it may lead to side reactions.[11]
Q4: How can I spectroscopically distinguish between N1- and N2-amino isomers of a 1,2,3-triazole?
The formation of regioisomers (e.g., amination at the N1 vs. N2 position of a 1,2,3-triazole) is a common challenge. Unambiguous characterization is essential.
-
¹H NMR Spectroscopy: The chemical shift of the triazole ring proton(s) can be indicative. Protons on a 2H-1,2,3-triazole are often magnetically equivalent and appear as a singlet, whereas those on a 1H-1,2,3-triazole are distinct.[12]
-
¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons can also provide structural information.
-
¹⁵N NMR Spectroscopy: This is a powerful, though less commonly available, technique. The chemical shifts of the nitrogen atoms in the triazole ring are highly sensitive to the substitution pattern.[13] 2D NMR experiments like ¹H-¹⁵N HMBC can definitively establish connectivity.[14]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.[13]
Q5: What are the essential safety precautions when working with aminating agents?
Many aminating agents and their precursors (like hydrazine) are hazardous.[15] Always adhere to strict safety protocols.
-
Consult Safety Data Sheets (SDS): Before using any chemical, thoroughly read its SDS.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] For volatile or highly toxic reagents, work in a certified chemical fume hood.[15][18]
-
Storage: Store aminating agents in a cool, dry, well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[16][17]
-
Disposal: Dispose of all chemical waste according to your institution's regulations.[16]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental problems.
Problem: Low or No Conversion of the Starting Triazole.
If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following causes and solutions.
-
Causality Check 1: Aminating Agent Potency. Electrophilic aminating agents can decompose upon storage.
-
Action: Use a fresh bottle or synthesize the agent immediately before use. Verify its integrity if possible.
-
-
Causality Check 2: Substrate Reactivity. Triazoles bearing strong electron-withdrawing groups are less nucleophilic and will react more slowly.
-
Action: Switch to a more potent aminating agent. See the table in Section 4 for suggestions. Alternatively, increasing the reaction temperature may be necessary.[19]
-
-
Causality Check 3: Reaction Conditions. The reaction may simply be kinetically slow under the initial conditions.
-
Action: Systematically screen reaction parameters. Increase the temperature in 10-20 °C increments. Screen a panel of aprotic polar solvents like DMF, DMSO, and NMP. If a base is used, ensure it is sufficiently strong and anhydrous.
-
Problem: Formation of Multiple Products or Isomers.
The appearance of multiple spots on TLC or several product peaks in LC-MS often points to issues with selectivity or side reactions.
-
Causality Check 1: Regioselectivity. For unsymmetrically substituted triazoles, amination can occur at different ring nitrogens. This is governed by a combination of steric and electronic factors.
-
Action: Modifying reaction parameters can influence the isomeric ratio. Lowering the temperature often increases selectivity. The choice of solvent can also play a role in stabilizing one transition state over another.
-
-
Causality Check 2: Side Reactions. The reaction conditions may be promoting undesired pathways, such as reaction at other functional groups on your molecule or decomposition.
-
Action: Characterize the major byproduct(s) to understand the side reaction. If the product or starting material is decomposing, run the reaction at a lower temperature or for a shorter time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if sensitivity to air or moisture is suspected.
-
Problem: Difficulty in Product Purification.
If the desired N-amino triazole is difficult to isolate from the reaction mixture, consider these strategies.
-
Causality Check 1: Polarity. The N-amino group can significantly increase the polarity of the product compared to the starting triazole, sometimes making it highly water-soluble or causing it to streak on silica gel.
-
Action: For column chromatography, try a more polar eluent system (e.g., DCM/MeOH or EtOAc/MeOH with a small amount of NH₄OH to reduce tailing).[20] Reverse-phase chromatography (C18) can also be effective for polar compounds.
-
-
Causality Check 2: Contamination with Byproducts. Byproducts from the aminating agent (e.g., sulfonic acids, diphenylphosphinic acid) can complicate purification.
-
Action: An aqueous workup can often remove water-soluble byproducts. A mild acidic or basic wash can remove basic or acidic impurities, respectively. For example, a wash with dilute NaHCO₃ can remove acidic byproducts.
-
-
Causality Check 3: Crystallization. If the product is a solid, recrystallization is an excellent purification method.
-
Action: Screen a variety of solvent systems (e.g., EtOAc/hexanes, ethanol/water, acetone) to find one that affords high-purity crystals.[6]
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them to the specific scale and reactivity of your substrates.
Protocol 1: General Procedure for Electrophilic N-Amination of a 1,2,3-Triazole
This protocol is a representative example using O-(Mesitylenesulfonyl)hydroxylamine (MSH).
-
Reagent Preparation:
-
Synthesize or acquire MSH. Store it under an inert atmosphere at low temperature. Caution: MSH can be shock-sensitive and should be handled with care.
-
-
Reaction Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted 1,2,3-triazole (1.0 equiv).
-
Add anhydrous solvent (e.g., DCM or DMF, approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equiv) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv).
-
In a separate flask, dissolve MSH (1.2 equiv) in a minimum amount of anhydrous solvent.
-
Add the MSH solution dropwise to the stirred triazole solution over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[20]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[20]
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[21]
-
Protocol 2: Product Characterization by NMR and Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire standard 1D ¹H and ¹³C NMR spectra. Confirm the presence of all expected signals and the disappearance of starting material signals. Note the chemical shift of the triazole ring protons to help infer regiochemistry.[22]
-
-
2D NMR Spectroscopy:
-
If the structure is ambiguous, perform 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivities. An ¹H-¹⁵N HMBC is particularly useful for confirming the site of amination.[22]
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the product.
-
Section 4: Visual Guides & Data
Table 1: Comparison of Common Electrophilic Aminating Agents
| Aminating Agent | Structure | Pros | Cons | Key References |
| Hydroxylamine-O-sulfonic acid (HOSA) | H₂NOSO₃H | Inexpensive, commercially available. | Moderately reactive, often requires strong base. | [3] |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | H₂NOSO₂Mes | Highly reactive, effective for less nucleophilic substrates. | Potentially explosive, requires careful handling. | [2] |
| O-Diphenylphosphinylhydroxylamine (DPH) | H₂NOP(O)Ph₂ | Good reactivity, byproduct is often easily removed. | Can be expensive, preparation required. | [3] |
| 1,1,1-Trimethylhydrazinium iodide | [H₂NN(CH₃)₃]⁺I⁻ | Effective for aminating some nitroazoles.[13] | Substrate scope may be limited. | [13] |
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. US5728841A - Process for preparing 1-amino-1,2,3-triazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. benchchem.com [benchchem.com]
- 11. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. quora.com [quora.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. benchchem.com [benchchem.com]
- 20. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Solubility issues of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one in organic solvents
Introduction
Welcome to the technical support guide for 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No. 96240-10-7). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. As an important intermediate for products like the herbicide amicarbazone, understanding its solubility profile is critical for successful reaction chemistry, purification, and formulation.[1] This guide provides a structured approach to troubleshooting common solubility issues, grounded in the fundamental principles of physical chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the compound's properties and expected behavior.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the compound's fundamental properties is the first step in predicting its solubility.
| Property | Value | Source(s) |
| CAS Number | 96240-10-7 | [2][3] |
| Molecular Formula | C₅H₁₀N₄O | [2][3] |
| Molecular Weight | 142.16 g/mol | [2][3] |
| Appearance | White Powder | [4] |
| Melting Point | 172°C | [5][6] |
| Structure | A triazolone core with an isopropyl group and an amino group. | [3] |
The structure contains both hydrogen bond donors (the amino group, N-H on the ring) and acceptors (the carbonyl oxygen, ring nitrogens), as well as a non-polar isopropyl group. This duality suggests it will not behave as a simple polar or non-polar molecule, making solvent selection crucial.
Q2: What does the principle of "like dissolves like" mean for this specific compound?
A2: This principle states that substances with similar polarities are more likely to be soluble in one another.[7] For our compound, this means:
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Polar Features: The amino (-NH₂), carbonyl (C=O), and triazole ring N-H groups make the molecule polar and capable of hydrogen bonding. These features favor solubility in polar solvents.
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Non-Polar Features: The isopropyl (-CH(CH₃)₂) group is non-polar (hydrophobic). This feature favors solubility in less polar or non-polar solvents.
The challenge arises from this mixed character. The overall solubility will depend on which feature dominates its interaction with a given solvent. Solvents that can accommodate both hydrogen bonding and non-polar moieties are often the most effective.
Q3: Are there any known effective solvents for this compound?
A3: Yes, literature and supplier data suggest that while its solubility in water is low, it is soluble in certain organic solvents, specifically noting ethanol and dimethylformamide (DMF) as effective.[6] This provides a validated starting point for your experiments.
Part 2: Systematic Troubleshooting Guide
This section provides a logical workflow for addressing solubility failures during your experiments.
Logical Workflow for Troubleshooting Solubility
This diagram outlines the decision-making process when you encounter poor solubility.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Problem: My compound is not dissolving in my chosen solvent at room temperature.
Cause & Solution Guide:
-
Possibility 1: Sub-optimal Solvent Choice. The polarity of your solvent may not be a good match for the compound's mixed characteristics.
-
Action: Consult the solvent properties table below. If you are using a very non-polar solvent (like hexane) or a highly polar protic solvent you are not having success with, switch to a polar aprotic solvent like DMF, DMSO, or Acetone, or an alcohol like Ethanol or Isopropanol.[8][9] The principle of "like dissolves like" suggests that a solvent's ability to engage in hydrogen bonding while also having some capacity to solvate the non-polar isopropyl group is key.[7]
-
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 0.1 | 69 | Unlikely to be effective alone. |
| Toluene | Non-polar | 2.4 | 111 | May have limited success. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Common for synthesis, but may not be the best for high concentration. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | A reasonable choice to test. |
| Acetone | Polar Aprotic | 5.1 | 56 | Good starting point; known to be a versatile solvent.[10] |
| Ethanol | Polar Protic | 5.2 | 78 | Known to be effective. [6] Can hydrogen bond. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | A strong candidate for testing. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Known to be effective. [6] Excellent for polar compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | A very strong polar solvent; highly likely to be effective.[9] |
-
Possibility 2: Kinetically Limited Dissolution. The rate of dissolution may be very slow, even if the compound is thermodynamically soluble. The process of dissolving requires breaking the compound's crystal lattice bonds and forming new solute-solvent interactions.[11]
-
Action 1: Apply Energy. Use a sonicator bath for 15-30 minutes or a vortex mixer. The mechanical energy helps to break apart solid aggregates and increase the interaction between the solute and solvent.[12]
-
Action 2: Gentle Heating. Warm the solution to 40-50°C. Increasing the temperature increases the kinetic energy of the system, which can overcome the energy barrier for dissolution.[13] Caution: Be mindful of the solvent's boiling point and the compound's stability. Do not heat near the boiling point in an open container.
-
Problem: The compound dissolves with heat but crashes out upon cooling.
Cause & Solution Guide:
-
Cause: You have created a supersaturated solution. The solubility of the compound is significantly temperature-dependent in that solvent, and the concentration you achieved at a higher temperature is above the saturation point at room temperature.[13]
-
Action 1: Use a Co-solvent System. This is a powerful technique to enhance solubility.[12] Start by dissolving the compound in a small amount of a very strong solvent in which it is highly soluble (e.g., DMF or DMSO). Then, slowly add your primary solvent (e.g., Ethanol) to the desired final volume. This can often keep the compound in solution at a higher concentration than is achievable with the primary solvent alone.
-
Action 2: Re-evaluate Required Concentration. Determine if you truly need such a high concentration. It may be more practical to work with a more dilute, stable solution.
-
Problem: I see suspended particles that will not dissolve, even with heat and agitation.
Cause & Solution Guide:
-
Possibility 1: Poor Quality or Impure Compound. Insoluble impurities may be present.
-
Action: Check the Certificate of Analysis (CoA) for your compound. If in doubt, consider purifying a small sample or running a quick analytical check (e.g., melting point) to verify its identity and purity.
-
-
Possibility 2: Large Particle Size. The surface area available for the solvent to interact with is limited by large particle size, drastically slowing dissolution.[14][15]
-
Action: Reduce Particle Size. Before attempting to dissolve, gently grind the solid compound into a fine powder using a mortar and pestle. This process, known as micronization, increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent and potentially increasing the dissolution rate.[11][14]
-
Part 3: Experimental Protocols
This section provides a detailed, self-validating protocol for systematically determining the solubility of the compound.
Protocol: Quantitative Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of selected organic solvents.
Materials:
-
This compound (finely ground powder)
-
Analytical balance (readable to 0.1 mg)
-
A selection of candidate solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, DMF, DMSO)
-
Calibrated positive displacement pipette or gas-tight syringe
-
Small glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Vortex mixer
-
Sonicator bath
-
Magnetic stir plate and small stir bars
Methodology:
-
Preparation: Label one vial for each solvent to be tested.
-
Analyte Addition: Accurately weigh approximately 10 mg of the compound directly into each labeled vial. Record the exact mass (m) for each vial.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high initial concentration for testing the limits.
-
Equilibration - Step 1 (Room Temp):
-
Cap the vial securely.
-
Vortex the vial for 2 minutes.
-
Place the vial in a sonicator bath for 15 minutes.
-
Visually inspect the solution against a dark background. If the solid is completely dissolved, the compound is soluble at ≥100 mg/mL. Proceed to step 6. If solid remains, proceed to the next step.
-
-
Equilibration - Step 2 (Incremental Dilution):
-
Add another precise aliquot of solvent (e.g., 100 µL, for a total of 200 µL).
-
Repeat the vortexing and sonication steps.
-
Visually inspect. If dissolved, the solubility is between 50 and 100 mg/mL. If not, continue adding solvent in precise increments (e.g., 200 µL, then 500 µL, etc.) and repeating the equilibration steps until the solid is fully dissolved.
-
-
Calculation: Once the solid is dissolved, calculate the solubility.
-
Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
-
-
Data Recording: Record your results in a structured table. Repeat for all chosen solvents.
Sample Data Recording Table:
| Solvent | Mass of Compound (mg) | Final Solvent Volume (mL) | Observations (e.g., required heat, color) | Calculated Solubility (mg/mL) |
| Ethanol | 10.2 | 0.4 | Dissolved after sonication | 25.5 |
| Acetone | 10.1 | 0.2 | Dissolved easily at RT | 50.5 |
| Toluene | 9.9 | 2.0 | Insoluble, even with heat | < 5 |
| DMF | 10.3 | 0.1 | Dissolved immediately | > 100 |
This systematic approach ensures that your results are reproducible and provides a clear, quantitative basis for solvent selection in future, larger-scale experiments.
References
- 1. This compound | 96240-10-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 96240-10-7|4-Amino-2, 4-Dihydro-5-(1-Methylethyl)-3H-1, 2, 4-Triazol-3-One|Colorcom Group [colorcominternational.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 9. Solvents for Synthesis – Essential for Organic Chemistry [science.u235lab.com]
- 10. globalpharmatek.com [globalpharmatek.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijnrd.org [ijnrd.org]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scaling Up Production of 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 96240-10-7)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of CAS 96240-10-7, a key intermediate in the development of agrochemicals and pharmaceuticals, notably as a precursor to the herbicide Amicarbazone.[1][2] This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed FAQs to address challenges encountered during the transition from laboratory-scale synthesis to pilot plant and full-scale production.
Our approach is grounded in fundamental chemical engineering principles and extensive experience in process scale-up. We emphasize not just what to do, but why a particular step is critical, ensuring a robust and reproducible process.[3][4]
Section 1: The Synthetic Pathway - From Lab to Plant
The most common and economically viable route to 4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves a two-step process starting from readily available materials: Methyl Isobutyrate and Carbohydrazide.[5] Understanding this pathway is crucial for diagnosing issues during scale-up.
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Hydrazinolysis: Formation of Isobutyric Hydrazide from the reaction of Methyl Isobutyrate with Hydrazine (often sourced from Carbohydrazide).
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Cyclization: Ring-closure of the intermediate to form the desired triazolone ring.
The following workflow diagram illustrates the key stages and control points in the production process.
Caption: General Production Workflow for CAS 96240-10-7.
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section addresses common problems encountered during the synthesis phase when moving from a laboratory flask to a large-scale reactor.
Q1: My reaction is stalling or showing incomplete conversion at a larger scale, even though it worked perfectly in the lab. What's happening?
A1: This is a classic scale-up challenge primarily linked to heat and mass transfer limitations.[6][7] As you increase volume, the surface-area-to-volume ratio of your reactor decreases dramatically.
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Causality (Heat Transfer): Laboratory glassware dissipates heat efficiently. In a large metal reactor, removing or adding heat is much slower.[8] An exothermic reaction can develop localized hot spots, leading to side reactions, while an endothermic reaction may not reach the required temperature in the core of the vessel, thus slowing down or stalling the reaction.
-
Solution:
-
Characterize Reaction Energetics: Use reaction calorimetry (RC1) at the lab scale to understand the heat of reaction. This data is critical for engineering the required heat exchange capacity of the plant reactor.[9][10]
-
Controlled Reagent Addition: For exothermic steps, switch from batch addition to a slow, controlled feed of one reagent. The addition rate should be dictated by the reactor's ability to remove heat, maintaining a stable internal temperature.[4]
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Jacket Temperature Control: Ensure your heating/cooling fluid has sufficient capacity and flow rate. A common mistake is to assume city water is adequate for cooling; a dedicated chiller is often necessary.
-
-
-
Causality (Mass Transfer/Mixing): Efficient mixing is simple in a small flask but complex in a large tank. The reactants must physically come into contact to react. Inadequate mixing can lead to areas of high and low reactant concentration, effectively slowing the overall reaction rate.
-
Solution:
-
Agitator Selection: The type of agitator (e.g., pitched-blade turbine, anchor) and its speed (RPM) are critical. What works for a 1L flask is not scalable by a simple multiplier. Work with a chemical engineer to model the fluid dynamics and ensure you achieve sufficient turbulence for homogenization.[7][11]
-
Baffling: Ensure your reactor is properly baffled. Unbaffled reactors can lead to vortexing, where the liquid mass spins as a whole with very little actual mixing.
-
Monitor Power Number: For a given agitator and reactor geometry, the power number can help ensure consistent mixing intensity across scales.
-
-
Q2: I'm seeing new, unexpected impurities in my scaled-up batch. Where are they coming from?
A2: The appearance of new impurities is often due to longer reaction times and less efficient heat transfer at scale, which allows side reactions to become more prominent.[4][12]
-
Potential Side Reactions for this Synthesis:
-
Dimerization/Oligomerization: Localized hot spots can promote the self-condensation of intermediates.
-
Incomplete Cyclization: If the final cyclization step is slow due to poor heat transfer, the open-chain intermediate may degrade.
-
Reaction with Solvent: At elevated temperatures held for longer periods, reactants or intermediates might react with the solvent itself.
-
-
Troubleshooting & Prevention:
-
Impurity Profiling: Isolate and characterize the new impurities using techniques like LC-MS and NMR. Understanding their structure provides clues to their formation mechanism.
-
Forced Degradation Studies: In the lab, intentionally stress the reaction (e.g., higher temperature, longer time) to see if you can generate the same impurities. This helps confirm the cause.
-
Re-optimize Temperature: You may need to run the scaled-up reaction at a slightly lower temperature for a longer time to minimize byproduct formation, finding a balance between reaction rate and selectivity.[10]
-
| Parameter | Lab Scale (1L Flask) | Plant Scale (1000L Reactor) | Key Considerations for Scale-Up |
| Heat Transfer | High Surface Area/Volume Ratio | Low Surface Area/Volume Ratio | Heat removal is critical; reaction may become heat-transfer limited.[9] |
| Mixing | Magnetic Stirrer/Overhead Stirrer | Baffled Mechanical Agitator | Mixing time increases significantly; ensure sufficient agitation to avoid concentration gradients.[11] |
| Reaction Time | Typically shorter (minutes to hours) | Longer (hours to days) | Longer exposure to heat can increase byproduct formation. Stability of all intermediates is crucial.[4] |
| Reagent Addition | Often all at once (batch) | Slow, controlled addition (semi-batch) | Essential for managing exotherms and ensuring safety.[12] |
Section 3: Troubleshooting Guide - Work-up, Isolation & Purification
Issues in this phase often relate to changes in physical properties and equipment limitations when handling larger quantities of material.
Q1: My product won't crystallize properly during cool-down. It's "oiling out" or forming a fine powder that is difficult to filter.
A1: This is a common crystallization problem exacerbated by scale and potentially higher impurity levels.
-
Causality ("Oiling Out"): The product's solubility limit is exceeded, but it separates as a liquid phase instead of a solid. This is often due to the presence of impurities that act as a solvent or depress the freezing point.
-
Solution:
-
Solvent Selection: Ensure your crystallization solvent is appropriate. You may need a mixed-solvent system (a "good" solvent to dissolve, and an "anti-solvent" to induce crystallization) to get better control.
-
Controlled Cooling Rate: Crash-cooling is a primary cause of poor crystal formation. Implement a programmed, slow cooling ramp (e.g., 5-10°C per hour). This gives molecules time to orient into a proper crystal lattice.
-
Seeding: Introduce a small amount of pure, crystalline product at the point of supersaturation to encourage the growth of well-defined crystals.
-
-
-
Causality (Fine Powder): This results from very rapid nucleation, often caused by cooling too quickly or having too high a level of supersaturation. Fine particles can clog filter cloths and are difficult to wash effectively.
-
Solution:
-
Reduce Supersaturation: Slow down the cooling or the addition of the anti-solvent.
-
Aging: Hold the slurry at the final crystallization temperature for several hours with slow agitation. This allows smaller particles to dissolve and re-deposit onto larger crystals (Ostwald Ripening).
-
-
Q2: The filtration and washing of my product are taking an extremely long time, and the final product is not as pure as the lab-scale version.
A2: Filtration efficiency does not scale linearly. The thickness of the filter cake and the effectiveness of washing are major challenges.[4]
-
Causality (Slow Filtration): As you scale up, the volume of slurry increases cubically, while the filter area increases squarely. This results in a much thicker filter cake, which significantly increases filtration resistance.
-
Solution:
-
Equipment Choice: A simple Buchner funnel is not viable. For pilot scale, consider a Nutsche filter-dryer. For full production, a centrifuge is often more efficient for separating solids and liquids.
-
Crystal Habit: As discussed in Q1, work on obtaining larger, more uniform crystals. A bed of fine particles is much harder to filter than a bed of coarse crystals.
-
-
-
Causality (Inefficient Washing): In the lab, it's easy to create a uniform slurry wash. On a large scale, wash solvent can channel through cracks in the filter cake, leaving large portions of the cake unwashed and full of impure mother liquor.
-
Solution:
-
Re-slurry Washing: Instead of just pouring wash solvent over the top, the best practice is to re-slurry the entire filter cake in the fresh, cold wash solvent with gentle agitation, then re-filter. Repeat 2-3 times.
-
Displacement Washing: If using a Nutsche filter, smooth out any cracks in the cake before adding wash solvent to ensure "plug flow" displacement.
-
-
Caption: Troubleshooting Logic for Product Purity Issues.
Section 4: FAQs - Quality Control & Analytics
Q1: What analytical methods are recommended for in-process control (IPC) and final product release?
A1: A combination of chromatographic and spectroscopic methods is essential.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse. A rapid gradient method can quickly determine the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be a faster, qualitative alternative on the plant floor.
-
Final Product QC:
-
Purity: A validated, high-resolution HPLC method (e.g., using a C18 column) is required to accurately determine purity and quantify any impurities.[13]
-
Identity: Confirm the structure using Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for the precise molecular structure. Mass Spectrometry (MS) should be used to confirm the molecular weight.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents from the reaction and purification steps.
-
Q2: What are the likely impurities I should be monitoring for in the final product?
A2: Based on the synthesis route, you should specifically look for:
-
Unreacted Starting Materials: Methyl Isobutyrate (CAS 547-63-7) and Carbohydrazide (CAS 497-18-7).
-
Key Intermediate: Isobutyric hydrazide. The presence of this indicates incomplete cyclization.
-
Structurally Similar Byproducts: As CAS 96240-10-7 is an impurity in the production of Amicarbazone, other related compounds from that process could potentially form under non-optimal conditions.[1] Developing analytical standards for plausible side-products is a crucial part of process validation.
Section 5: Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative Example)
This protocol provides a baseline for understanding the chemistry before scale-up. Safety Warning: Always conduct a thorough safety review before any chemical synthesis.[12] Wear appropriate personal protective equipment (PPE).
-
Setup: Equip a 1 L round-bottom flask with a mechanical overhead stirrer, reflux condenser, and a temperature probe. Place the flask in a heating mantle.
-
Charge Reagents: To the flask, add carbohydrazide (0.5 mol), methyl isobutyrate (0.55 mol, 1.1 eq), and ethanol (500 mL).
-
Reaction: Begin stirring and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by taking small aliquots every hour and analyzing by HPLC or TLC to track the disappearance of the starting materials. The reaction may take 8-16 hours.
-
Crystallization: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature with gentle stirring. Then, cool the flask in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake twice with cold ethanol (2 x 50 mL).
-
Drying: Dry the white solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Analysis: Characterize the final product for purity (HPLC), identity (¹H NMR, FTIR), and melting point.
References
- 1. Amicarbazone Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 2. 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | 96240-10-7 [chemicalbook.com]
- 3. Minimizing Scale Up Difficulties | Technology Networks [technologynetworks.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. fauske.com [fauske.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. veeprho.com [veeprho.com]
Avoiding impurities in the synthesis of amicarbazone precursors
A Guide to Avoiding and Troubleshooting Impurities for Researchers, Scientists, and Drug Development Professionals
Introduction
Amicarbazone, a potent triazolinone herbicide, is a critical component in modern agriculture for the selective control of broadleaf weeds and grasses.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its synthetic precursors. The presence of impurities, even in trace amounts, can have significant consequences on the final product's toxicological profile, stability, and regulatory compliance.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, avoiding, and troubleshooting impurities that may arise during the synthesis of amicarbazone precursors. By leveraging in-depth knowledge of the synthetic pathways and potential side reactions, this guide aims to empower you to produce high-purity intermediates, ensuring the quality and integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the key amicarbazone precursor, 4-amino-3-isopropyl-1,2,4-triazolin-5-one?
The most common and scalable synthetic pathways to 4-amino-3-isopropyl-1,2,4-triazolin-5-one (a key amicarbazone precursor) generally involve the cyclization of a semicarbazide derivative.[2] A widely adopted method involves the reaction of isobutyric acid or its esters with carbohydrazide in the presence of a base.[3] Another patented method describes the reaction of an acyl hydrazide with a carbamating agent to form a hydrazine carboxylic acid intermediate, which is then cyclized with hydrazine hydrate.[4]
Q2: What are the most common impurities encountered during the synthesis of amicarbazone precursors?
Impurities in the synthesis of amicarbazone precursors can be broadly categorized as:
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Process-related impurities: These arise from the starting materials, intermediates, and side reactions during the synthesis. A common example is the unreacted starting material, 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one, which is sometimes referred to as "Amicarbazone Impurity 1".[5] Another significant process-related impurity is N-(tert-butyl)-4-(3-(tert-butyl)ureido)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, which can be formed from side reactions involving tert-butyl isocyanate.[6][7]
-
Degradation products: Amicarbazone and its precursors can degrade under certain conditions, such as exposure to high temperatures, UV light, or non-neutral pH.[8] Key degradation products include desamino amicarbazone (DA) and isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ).[9][10]
-
Residual solvents: Solvents used in the synthesis and purification steps can remain in the final product if not adequately removed.
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is essential for the effective detection and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Diode Array Detection (DAD) are the workhorse techniques for separating and quantifying known and unknown impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying unknown impurities by providing molecular weight and fragmentation information.[9][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation of isolated impurities.[13]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common impurity-related issues encountered during the synthesis of amicarbazone precursors.
Issue 1: Presence of Unreacted 4-amino-3-isopropyl-1,2,4-triazolin-5-one in the Final Amicarbazone Product
Root Cause Analysis:
This impurity, often referred to as Amicarbazone Impurity 1, is the direct precursor to amicarbazone.[5] Its presence in the final product indicates an incomplete reaction with tert-butyl isocyanate.
Troubleshooting Steps:
-
Stoichiometry of Reactants:
-
Verify the molar ratio of tert-butyl isocyanate to the triazolinone precursor. An insufficient amount of the isocyanate will lead to unreacted starting material. A slight excess of tert-butyl isocyanate is often used to drive the reaction to completion; however, a large excess can lead to the formation of other impurities.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Low temperatures can lead to sluggish reaction rates, while excessively high temperatures may promote side reactions and degradation.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion.
-
-
Purity of Reactants:
-
tert-Butyl Isocyanate Quality: This reagent is highly reactive and sensitive to moisture.[14] Use of aged or improperly stored tert-butyl isocyanate can result in lower reactivity and incomplete conversion. It is advisable to use freshly opened or distilled reagent.
-
Workflow for Troubleshooting Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete reaction.
Issue 2: Formation of N-(tert-butyl)-4-(3-(tert-butyl)ureido)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (Dimer Impurity)
Root Cause Analysis:
This impurity, sometimes referred to as Amicarbazone Impurity 3, is essentially a dimer where a second tert-butyl isocyanate molecule has reacted with the amino group of the amicarbazone product.[6][7] This is a classic example of an over-reaction or side reaction.
Troubleshooting Steps:
-
Control of Reactant Stoichiometry:
-
Avoid Large Excess of tert-Butyl Isocyanate: The most direct cause of this impurity is an excessive amount of tert-butyl isocyanate in the reaction mixture. Carefully control the stoichiometry to use only a slight excess necessary for complete conversion of the precursor.
-
-
Mode of Addition:
-
Slow/Controlled Addition: Add the tert-butyl isocyanate to the reaction mixture slowly and in a controlled manner. This helps to maintain a low instantaneous concentration of the isocyanate, favoring the desired reaction with the precursor over the subsequent reaction with the product.
-
-
Reaction Temperature:
-
Maintain Optimal Temperature: Elevated temperatures can increase the rate of the undesired side reaction. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the primary synthesis.
-
Mechanism of Dimer Impurity Formation:
Caption: Formation pathway of the dimer impurity.
Issue 3: Presence of Degradation Products (e.g., Desamino Amicarbazone)
Root Cause Analysis:
The presence of degradation products like desamino amicarbazone (DA) indicates that the amicarbazone molecule or its precursors have been subjected to conditions that promote their breakdown.[9] This can occur during the reaction, work-up, or storage. Amicarbazone is known to be stable at neutral and acidic pH but undergoes hydrolysis under alkaline conditions.[15] Photodegradation can also occur with prolonged exposure to light.[15]
Troubleshooting Steps:
-
pH Control:
-
Avoid Alkaline Conditions: During work-up and purification, avoid exposing the product to strongly alkaline conditions. If a basic wash is necessary, it should be performed quickly and at a low temperature.
-
-
Thermal Stress:
-
Minimize High Temperatures: Avoid unnecessarily high temperatures during the reaction and purification steps (e.g., distillation). Thermal degradation can lead to a variety of byproducts.[16]
-
-
Light Exposure:
-
Protect from Light: Protect the reaction mixture and the isolated product from direct sunlight or strong artificial light to prevent photodegradation.[14]
-
-
Storage Conditions:
-
Proper Storage: Store the final product and intermediates in a cool, dark, and dry place.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-amino-3-isopropyl-1,2,4-triazolin-5-one
This protocol is a generalized representation based on patented synthetic routes and should be adapted and optimized for specific laboratory conditions.[3]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add a solvent (e.g., xylene).
-
Addition of Reactants: Add carbohydrazide and isobutyric acid to the solvent.
-
Initial Reaction: Heat the mixture to 80-85 °C and maintain for several hours.
-
Base Addition and Cyclization: Add a base (e.g., lithium hydroxide) and increase the temperature to reflux to initiate cyclization.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), remove the solvent under reduced pressure. Add water to the residue and cool to induce crystallization.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Method for Impurity Profiling
This is a starting point for developing a robust HPLC method for the analysis of amicarbazone and its impurities.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Note: This method will need to be validated for linearity, accuracy, precision, and sensitivity for each specific impurity being quantified.
Data Summary
| Impurity Name | Common Source | Potential Root Cause | Recommended Analytical Technique |
| 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one | Unreacted Precursor | Incomplete reaction, poor quality of tert-butyl isocyanate | HPLC-UV, LC-MS |
| N-(tert-butyl)-4-(3-(tert-butyl)ureido)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide | Side Reaction | Excess tert-butyl isocyanate, high reaction temperature | HPLC-UV, LC-MS/MS |
| Desamino Amicarbazone (DA) | Degradation | Alkaline hydrolysis, photolysis, thermal stress | HPLC-UV, LC-MS/MS |
| Isopropyl-2-hydroxy-DA-amicarbazone (Ipr-2-OH-DA-AMZ) | Degradation/Metabolism | Further oxidation of DA | LC-MS/MS |
| Carbohydrazide | Unreacted Starting Material | Incomplete reaction in precursor synthesis | HPLC with appropriate detector |
| N,N'-di-tert-butylurea | Side Reaction of Reagent | Hydrolysis of tert-butyl isocyanate and subsequent reaction | GC-MS, HPLC-MS |
Conclusion
The synthesis of high-purity amicarbazone precursors is an achievable goal with a thorough understanding of the reaction mechanisms, potential side reactions, and degradation pathways. By implementing robust process controls, utilizing high-quality reagents, and employing appropriate analytical techniques for monitoring and troubleshooting, researchers can consistently produce intermediates that meet the stringent quality requirements for agrochemical development. This guide provides a foundational framework for addressing common challenges, and it is recommended to be used in conjunction with rigorous in-process monitoring and final product analysis.
References
- 1. Amicarbazone (Amicarbazone) - Revista Cultivar [revistacultivar.com]
- 2. KR20140096417A - Process for preparing amicarbazones - Google Patents [patents.google.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of amicarbazone and its two metabolites in grains and soybeans by liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of amicarbazone toxicity removal through degradation processes based on hydroxyl and sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissipation kinetics and degradation mechanism of amicarbazone in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. Amicarbazone | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Stability Studies of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
Introduction: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the stability assessment of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (CAS No. 96240-10-7). While this molecule is a key intermediate in various synthetic pathways, including for herbicides like amicarbazone, comprehensive public data on its intrinsic stability is limited[1][2]. This guide, therefore, is built upon the foundational principles of pharmaceutical stability testing, drawing parallels from structurally related amino-triazole and triazolone compounds to provide a robust framework for your experimental design and troubleshooting. Our objective is to empower you to conduct scientifically sound stability studies that are compliant with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Part 1: Foundational Knowledge and Pre-Study Checklist
This section addresses the preliminary questions and preparatory steps that are crucial for the success of any stability program.
FAQ: What is the significance of conducting stability studies on this compound?
Stability testing is a critical component of the chemical development lifecycle. For a synthetic intermediate like this compound, these studies are essential to:
-
Determine Intrinsic Stability: Understand the molecule's susceptibility to degradation under various environmental conditions (e.g., pH, light, heat, oxidation).[5]
-
Identify Degradation Pathways: Elucidate the chemical transformations the molecule undergoes upon degradation. This is vital for impurity profiling and ensuring the safety of the final product.[3]
-
Establish Storage and Handling Conditions: Define the appropriate conditions (e.g., "Store in a dry, cool, well-ventilated place") to maintain the compound's purity and integrity over time.[1]
-
Develop Stability-Indicating Analytical Methods: Forced degradation studies are a prerequisite for developing and validating analytical methods (typically HPLC) that can accurately quantify the compound in the presence of its degradation products.[3][4]
FAQ: What are the primary physicochemical properties I should be aware of before starting?
Understanding the basic properties of the molecule is fundamental to designing relevant experiments.
| Property | Value | Source |
| CAS Number | 96240-10-7 | [6] |
| Molecular Formula | C₅H₁₀N₄O | [7] |
| Molecular Weight | 142.16 g/mol | [7] |
| Melting Point | ~172 °C | [8][9] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and DMF. | [8] |
| Appearance | Crystalline solid / White powder | [10] |
Pre-Experimental Checklist
Before initiating stress studies, ensure the following are in place:
Part 2: Designing and Troubleshooting Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a stability study. It involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products and identify potential degradation pathways.[4] The goal is typically to achieve 5-20% degradation of the active substance.
General Workflow for Forced Degradation Studies
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Recommended Starting Conditions & Protocols
The following protocols are suggested starting points. The severity of the conditions (time, temperature, concentration) should be adjusted to achieve the target degradation.
| Stress Condition | Recommended Protocol | Causality & Rationale |
| Acid Hydrolysis | 1. Prepare a solution of the compound (~1 mg/mL) in 0.1 M HCl. 2. Store a portion at room temperature and another at an elevated temperature (e.g., 60-80°C). 3. Sample at intervals (e.g., 2, 6, 24, 48 hours). 4. Before analysis, neutralize samples with an equivalent amount of 0.1 M NaOH. | The triazolone ring can be susceptible to acid-catalyzed hydrolysis. Elevated temperature accelerates the reaction to generate degradants in a reasonable timeframe.[5][11] |
| Base Hydrolysis | 1. Prepare a solution of the compound (~1 mg/mL) in 0.1 M NaOH. 2. Follow the same temperature and sampling schedule as acid hydrolysis. 3. Before analysis, neutralize samples with an equivalent amount of 0.1 M HCl. | Basic conditions can promote hydrolysis through different mechanisms than acidic conditions, potentially yielding unique degradation products. The amino group's stability may also be pH-dependent.[5][11] |
| Oxidative Stress | 1. Prepare a solution of the compound (~1 mg/mL) in a mixture of solvent and 3% H₂O₂. 2. Store at room temperature, protected from light. 3. Sample at intervals. Quenching the reaction is typically not necessary before HPLC analysis. | Nitrogen-containing heterocycles, especially those with amino groups, can be susceptible to oxidation. Hydrogen peroxide is a common and effective oxidizing agent for these studies.[12] |
| Photostability | 1. Expose the compound in both solid state (thin layer) and solution (in a photostable solvent like quartz) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). 2. A dark control sample must be stored under the same conditions but protected from light. | To assess if the compound is light-sensitive. The dark control helps differentiate between thermal degradation and photodegradation.[4] |
| Thermal Stress | 1. Solid State: Store the solid compound in a controlled temperature/humidity chamber (e.g., 80°C, 105°C) and sample at various time points. 2. Solution State: Reflux a solution of the compound in a neutral solvent (e.g., water or methanol) and sample over time. | Evaluates the intrinsic thermal stability of the molecule. Triazole derivatives can undergo thermal decomposition.[13][14] Comparing solid and solution states provides a comprehensive picture. |
Troubleshooting Forced Degradation Experiments
-
Q: I don't see any degradation after applying the recommended stress conditions. What should I do?
-
A: This indicates the molecule is highly stable under the initial conditions. You must increase the stress level. Systematically increase one variable at a time:
-
For Hydrolysis: Increase acid/base concentration (e.g., to 1 M), increase temperature, or extend the exposure time.
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., to 10-30%) or the temperature.
-
For Thermal: Increase the temperature, but be cautious not to exceed the melting point for solid-state studies.
-
-
-
Q: My sample degraded completely, and I can't achieve mass balance. What went wrong?
-
A: The conditions were too harsh, leading to extensive degradation, potentially into volatile compounds or products that are not detectable by your analytical method. Reduce the stress level significantly.
-
Decrease the temperature (e.g., conduct hydrolysis at room temperature or 40°C instead of 80°C).
-
Decrease the stressor concentration.
-
Drastically shorten the sampling intervals (e.g., check at 5, 15, 30, and 60 minutes).
-
-
-
Q: My results are inconsistent between experiments. What should I check?
-
A: Inconsistency often points to a lack of control over experimental variables. Verify the following:
-
Concentration Accuracy: Ensure your stock solutions and stressor solutions are prepared accurately.
-
Temperature Control: Use calibrated ovens or water baths.
-
pH Control: For hydrolytic studies, ensure the pH remains constant. Buffer catalysis can be a factor, so using buffered solutions might be necessary for mechanistic studies.[11]
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis.
-
-
Part 3: Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the active compound's concentration due to degradation.
FAQ: What are the critical attributes of a stability-indicating HPLC method?
-
Specificity/Selectivity: This is the most critical attribute. The method must be able to completely resolve the parent peak from all potential degradation products and any matrix components. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential to prove this.[3]
-
Accuracy & Precision: The method must be accurate and precise over a specified range.
-
Linearity: The method should demonstrate a linear relationship between detector response and concentration.
-
Robustness: The method should be reliable even with small, deliberate variations in parameters (e.g., pH of mobile phase, column temperature).
Troubleshooting Guide for HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition or pH. - Wrong column choice. - Gradient slope is too steep. | - Adjust mobile phase organic/aqueous ratio. - Modify pH to change the ionization state of the analyte or degradants. - Try a different column stationary phase (e.g., C18, Phenyl-Hexyl). - Make the gradient shallower. |
| Peak Tailing | - Secondary interactions with column silanols. - Column overload. - Column degradation (voids). | - Work at a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity. - Reduce sample concentration. - Use a column with end-capping or a different stationary phase. - Reverse-flush the column or replace it. |
| Mass Balance is <90% or >110% | - Co-elution of degradants with the parent peak. - Degradants are not UV-active at the chosen wavelength. - Degradants are volatile or insoluble. - Inaccurate integration. | - Improve resolution (see above). Check peak purity. - Analyze samples at multiple wavelengths or use a universal detector like MS. - Use a different analytical technique (e.g., GC-MS for volatile compounds). - Review and optimize peak integration parameters. |
Part 4: Data Interpretation and Reporting
Decision Tree for Investigating Out-of-Specification (OOS) Results
When a stability study yields an unexpected result, a systematic investigation is required.
Caption: A structured approach for investigating OOS stability results.
FAQ: What is "mass balance" and why is it crucial?
Mass balance is a critical parameter in stability studies that confirms that the amount of the parent compound that has degraded is accounted for by the sum of the degradation products formed. A good mass balance (typically 90-110%) provides confidence that all major degradation products have been detected and that the analytical method is performing correctly.[3] A poor mass balance may indicate that some degradants are not being detected by the analytical method.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 96240-10-7 [chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Page loading... [guidechem.com]
- 7. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. 4-Amino-4H-1,2,4-triazole ReagentPlus , 99 584-13-4 [sigmaaldrich.com]
- 11. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Amino-1,2,4-triazole and 3-Amino-1,2,4-triazole Isomers
Introduction
The 1,2,4-triazole ring is a five-membered heterocycle that serves as a privileged scaffold in medicinal and agricultural chemistry. Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block for compounds with a vast range of biological activities.[1][2] However, the functional profile of a triazole derivative is profoundly dictated by the substitution pattern on the ring. This guide provides an in-depth comparison of two key positional isomers: 4-amino-1,2,4-triazole and 3-amino-1,2,4-triazole. While structurally similar, the placement of the amino group dramatically shifts their biological applications from the realm of therapeutic drug development to potent herbicidal action. This analysis will explore their distinct activities, mechanisms of action, and the experimental methodologies used to validate their function, offering field-proven insights for researchers in drug discovery and crop science.
Part 1: The Medicinal Chemistry Workhorse: 4-Amino-4H-1,2,4-triazole
The 4-amino-4H-1,2,4-triazole isomer is distinguished by its exocyclic amino group attached to the nitrogen at the 4-position. This structural feature provides a reactive handle for chemical modification, making it an exceptionally valuable starting material for synthesizing extensive libraries of derivatives. Consequently, this isomer and its derivatives are celebrated for a diverse array of therapeutic potentials.
The primary value of 4-amino-1,2,4-triazole lies not in the parent molecule's intrinsic activity, but in its role as a foundational scaffold. The exocyclic amino group is readily condensed with various aldehydes and ketones to form Schiff bases, or acylated to create amide derivatives. These modifications are crucial for tuning the molecule's steric and electronic properties to achieve high-affinity interactions with specific biological targets.[3][4] This versatility has led to the development of compounds with significant activities, including:
-
Antimicrobial (Antibacterial & Antifungal) Activity: Derivatives, particularly Schiff bases, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][5] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]
-
Anticancer Activity: Numerous studies have reported the antiproliferative effects of 4-amino-1,2,4-triazole derivatives against various cancer cell lines.[1][6] These compounds can induce apoptosis and cause cell cycle arrest at different checkpoints.[6]
-
Anticonvulsant Activity: The triazole nucleus is a key feature in several anticonvulsant drugs. Derivatives of the 4-amino isomer have shown promising results in animal models of epilepsy, such as the maximal electroshock seizure (MES) model.[1]
-
Anti-inflammatory and Antioxidant Activities: Certain derivatives have also been shown to possess anti-inflammatory and free-radical scavenging properties.[1]
Data Summary: Biological Activities of 4-Amino-1,2,4-triazole Derivatives
The following table summarizes representative data from the literature, showcasing the broad therapeutic potential achieved through derivatization.
| Derivative Type | Target Organism/Cell Line | Activity Metric | Result | Reference |
| Schiff Base Derivative | Staphylococcus aureus | MIC | 3.125 µg/mL | [7] |
| Schiff Base Derivative | Microsporum gypseum | MIC | <6.25 µg/mL | [5] |
| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 (Breast Cancer) | IC₅₀ | 1.10 µM | [6] |
| Schiff Base Derivative | Maximal Electroshock Seizure | % Protection | 100% at 100 mg/kg | [8] |
| Thio-substituted Derivative | E. coli | MIC | 3.125 µg/mL | [7] |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel 4-amino-1,2,4-triazole derivative. The causality behind this choice is its quantitative nature, allowing for precise comparison between different compounds and a standard antibiotic.
-
Preparation of Inoculum: Aseptically pick 3-5 colonies of the test bacterium (e.g., S. aureus) from an agar plate and inoculate into a sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh broth to achieve the final inoculum density.
-
Compound Preparation: Dissolve the synthesized triazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (<1%).
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Part 2: The Potent Herbicide: 3-Amino-1H-1,2,4-triazole (Amitrole)
In stark contrast to its 4-amino counterpart, 3-amino-1H-1,2,4-triazole, commonly known as amitrole, is a powerful, non-selective systemic herbicide.[9][10] Its primary application is in the control of annual grasses, broadleaf weeds, and aquatic weeds in non-food crop areas.[9] The shift in the amino group's position from N4 to C3 fundamentally alters the molecule's electronic distribution and steric profile, leading to interactions with entirely different biological targets, primarily within plants.
Amitrole is absorbed by both leaves and roots and is translocated throughout the plant, making it highly effective.[9] Its herbicidal activity is attributed to several mechanisms of action:
-
Inhibition of Carotenoid Biosynthesis: Amitrole is classified as a Group Q herbicide, indicating it inhibits carotenoid biosynthesis.[11][12] Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence leads to chlorophyll degradation and the characteristic bleached or white appearance of treated plants.
-
Inhibition of Histidine Biosynthesis: Amitrole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, a key enzyme in the histidine biosynthesis pathway.[13][14] This inhibition starves the plant of an essential amino acid required for protein synthesis and growth.
-
Catalase Inhibition: Amitrole has also been shown to be an inhibitor of the enzyme catalase in both plants and animals.[15][16] This can disrupt the management of reactive oxygen species within cells.
Due to its efficacy, amitrole has been used extensively. However, concerns about its toxicological profile, including potential carcinogenicity and endocrine-disrupting properties in laboratory animals, have led to restrictions on its use, particularly in the European Union.[16][17]
Data Summary: Herbicidal and Toxicological Profile of Amitrole
| Parameter | Species/Target | Metric | Result | Reference |
| Herbicidal Use | Broadleaf Weeds, Grasses | Application | Non-selective, systemic | [9][10] |
| Mechanism | Plant Enzyme | Inhibition | Imidazoleglycerol-phosphate dehydratase | [13][14] |
| Mechanism | Plant Pigment Pathway | Inhibition | Carotenoid Biosynthesis | [11][12] |
| Acute Toxicity | Rat (Oral) | LD₅₀ | >25,000 mg/kg | [17] |
| Aquatic Toxicity | Freshwater Crustaceans | EC₅₀ (48h) | 22 mg/L | [9] |
| Carcinogenicity | IARC Classification | Group | 3 (Not classifiable) | [17] |
LD₅₀ = Median Lethal Dose; EC₅₀ = Median Effective Concentration; IARC = International Agency for Research on Cancer.
Experimental Protocol: Seedling Vigor Test for Herbicidal Activity
This protocol is designed to assess the pre-emergent herbicidal activity of amitrole by measuring its effect on seedling growth. This self-validating system directly correlates concentration with a clear physiological outcome (growth inhibition).
-
Test System Preparation: Fill small pots or petri dishes with a standardized soil or sand substrate.
-
Herbicide Application: Prepare a series of aqueous solutions of amitrole at different concentrations (e.g., 0, 1, 10, 100, 1000 µM). Apply a fixed volume of each solution evenly to the surface of the substrate in each pot.
-
Sowing: Sow a predetermined number of seeds of a sensitive indicator species (e.g., cress or ryegrass) into each pot.
-
Growth Conditions: Place the pots in a controlled growth chamber with standardized light, temperature, and humidity conditions.
-
Incubation and Observation: Allow the seeds to germinate and grow for a set period (e.g., 7-14 days).
-
Data Collection and Analysis: At the end of the period, carefully harvest the seedlings. Measure key growth parameters such as shoot length, root length, and fresh/dry weight. Calculate the percent inhibition for each parameter relative to the untreated control. The data can be used to determine the GR₅₀ (the concentration required to cause a 50% reduction in growth).
Caption: Amitrole's inhibition of histidine biosynthesis.
Part 3: Comparative Analysis and Structure-Activity Insights
The stark divergence in the biological profiles of 4-amino- and 3-amino-1,2,4-triazole is a classic illustration of the principles of structure-activity relationships (SAR) in chemistry.
| Feature | 4-Amino-1,2,4-triazole | 3-Amino-1,2,4-triazole (Amitrole) |
| Primary Application | Medicinal chemistry scaffold | Non-selective herbicide |
| Key Biological Activities | Antimicrobial, anticancer, anticonvulsant (as derivatives) | Herbicidal, catalase inhibition |
| Primary Mechanism | Varied; enzyme inhibition (e.g., DNA gyrase), apoptosis induction | Inhibition of carotenoid & histidine biosynthesis in plants |
| Key Structural Feature | Exocyclic amino group at N4, ideal for derivatization | Amino group at C3, key for herbicidal target interaction |
| Toxicological Profile | Varies widely with derivative; generally low for parent | Low acute toxicity; concerns over chronic exposure (carcinogenicity) |
The key differentiator is the position of the amino group.
-
In 4-amino-1,2,4-triazole , the exocyclic -NH₂ group at the N4 position is highly accessible and nucleophilic, making it an excellent point for synthetic elaboration into Schiff bases, amides, and other structures. This allows chemists to systematically modify the scaffold to fit the active sites of diverse therapeutic targets.
-
In 3-amino-1,2,4-triazole , the amino group is attached directly to the carbon skeleton (C3). This position, adjacent to two ring nitrogens, influences the electronic properties of the entire heterocyclic system in a way that confers high affinity for specific plant enzymes like imidazoleglycerol-phosphate dehydratase. It is less amenable to the simple condensation reactions that make the 4-amino isomer so versatile for library synthesis.
Caption: Divergent bioactivity of aminotriazole isomers.
Conclusion
This guide demonstrates that while 4-amino-1,2,4-triazole and 3-amino-1,2,4-triazole are simple positional isomers, they exist in entirely different functional worlds. The 4-amino isomer serves as a versatile launchpad for the development of new therapeutic agents, with its activity profile being almost entirely dependent on the nature of its chemical derivatives. In contrast, the 3-amino isomer, amitrole, is a potent biological agent in its own right, with a well-defined application as a herbicide and a distinct toxicological profile. This comparison underscores a fundamental principle for researchers in drug and pesticide discovery: subtle changes in molecular architecture can lead to dramatic shifts in biological function, a concept that is central to the rational design of new active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemmethod.com [chemmethod.com]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suicide inactivation of lactoperoxidase by 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Amitrole in freshwater and marine water [waterquality.gov.au]
- 10. Amitrole [sitem.herts.ac.uk]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. 4farmers.com.au [4farmers.com.au]
- 13. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Amino-1,2,4-Triazole Derivatives
Introduction: The Chemical Versatility of 4-Amino-1,2,4-Triazoles
The 4-amino-1,2,4-triazole scaffold is a cornerstone in modern medicinal and materials chemistry. Its unique five-membered heterocyclic structure, featuring three nitrogen atoms, imparts a range of valuable properties. Derivatives of this core are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The triazole ring's ability to engage in hydrogen bonding and coordinate with metal ions also makes these compounds valuable as ligands and corrosion inhibitors.
The synthesis of novel derivatives, often through the formation of Schiff bases by condensing the 4-amino group with various aldehydes and ketones, is a dynamic area of research. However, synthesis is only half the battle. Unambiguous structural confirmation and a deep understanding of the electronic and steric effects of new substituents are paramount. This is where a multi-faceted spectroscopic approach becomes indispensable. This guide provides an in-depth comparison of key spectroscopic techniques—FT-IR, NMR, UV-Vis, and Mass Spectrometry—for the characterization of 4-amino-1,2,4-triazole derivatives, grounded in both theoretical principles and practical, field-proven insights.
Pillar 1: Fourier-Transform Infrared (FT-IR) Spectroscopy - Mapping Functional Groups
FT-IR spectroscopy is the first line of inquiry for confirming a successful reaction, particularly in the synthesis of Schiff base derivatives. Its power lies in identifying the presence or absence of specific functional groups, offering clear evidence of bond formation or consumption of starting materials.
The key diagnostic change in the synthesis of a Schiff base from 4-amino-1,2,4-triazole is the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of the C=N (imine) stretching band. The parent 4-amino-4H-1,2,4-triazole exhibits strong N-H stretches, while the triazole ring itself presents a series of fingerprint absorptions for C=N, N-N, and C-N bonds.
Comparative FT-IR Data of 4-Amino-1,2,4-Triazole and a Representative Schiff Base Derivative
| Functional Group | 4-Amino-4H-1,2,4-triazole (Approx. Wavenumber, cm⁻¹) | 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole (Approx. Wavenumber, cm⁻¹) | Causality of Spectral Shift |
| N-H Stretch (Amine) | ~3200-3300 (often two bands) | Absent | Consumption of the primary amino group to form the imine. |
| C-H Stretch (Aromatic) | ~3070-3100 | ~3069 | Introduction of the aromatic ring from the aldehyde. |
| C=N Stretch (Imine) | Absent | ~1655 | Formation of the new carbon-nitrogen double bond, the hallmark of a Schiff base. |
| C=N / C=C Stretch (Ring) | ~1500-1600 | ~1508 | The triazole ring stretches remain, though may be slightly shifted by the new substituent. |
| N-N Stretch | ~1430-1470 | ~1471 | Characteristic vibration of the triazole ring structure. |
| C-Cl Stretch | Absent | ~631 | Confirms the presence of the chloro-substituent from the benzaldehyde. |
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and revealing the electronic environment of each nucleus. For 4-amino-1,2,4-triazole derivatives, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Analysis: The parent 4-amino-4H-1,2,4-triazole shows two key signals: one for the two equivalent C-H protons on the triazole ring and another for the -NH₂ protons. Upon formation of a Schiff base, several indicative changes occur:
-
The -NH₂ signal vanishes.
-
A new singlet for the imine proton (-N=CH-) appears, typically in the δ 8.0-9.0 ppm range.
-
New signals corresponding to the protons of the aldehyde-derived substituent (e.g., aromatic protons) appear in their characteristic regions.
¹³C NMR Analysis: The ¹³C spectrum provides complementary information. The parent compound shows a single signal for the two equivalent triazole carbons. In a Schiff base derivative, this symmetry is broken, and new signals for the imine carbon and the substituent carbons appear. The imine carbon (C=N) is particularly diagnostic, resonating significantly downfield (~157 ppm).
Comparative NMR Data of 4-Amino-1,2,4-Triazole and a Representative Schiff Base Derivative (Solvent: DMSO-d₆)
| Nucleus | Assignment | 4-Amino-4H-1,2,4-triazole (Approx. Chemical Shift, δ ppm) | 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole (Approx. Chemical Shift, δ ppm) | Causality of Spectral Shift |
| ¹H NMR | Triazole C-H | ~8.30 (s, 2H) | ~8.75 (s, 2H) | Deshielding effect from the conjugated imine and aromatic ring system. |
| Amine N-H | ~5.5-6.0 (s, 2H) | Absent | Consumption of the amino group. | |
| Imine C-H | Absent | ~8.40 (s, 1H) | Formation of the new imine linkage. | |
| Aromatic C-H | Absent | ~7.60 (d, 2H), ~7.30 (d, 2H) | Introduction of the 4-chlorophenyl group. | |
| ¹³C NMR | Triazole C-H | ~145.0 | ~148.5 | The electronic environment of the triazole carbons is altered by the substituent. |
| Imine C=N | Absent | ~157.5 | The imine carbon is highly deshielded due to the electronegative nitrogen and its sp² hybridization. | |
| Aromatic C | Absent | ~128.5, 130.0, 131.5, 136.0 | Characteristic signals for the substituted benzene ring. |
Pillar 3: UV-Visible Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light that excites electrons from lower to higher energy orbitals. For 4-amino-1,2,4-triazole derivatives, the key absorptions are typically due to π→π* transitions within the aromatic triazole ring and any conjugated systems attached to it.
The formation of a Schiff base with an aromatic aldehyde introduces a larger conjugated system, which has a predictable effect on the UV-Vis spectrum. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or "red" shift).
Comparative UV-Vis Data
| Compound | Solvent | λmax (nm) | Electronic Transition | Rationale |
| 3,5-diamino-1,2,4-triazole | Water | ~210 | π→π | Absorption is primarily due to the triazole ring itself. |
| 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | Methanol | 420 | π→π | The extended conjugation from the triazole through the imine to the dimethylaminophenyl ring significantly lowers the transition energy, causing a large bathochromic shift into the visible region. |
| 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole | Methanol | 390 | π→π* | The chlorophenyl group extends conjugation, resulting in a significant red shift compared to the parent triazole. |
Pillar 4: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized compound. The molecular ion peak (M⁺ or [M+H]⁺ in ESI) provides direct evidence of the compound's elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, helping to piece together the structure.
The 1,2,4-triazole ring has characteristic fragmentation pathways, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN). In derivatives, the fragmentation is heavily influenced by the substituents. The weakest bonds tend to cleave first, and the stability of the resulting fragments dictates the observed peaks. For Schiff base derivatives, cleavage at the imine bond is a common fragmentation pathway.
Example Fragmentation: For 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole (Molecular Weight: 206.6 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 206/208, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Visualizing the Workflow and Structure-Property Relationships
A systematic approach is crucial for the efficient synthesis and characterization of these derivatives.
In Vitro Validation of Novel Triazoles: A Comparative Guide to Antifungal Activity Assessment
For researchers, scientists, and drug development professionals, the journey of a novel triazole from conceptualization to a potential clinical candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of the methodologies required to validate the in-vitro antifungal activity of new triazole compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for data interpretation, ensuring scientific integrity and trustworthiness at every step.
The Triazole Landscape: Mechanism and Rationale for In Vitro Screening
Triazole antifungals are a cornerstone in the treatment of invasive fungal infections.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The structural pharmacophore of most triazoles includes a triazole and a halophenyl ring, which are key to their binding affinity with the heme iron and the hydrophobic pocket of CYP51.[1][3]
Given this well-defined target, the initial in-vitro validation of novel triazoles serves two primary purposes: to quantify their antifungal potency and to assess their selectivity towards fungal cells over host cells. This early-stage screening is a critical, value-driven strategy to identify promising lead compounds and de-risk the drug development pipeline by flagging potential toxicity issues early on.[4]
A Multi-Faceted Approach to In Vitro Validation
A robust in-vitro validation strategy for novel triazoles encompasses a series of interconnected experiments. This guide will focus on two fundamental pillars: determining the antifungal efficacy and evaluating the cytotoxicity profile.
Caption: A streamlined workflow for the in vitro validation of novel triazoles.
Part 1: Quantifying Antifungal Efficacy - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for assessing the antifungal potency of a compound. It represents the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most widely accepted and reproducible method for determining the MIC of antifungal agents.[6][7]
Causality Behind the Broth Microdilution Method
The choice of the broth microdilution method is grounded in its ability to provide a quantitative and standardized measure of antifungal activity. This method allows for the simultaneous testing of multiple compounds against various fungal strains in a high-throughput format. The use of a standardized medium, such as RPMI-1640, and defined inoculum concentrations ensures consistency and comparability of results across different laboratories.[6][8]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[6][7]
Materials:
-
Novel triazole compounds and standard antifungal drugs (e.g., Fluconazole, Itraconazole, Voriconazole)[1][5]
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)[1][9][10]
-
Sterile 96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Step-by-Step Methodology:
-
Compound Preparation:
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[7][12]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, determine the MIC either visually or spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control.[14][15]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Data Presentation: MIC Values
| Compound | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Novel Triazole A | 0.125 | 0.25 | 1 |
| Novel Triazole B | 0.5 | 1 | 4 |
| Fluconazole | 1 | 4 | >64 |
| Voriconazole | 0.03 | 0.06 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Assessing the Cytotoxicity Profile
A potent antifungal agent is only valuable if it exhibits minimal toxicity to host cells. Therefore, in-vitro cytotoxicity testing is a crucial step to evaluate the therapeutic window of novel triazoles.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Rationale for the MTT Assay
The MTT assay is a reliable, rapid, and cost-effective method for high-throughput screening of compound cytotoxicity.[4][16] It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[18] This provides a quantitative measure of cell viability and allows for the determination of the 50% cytotoxic concentration (CC50).
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, HepG2 - human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel triazole compounds and a positive control (e.g., doxorubicin)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel triazoles and the positive control in complete cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated cell control.[19]
-
Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the CC50 value.[17]
-
Comparative Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a critical parameter that provides a measure of a compound's preferential activity against the fungal pathogen versus the host cells. It is calculated as the ratio of the CC50 to the MIC. A higher SI value indicates greater selectivity and a more promising therapeutic window.
SI = CC50 / MIC
| Compound | CC50 on HEK293 cells (µg/mL) | MIC against C. albicans (µg/mL) | Selectivity Index (SI) |
| Novel Triazole A | >100 | 0.125 | >800 |
| Novel Triazole B | 50 | 0.5 | 100 |
| Fluconazole | >100 | 1 | >100 |
| Voriconazole | >100 | 0.03 | >3333 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide has outlined a foundational in-vitro validation workflow for novel triazole antifungals, focusing on the essential assessments of antifungal efficacy and cytotoxicity. By adhering to standardized protocols and understanding the scientific rationale behind each experimental choice, researchers can generate reliable and comparable data. The comparative analysis of MIC, CC50, and the resulting Selectivity Index provides a robust framework for identifying lead compounds with potent and selective antifungal activity.
Further in-vitro characterization could include time-kill assays to assess fungicidal versus fungistatic activity, mechanism of action studies to confirm CYP51 inhibition, and testing against a broader panel of clinically relevant and drug-resistant fungal strains.[1][20] Ultimately, promising candidates from these in-vitro studies will progress to in-vivo models to validate their efficacy in a more complex biological system.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. journals.asm.org [journals.asm.org]
A Comparative Analysis of Enzyme Inhibition by Aminotriazole Derivatives: Mechanisms, Efficacy, and Experimental Protocols
For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical for designing effective therapeutic agents and research tools. Aminotriazoles, a class of heterocyclic organic compounds, have long been recognized for their potent and often specific inhibitory effects on a range of enzymes. This guide provides an in-depth comparative study of different aminotriazole derivatives as enzyme inhibitors, elucidating their mechanisms of action, comparing their inhibitory efficacy with supporting data, and providing detailed experimental protocols for characterization.
Introduction to Aminotriazoles as Enzyme Inhibitors
The 1,2,4-triazole ring is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2] A significant facet of their utility lies in their ability to act as enzyme inhibitors. The nitrogen atoms within the triazole ring can coordinate with metal ions in enzyme active sites, while the overall structure can be modified to achieve specificity and potency against various enzymatic targets.[3] This guide will focus on a comparative analysis of two well-characterized aminotriazoles, 3-Amino-1,2,4-triazole (3-AT) and 1-Aminobenzotriazole (1-ABT), as well as discuss the broader landscape of newly synthesized aminotriazole derivatives.
Mechanism of Action: A Tale of Two Triazoles
The inhibitory mechanisms of aminotriazoles can vary significantly depending on the specific derivative and the target enzyme. Here, we compare the mechanisms of 3-AT and 1-ABT.
3-Amino-1,2,4-triazole (3-AT): An Irreversible Inhibitor of Catalase
3-Amino-1,2,4-triazole, also known as amitrole, is a well-established and specific inhibitor of catalase.[4][5] Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage.[6]
The inhibition of catalase by 3-AT is an example of irreversible, mechanism-based inhibition.[5][7] The process requires the presence of the enzyme's substrate, H₂O₂. Catalase first reacts with H₂O₂ to form an activated intermediate known as Compound I. 3-AT then covalently binds to the active site of this activated enzyme, leading to its irreversible inactivation.[4][7] This specificity makes 3-AT a valuable tool for studying the physiological roles of catalase.[8][9][10]
Logical Relationship: Mechanism of 3-AT Inhibition of Catalase
Caption: Mechanism of catalase inhibition by 3-AT.
1-Aminobenzotriazole (1-ABT): A Broad-Spectrum Cytochrome P450 Inhibitor
1-Aminobenzotriazole (1-ABT) is a potent, mechanism-based inactivator of a broad range of cytochrome P450 (CYP) enzymes.[11][12] CYPs are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of drugs, xenobiotics, and endogenous compounds.[11][13]
Similar to 3-AT, the inhibitory action of 1-ABT is catalysis-dependent.[12] The CYP enzyme metabolizes 1-ABT, leading to the formation of a reactive intermediate, benzyne. This highly reactive species then alkylates the heme prosthetic group within the CYP active site, resulting in irreversible inactivation of the enzyme.[12] Due to its broad-spectrum activity against various CYP isoforms, 1-ABT is widely used in preclinical studies to determine the contribution of CYP-mediated metabolism to the clearance of new drug candidates.[13][14]
Comparative Efficacy of Aminotriazole Derivatives
The inhibitory potential of aminotriazoles is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following table summarizes key inhibitory data for 3-AT, 1-ABT, and other novel aminotriazole derivatives against various enzymes.
| Aminotriazole Derivative | Target Enzyme(s) | Inhibition Type | IC₅₀ / Kᵢ Value(s) | Reference(s) |
| 3-Amino-1,2,4-triazole (3-AT) | Catalase | Irreversible | Varies with H₂O₂ concentration and incubation time | [4][7] |
| 1-Aminobenzotriazole (1-ABT) | Cytochrome P450 (various isoforms) | Mechanism-based, Irreversible | Kᵢ for CYP3A4 = 22.0 µM | [12] |
| Kᵢ for CYP2C9 = 3500 µM | [15] | |||
| Novel Triazole Derivatives (12d, 12m) | Acetylcholinesterase (AChE) | Not specified | IC₅₀ = 0.73 ± 0.54 µM (12d) | [16] |
| Butyrylcholinesterase (BChE) | Not specified | IC₅₀ = 0.038 ± 0.50 µM (12m) | [16] | |
| α-Glucosidase | Not specified | IC₅₀ = 36.74 ± 1.24 µM (12d) | [16] | |
| Novel Triazole Derivatives (2.1, 2.2, 2.3) | Acetylcholinesterase (AChE) | Not specified | IC₅₀ range = 1.63 - 17.68 nM | [17] |
| Butyrylcholinesterase (BChE) | Not specified | IC₅₀ range = 8.71 - 84.02 nM | [17] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.
Experimental Protocol: Characterizing Catalase Inhibition by 3-AT
To provide a practical framework, this section details a step-by-step protocol for determining the inhibitory effect of 3-amino-1,2,4-triazole on catalase activity using a spectrophotometric assay. The principle of this assay is to measure the rate of hydrogen peroxide decomposition by monitoring the decrease in absorbance at 240 nm.[18]
Materials and Reagents
-
Purified catalase enzyme
-
3-Amino-1,2,4-triazole (3-AT)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow
Diagram: Workflow for Catalase Inhibition Assay
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scbt.com [scbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalase inhibition by amino triazole induces oxidative stress in goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of catalase activity with 3-amino-triazole enhances the cytotoxicity of the Alzheimer's amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology | Semantic Scholar [semanticscholar.org]
- 12. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking New Triazole Fungicides Against Commercial Standards
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Introduction: The Enduring Significance of Triazole Fungicides and the Imperative for Innovation
Triazole fungicides represent a cornerstone of modern disease management strategies in agriculture and medicine.[1][2][3][4] Their broad-spectrum efficacy, systemic activity, and protective and curative properties have made them indispensable for controlling a wide range of fungal pathogens.[1][2][5][6] The primary mechanism of action for triazoles involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[8][9][10]
Despite their success, the extensive and often repeated use of triazole fungicides has led to the emergence of resistant fungal strains, posing a significant threat to their continued efficacy.[11][12][13][14][15] This evolving resistance landscape necessitates a continuous pipeline of novel triazole compounds with improved potency, broader spectrum, and a lower propensity for resistance development.[16][17] Furthermore, there is a growing demand for fungicides with more favorable regulatory profiles and enhanced crop safety.[18]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the rigorous benchmarking of new triazole fungicides against established commercial standards. As a Senior Application Scientist, the methodologies outlined herein are grounded in established scientific principles and field-proven insights, ensuring a robust and reliable evaluation of novel candidates.
The Benchmarking Workflow: A Phased Approach to Fungicide Evaluation
A successful benchmarking program follows a logical progression from controlled laboratory settings to real-world field conditions. This phased approach allows for the efficient screening of candidates and the generation of a comprehensive data package to support further development.
Caption: A phased workflow for benchmarking new triazole fungicides.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
A fundamental understanding of the target pathway is crucial for interpreting efficacy data and designing rational screening strategies. Triazole fungicides specifically target the ergosterol biosynthesis pathway, a metabolic route unique to fungi.
Caption: Mechanism of action of triazole fungicides in the ergosterol pathway.
Part 1: Comparative In Vitro Efficacy Assessment
The initial phase of benchmarking focuses on determining the intrinsic antifungal activity of new triazole candidates in a controlled laboratory setting. These assays provide a rapid and cost-effective means of identifying the most promising compounds for further evaluation.
Experimental Protocol: Mycelial Growth Inhibition Assay
This assay quantifies the ability of a fungicide to inhibit the vegetative growth of a target fungus.
1. Preparation of Fungal Inoculum:
- Culture the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.
- Using a sterile cork borer, take mycelial plugs from the actively growing edge of the colony.
2. Preparation of Fungicide-Amended Media:
- Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Create a series of dilutions of the fungicide stock solution.
- Incorporate the fungicide dilutions into molten PDA at a temperature that does not degrade the compound (typically 45-50°C).
- Pour the amended media into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
3. Inoculation and Incubation:
- Place a single mycelial plug in the center of each fungicide-amended and control plate.
- Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate has reached the edge of the dish.
4. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.
- Determine the Effective Concentration 50 (EC50), the concentration of the fungicide that causes a 50% reduction in mycelial growth, using probit analysis or other suitable statistical software.
Data Presentation: Comparative In Vitro Efficacy
The results of in vitro assays should be summarized in a clear and concise table to facilitate comparison between the new triazole candidates and the commercial standards.
| Compound | Target Pathogen | EC50 (µg/mL) |
| New Triazole 1 | Fusarium culmorum | 0.08 |
| New Triazole 2 | Fusarium culmorum | 0.15 |
| Commercial Standard A | Fusarium culmorum | 0.12 |
| Commercial Standard B | Fusarium culmorum | 0.20 |
| New Triazole 1 | Septoria tritici | 0.05 |
| New Triazole 2 | Septoria tritici | 0.09 |
| Commercial Standard A | Septoria tritici | 0.07 |
| Commercial Standard B | Septoria tritici | 0.11 |
Part 2: Greenhouse and Field Efficacy Trials
Promising candidates from in vitro screening are advanced to in vivo testing to evaluate their performance under more realistic conditions.[19][20][21] These trials are essential for assessing not only disease control but also crop safety.
Experimental Protocol: Greenhouse Efficacy Trial
1. Plant Propagation and Inoculation:
- Grow a susceptible host plant variety under controlled greenhouse conditions.
- At the appropriate growth stage, inoculate the plants with a standardized suspension of fungal spores or mycelial fragments.
2. Fungicide Application:
- Apply the new triazole fungicides and commercial standards at a range of concentrations using a calibrated sprayer to ensure uniform coverage.
- Include an untreated, inoculated control group and an untreated, non-inoculated control group.
3. Disease Assessment:
- Incubate the plants under conditions favorable for disease development.
- At regular intervals, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
4. Data Analysis:
- Calculate the percent disease control for each treatment relative to the untreated, inoculated control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Data Presentation: Greenhouse Disease Control Efficacy
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Percent Disease Control |
| Untreated Control | - | 85 | - |
| New Triazole 1 | 100 | 15 | 82.4 |
| New Triazole 1 | 150 | 8 | 90.6 |
| Commercial Standard A | 125 | 12 | 85.9 |
| Commercial Standard B | 150 | 18 | 78.8 |
Part 3: Phytotoxicity Assessment
A critical aspect of fungicide development is ensuring that the compound is not harmful to the host plant.[22][23][24][25] Phytotoxicity trials are conducted to evaluate any potential adverse effects on plant growth and development.
Experimental Protocol: Phytotoxicity Evaluation
1. Plant Treatment:
- Grow healthy, disease-free plants of the target crop varieties.
- Apply the new triazole fungicides at 1x and 2x the proposed field application rates.
- Include an untreated control group.
2. Observation and Rating:
- At regular intervals after application, visually assess the plants for any signs of phytotoxicity, such as:
- Chlorosis (yellowing)
- Necrosis (tissue death)
- Stunting
- Leaf distortion or malformation[22]
3. Data Analysis:
- Rate the severity of phytotoxicity on a scale of 0 (no damage) to 10 (plant death).
- Statistically compare the phytotoxicity ratings of the fungicide treatments to the untreated control.
Data Presentation: Phytotoxicity Ratings
| Treatment | Application Rate | Phytotoxicity Rating (0-10) |
| Untreated Control | - | 0 |
| New Triazole 1 | 1x | 0.5 |
| New Triazole 1 | 2x | 1.0 |
| Commercial Standard A | 1x | 0.8 |
| Commercial Standard A | 2x | 1.5 |
Part 4: Fungicide Resistance Risk Assessment
Understanding the potential for resistance development is crucial for the long-term sustainability of a new fungicide.[12][14][15][26][27] Baseline sensitivity studies establish the initial susceptibility of target pathogen populations to a new active ingredient.
Experimental Protocol: Baseline Sensitivity Determination
1. Isolate Collection:
- Collect a diverse population of the target fungal pathogen from various geographic locations where the fungicide has not been used.
2. In Vitro Susceptibility Testing:
- For each isolate, determine the EC50 value using the mycelial growth inhibition assay described previously.
3. Data Analysis:
- Generate a frequency distribution of the EC50 values for the entire pathogen population.
- This distribution serves as the baseline sensitivity profile against which future populations can be compared to monitor for shifts in sensitivity.
Conclusion and Future Perspectives
The benchmarking of new triazole fungicides is a meticulous process that requires a combination of laboratory precision and real-world validation. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel candidates. By systematically assessing in vitro and in vivo efficacy, phytotoxicity, and the risk of resistance development, researchers can identify promising new triazoles that have the potential to become the next generation of effective and sustainable disease management tools. The continued innovation in this chemical class is vital for ensuring global food security and combating the ever-present threat of fungal diseases.
References
- 1. godrejastec.com [godrejastec.com]
- 2. youtube.com [youtube.com]
- 3. farmprogress.com [farmprogress.com]
- 4. Triazole Fungicides Global Market Size & Competitors [researchandmarkets.com]
- 5. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 6. High-Performance Triazole Fungicide for Superior Crop Protection [cnagrochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. mdpi.com [mdpi.com]
- 12. afren.com.au [afren.com.au]
- 13. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 18. youtube.com [youtube.com]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. mdpi.com [mdpi.com]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. greenhousegrower.com [greenhousegrower.com]
- 23. cropandweed.com [cropandweed.com]
- 24. scialert.net [scialert.net]
- 25. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 26. Crop Protection Network [cropprotectionnetwork.org]
- 27. journals.flvc.org [journals.flvc.org]
A Comparative Analysis of the Herbicidal Spectrum of Aminotriazole Compounds: A Guide for Researchers
This guide provides an in-depth comparative analysis of the herbicidal spectrum of aminotriazole compounds, with a primary focus on its most prominent member, amitrole. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced mechanisms of action, offers a comparative perspective against a key alternative—glyphosate—and provides detailed, field-proven experimental protocols for robust efficacy evaluation. Our objective is to furnish a scientifically rigorous resource that informs experimental design and advances the development of effective weed management strategies.
Introduction to Aminotriazole Herbicides
Aminotriazole, chemically known as 3-Amino-1,2,4-triazole (also referred to as amitrole), is a non-selective, systemic triazole herbicide.[1][2] It is recognized for its efficacy against a wide array of annual and perennial broadleaf weeds and grasses, as well as aquatic weeds.[1] Due to its systemic nature, amitrole is absorbed through the foliage and translocated throughout the plant, including the root system, leading to comprehensive weed control.[3] It is primarily used in non-crop areas such as railways, industrial sites, and orchards (as a directed spray) to achieve complete vegetation control.
A key characteristic of amitrole is its distinct mode of action, which positions it as a valuable tool in integrated weed management (IWM) programs, particularly for managing weeds that have developed resistance to other herbicide classes, such as glyphosate.[3][4]
Mechanism of Action: A Dual-Pronged Approach
The herbicidal activity of amitrole is primarily attributed to its inhibition of carotenoid biosynthesis.[3][5][6] Carotenoids are essential pigments in plants that protect chlorophyll from photodestruction. By inhibiting their synthesis, amitrole leaves chlorophyll vulnerable to light-induced damage, resulting in a characteristic "bleaching" of the plant's green tissues, followed by necrosis and plant death.[3][4] Specifically, amitrole treatment leads to the accumulation of carotenoid precursors such as phytoene, phytofluene, and ζ-carotene.[3][5]
Additionally, there is substantial evidence that amitrole acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme crucial for the biosynthesis of the amino acid histidine.[7][8][9][10] This pathway is vital for plants but absent in animals, making it a selective target for herbicides.[10] This dual mechanism contributes to its broad-spectrum efficacy.
Caption: Amitrole's primary mode of action: inhibition of carotenoid biosynthesis.
Comparative Herbicidal Spectrum: Amitrole vs. Glyphosate
While both amitrole and glyphosate are broad-spectrum, systemic herbicides, their efficacy against different weed species can vary. This variation makes them complementary tools in a comprehensive weed management strategy. Glyphosate is renowned for its effectiveness against a wide range of grasses and broadleaf weeds, but its extensive use has led to the evolution of glyphosate-resistant weed biotypes.[11] Amitrole, with its different mode of action, provides an effective alternative for controlling certain glyphosate-resistant broadleaf weeds.[4]
Below is a comparative summary of the herbicidal spectrum of amitrole and glyphosate based on available technical data. Efficacy is rated as Excellent (E), Good (G), Fair (F), or Poor (P).
| Weed Species (Common Name) | Scientific Name | Amitrole Efficacy | Glyphosate Efficacy | Reference |
| Broadleaf Weeds | ||||
| Fleabane | Conyza bonariensis | E | G-F (resistance common) | [4] |
| Sowthistle | Sonchus oleraceus | E | E | [4] |
| Caltrop (Yellow Vine) | Tribulus terrestris | E | G | [4] |
| Volunteer Cotton | Gossypium hirsutum | E | G | [4] |
| Docks | Rumex spp. | G | E | [4] |
| Heliotrope | Heliotropium europaeum | G | G | |
| Bladder Ketmia | Hibiscus trionum | E | G | |
| Volunteer Canola | Brassica napus | G | E | |
| Marshmallow | Malva parviflora | G | G | |
| Storksbill | Erodium spp. | G | G | |
| Capeweed | Arctotheca calendula | G | E | |
| Grassy Weeds | ||||
| Couch Grass | Cynodon dactylon | G (at higher rates) | E | [4] |
| Wild Oats | Avena fatua | F-G (smaller plants) | E | |
| Ryegrass | Lolium spp. | F-G (smaller plants) | E (resistance common) | [4] |
| Sedges | ||||
| Nutgrass | Cyperus rotundus | G | G |
Note: Efficacy can be influenced by factors such as weed growth stage, environmental conditions, and the presence of herbicide resistance. The data presented is a synthesis from various sources and should be used as a guide for experimental design.
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure the scientific integrity of herbicide performance data, standardized and validated experimental protocols are essential. The following sections detail robust methodologies for greenhouse and field-based evaluation of the herbicidal spectrum of compounds like amitrole.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the effective dose of a herbicide required to achieve a 50% reduction in plant growth (GR50), a key metric for quantifying herbicide efficacy.
Objective: To determine the GR50 value of amitrole and a comparative herbicide (e.g., glyphosate) on selected weed species.
Materials:
-
Certified seeds of target weed species (e.g., Conyza bonariensis, Lolium rigidum)
-
Standard potting mix (e.g., 60% loam, 15% sand, 15% perlite, 10% peat)
-
Plastic pots (10-15 cm diameter)
-
Technical grade amitrole and glyphosate
-
Acetone and appropriate adjuvants
-
Calibrated laboratory spray chamber
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Preparation:
-
Fill pots with a uniform amount of potting mix.
-
Sow a predetermined number of seeds (e.g., 20-30) of a single weed species per pot at a consistent depth (e.g., 0.5-1 cm).
-
Grow plants in a controlled greenhouse environment (e.g., 25/18°C day/night, 14-hour photoperiod) until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).
-
Thin seedlings to a uniform number per pot (e.g., 5-10) prior to herbicide application.
-
-
Herbicide Application:
-
Prepare stock solutions of each herbicide in a suitable solvent (e.g., acetone).
-
Create a series of dilutions to achieve a range of application rates that bracket the expected GR50 value (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate). Include a non-treated control.
-
Apply the herbicide solutions evenly to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.
-
-
Incubation and Data Collection:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead watering immediately after application.
-
After a specified period (e.g., 21 days), conduct a visual phytotoxicity assessment.
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the non-treated control.
-
Use statistical software to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve and determine the GR50 value.[12]
-
Caption: Workflow for a greenhouse dose-response bioassay.
Field Efficacy Trials
Field trials are crucial for evaluating herbicide performance under real-world conditions, accounting for environmental variability and soil interactions.
Objective: To compare the efficacy of amitrole and glyphosate on a natural weed population in a non-crop setting.
Materials:
-
Commercial formulations of amitrole and glyphosate
-
Calibrated backpack or small-plot sprayer
-
Plot marking equipment (stakes, flags, measuring tape)
-
Data collection tools (quadrats, notebooks, camera)
Procedure:
-
Site Selection and Plot Layout:
-
Select a field site with a uniform and diverse weed population.
-
Establish experimental plots of a standardized size (e.g., 2m x 5m) with buffer zones between plots to prevent spray drift.
-
Arrange the treatments in a randomized complete block design with at least three to four replications. Include an untreated control plot in each block.
-
-
Pre-Application Assessment:
-
Identify and quantify the weed species present in each plot using quadrats. Record weed density and growth stage.
-
-
Herbicide Application:
-
Apply the herbicides at their recommended label rates. It is also beneficial to include a higher rate (e.g., 2x) to assess crop safety margins if applicable.
-
Conduct the application under appropriate weather conditions (e.g., low wind speed) to minimize drift. Record environmental conditions at the time of application.
-
-
Post-Application Assessment:
-
Conduct visual assessments of weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment).
-
Use a standardized rating scale (e.g., 0-100%, where 0% is no control and 100% is complete kill) to evaluate the efficacy on each weed species.
-
At the end of the trial period, harvest the weed biomass from a defined area within each plot to obtain quantitative data.
-
-
Data Analysis:
-
Analyze the visual assessment data and biomass data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Visual Phytotoxicity Assessment
A standardized visual rating scale is essential for consistent and objective assessment of herbicide effects. The European Weed Research Council (EWRC) scale is one such widely used system.
EWRC Phytotoxicity Rating Scale (1-9 Scale):
| Rating | Description | % Injury |
| 1 | No effect | 0 |
| 2 | Very slight effects, some discoloration or stunting | 1-10 |
| 3 | Slight effects, discoloration and stunting more pronounced | 11-25 |
| 4 | Moderate, but acceptable effects | 26-40 |
| 5 | Clear phytotoxic effects, but not permanent | 41-60 |
| 6 | Strong phytotoxic effects, some lasting damage | 61-75 |
| 7 | Very strong phytotoxic effects, lasting damage | 76-90 |
| 8 | Almost complete destruction of plants | 91-99 |
| 9 | Complete destruction of plants | 100 |
Conclusion
Amitrole remains a relevant and effective herbicide, particularly in the context of managing herbicide resistance. Its unique mode of action, primarily targeting carotenoid biosynthesis, provides a crucial alternative to more commonly used herbicides like glyphosate, especially for the control of problematic broadleaf weeds. The comparative analysis and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools and knowledge to conduct rigorous evaluations of amitrole and other herbicidal compounds. By employing standardized and scientifically sound methodologies, the research community can continue to develop sustainable and effective weed management strategies for the future.
References
- 1. A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. [scirp.org]
- 12. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one: A Guide for the Modern Laboratory
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of unused or waste chemical products is a critical, yet often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, a heterocyclic compound whose handling requires a thorough understanding of its chemical nature and the regulatory landscape. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Foundational Knowledge: Understanding the Compound and Associated Risks
Before any disposal protocol can be initiated, a comprehensive understanding of the subject compound is paramount. This compound is a substituted triazolone. While specific toxicological and environmental hazard data for this particular compound are not extensively documented in readily available literature, the precautionary principle dictates that it should be handled as a potentially hazardous substance.
Key Considerations:
-
Hazard Profile: Based on Safety Data Sheets (SDS) for the compound and structurally similar chemicals, it should be handled with care.[1][2] While some sources indicate it is not classified as hazardous under GHS, data is limited.[3][4] Therefore, assuming a potential for irritation and environmental harm is a prudent approach.
-
Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Spill Response: In the event of a spill, it is crucial to prevent the material from entering drains or waterways. The spilled solid should be swept up carefully to minimize dust generation and placed into a suitable, labeled container for disposal.[5]
The Hierarchy of Disposal: A Step-by-Step Protocol
The guiding principle for chemical waste disposal is a hierarchy of management options, prioritizing the most environmentally sound and safest methods. The following protocol is designed to provide a clear, logical progression for the disposal of this compound.
Step 1: Waste Identification and Segregation
Proper characterization and segregation of chemical waste is the cornerstone of a compliant disposal program.
-
Designate as Chemical Waste: Upon deciding to discard the material, it is officially considered waste and must be managed according to institutional and regulatory guidelines. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[6][7]
-
Segregation: This compound should be segregated from other waste streams. Do not mix it with solvents, aqueous waste, or other solid chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, when mixed, can lead to dangerous reactions. While specific incompatibility data for this compound is limited, it is best practice to avoid mixing it with strong oxidizing agents.[8]
Step 2: Containerization and Labeling
Clear and correct containerization and labeling are critical for safety and regulatory compliance.
-
Select an Appropriate Container: The waste container must be chemically compatible with the triazole compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally suitable for solid chemical waste. The original container, if in good condition, is an ideal choice.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (or as required by your local regulations). The label must include:
Step 3: Storage
Temporary storage of the waste within the laboratory must be done in a manner that minimizes risk.
-
Designated Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Store the container away from incompatible materials, heat sources, and areas of high traffic.
Step 4: Disposal through a Licensed Waste Handler (The Primary and Recommended Method)
The most direct, compliant, and safest method for the final disposal of this compound is through your institution's EHS department and their contracted licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Professional Handling: The licensed waste handler is equipped and permitted to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations. This method absolves the researcher of the complexities and potential liabilities of chemical treatment and disposal.
Advanced Considerations: Potential In-Lab Treatment (To be performed ONLY by trained personnel and with institutional approval)
While utilizing a licensed waste handler is the standard and recommended procedure, in some research contexts, in-lab chemical treatment to render a compound less hazardous may be considered. This should only be undertaken after a thorough risk assessment, with the explicit approval of your institution's EHS department, and by personnel with expertise in chemical reactions and waste management.
The following are potential, but not universally validated, methods for the degradation of triazole-based compounds, based on scientific literature. These are provided for informational purposes and do not constitute a recommendation for practice without rigorous institutional review.
-
Adsorption: Studies have shown that activated carbon can be effective in removing triazole fungicides from aqueous solutions.[13] For small quantities of dissolved waste, passing the solution through a column of activated carbon could be a potential pre-treatment step. The contaminated carbon would then need to be disposed of as solid hazardous waste.
-
Chemical Oxidation: Advanced oxidation processes have been explored for the degradation of triazole compounds in wastewater.[2] However, these methods often require specialized equipment and reagents and are not typically feasible or safe to perform in a standard laboratory setting for waste disposal.
It must be reiterated that in-lab treatment of chemical waste is a complex process that carries significant safety risks and regulatory implications. The preferred and most reliable method of disposal is through a licensed hazardous waste contractor.
Regulatory Framework: Understanding the "Why"
Adherence to proper disposal procedures is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[6][7]
-
Hazardous Waste Determination: The generator of the waste (the laboratory) is responsible for determining if their waste is hazardous. This can be based on whether the chemical is specifically listed as a hazardous waste or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] While this compound is not explicitly listed on the P or U lists of hazardous wastes, a conservative approach would be to manage it as such due to the lack of comprehensive data. Some triazole-containing pesticides are regulated, and their metabolites are of concern to the EPA.[9][16]
-
Cradle-to-Grave Responsibility: RCRA establishes a "cradle-to-grave" responsibility for hazardous waste. This means the generator is responsible for the waste from the moment it is created until its ultimate disposal. This underscores the importance of using a reputable, licensed waste disposal company.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that requires careful planning and execution. By following the hierarchical approach outlined in this guide—prioritizing disposal through a licensed professional service—researchers can ensure they are meeting their ethical and legal obligations. While the allure of in-lab treatment may exist for certain waste streams, the inherent risks and regulatory complexities often outweigh the benefits for a compound with limited disposal data. By fostering a culture of safety and environmental stewardship, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
References
- 1. Theoretical study of the 5-aminotetrazole thermal decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H10N4O | CID 10866435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. govinfo.gov [govinfo.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. echemi.com [echemi.com]
- 12. CAS#:96240-10-7 | this compound | Chemsrc [chemsrc.com]
- 13. Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. govinfo.gov [govinfo.gov]
Navigating the Handling of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one: A Comprehensive Safety and Operational Guide
For the adept researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe and effective management of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, ensuring both personal safety and the integrity of your research. Our approach transcends a simple checklist, delving into the rationale behind each recommendation to empower you with a robust understanding of the necessary precautions.
Hazard Evaluation and Risk Mitigation
While comprehensive toxicological data for this compound is not extensively published, an evaluation of its chemical structure—a triazole derivative—and available safety data sheets (SDS) allows for a prudent assessment of potential hazards. Although many suppliers indicate that the compound does not meet GHS hazard criteria, the triazole class of compounds can be associated with certain toxicological endpoints, and it is best practice to handle all novel compounds with a degree of caution.[1][2] The primary risks associated with handling this solid compound are inhalation of dust particles and dermal contact.
Key Principles for Safe Handling:
-
Engineering Controls as the First Line of Defense: The use of a certified chemical fume hood is mandatory when handling the solid form of this compound to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) as a Crucial Barrier: Appropriate PPE is essential to prevent dermal, ocular, and respiratory contact.
-
Aseptic Technique for Chemical Handling: Treat the compound with the same care as a sensitive biological sample to prevent contamination and accidental exposure.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE should be a deliberate process based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale and Causality |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4-6 mil) conforming to EN 374 standards.[3][4] | Nitrile provides good resistance against a range of chemicals, including weak acids and organic solvents, and is suitable for preventing skin contact with triazole compounds.[3][4] Thicker gloves offer longer breakthrough times. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[5] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[6] For larger quantities or when there is a higher risk of contamination, consider chemical-resistant coveralls. | Minimizes the risk of accidental skin exposure. A lab coat should be buttoned to provide a continuous barrier. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, if weighing the powder outside of a containment system or if dust is generated, a NIOSH-approved N95, R95, or P95 respirator is necessary.[7][8] | Prevents the inhalation of fine dust particles, which is a primary route of exposure for solid compounds. The '95' designation indicates the filter is at least 95% efficient at removing airborne particles.[8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the specific laboratory task.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible results.
Preparation and Weighing of the Solid Compound
-
Designate a Handling Area: All work with the solid compound must be conducted within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Tare the Balance: Place a clean weigh boat on the analytical balance within the fume hood and tare it.
-
Dispense the Compound: Carefully dispense the desired amount of this compound onto the weigh boat. Use a gentle scooping motion to minimize dust generation.
-
Secure the Container: Immediately and securely close the stock container of the compound.
-
Transfer for Use: Carefully transfer the weighed compound to the reaction vessel or for solution preparation.
Solution Preparation
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this chemical.
Caption: Step-by-step workflow for safe laboratory handling.
Spill and Emergency Response Plan
Prompt and appropriate action is crucial in the event of a chemical spill.
Minor Spill (Solid Compound)
A minor spill is a small amount of solid that has not become widely dispersed.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: If there is a risk of dust inhalation, calmly evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, a lab coat, and an N95 respirator.
-
Contain the Spill: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[9]
-
Clean Up: Carefully sweep the material into a dustpan or use a HEPA-filtered vacuum.[9] Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable plastic bag for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a damp cloth, then with soap and water. Place all cleaning materials in the hazardous waste bag.
-
Report the Incident: Inform your supervisor or laboratory safety officer of the spill and the cleanup procedure followed.
Major Spill
A major spill involves a large quantity of the compound, significant dust generation, or a spill outside of a contained area.
-
Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.
-
Isolate the Area: Close the doors to the laboratory to contain the spill.
-
Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services. Provide them with the name of the chemical and any other relevant information from the SDS.
-
Do Not Attempt to Clean Up a Major Spill Yourself unless you are trained and equipped to do so.
Waste Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Segregation of Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, paper towels, and spill cleanup debris, must be collected in a designated hazardous waste container.
-
Waste Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and the words "Hazardous Waste."
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal Procedure: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical or its waste into sewer systems or waterways.[1][6]
By integrating these detailed safety protocols and operational plans into your laboratory workflow, you can confidently and safely handle this compound, upholding the highest standards of scientific integrity and personal safety.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. students.umw.edu [students.umw.edu]
- 8. ohsonline.com [ohsonline.com]
- 9. enhs.uark.edu [enhs.uark.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
